Abz-Gly-p-nitro-Phe-Pro-OH
Description
The exact mass of the compound 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O7/c24-17-5-2-1-4-16(17)21(30)25-13-20(29)26-18(12-14-7-9-15(10-8-14)28(34)35)22(31)27-11-3-6-19(27)23(32)33/h1-2,4-5,7-10,18-19H,3,6,11-13,24H2,(H,25,30)(H,26,29)(H,32,33)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZHTWBKBLMIQM-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986863 | |
| Record name | N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67482-93-3 | |
| Record name | N-(2-Aminobenzoyl)glycyl-4-nitro-L-phenylalanyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67482-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobenzoylglycyl-4-nitrophenylalanyl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067482933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[N-[N-(2-aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Ab-Gly-p-nitro-Phe-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the fluorogenic peptide substrate, Abz-Gly-p-nitro-Phe-Pro-OH. This peptide is a valuable tool in drug discovery and research, particularly as a substrate for angiotensin I-converting enzyme (ACE).[1][2][3][4] This document outlines the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), details the necessary purification methods, and presents the information in a clear and accessible format for laboratory application.
Overview of this compound
This compound is a tetrapeptide composed of 2-aminobenzoic acid (Abz), glycine (B1666218) (Gly), p-nitro-phenylalanine (p-nitro-Phe), and proline (Pro). The peptide incorporates a fluorophore (Abz) and a quencher (p-nitro-Phe), making it a FRET (Förster Resonance Energy Transfer) substrate.[1] In its intact form, the fluorescence of the Abz group is quenched by the close proximity of the p-nitro-Phe residue. Upon enzymatic cleavage of the peptide bond between glycine and p-nitro-phenylalanine by enzymes such as ACE, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H25N5O7 | [3] |
| Molecular Weight | 483.48 g/mol | [3] |
| Appearance | Yellowish Powder | [1][4] |
| Excitation Wavelength | 355 nm | [5] |
| Emission Wavelength | 405-420 nm | [1][5] |
| Purity (Typical) | >95% (HPLC) | [1] |
| Storage Conditions | -20°C, protected from light | [1] |
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials and Reagents
Table 2: Key Reagents for SPPS of this compound
| Reagent | Purpose |
| Resin | Solid support for peptide synthesis (e.g., Rink Amide MBHA resin) |
| Fmoc-Pro-OH | N-terminally protected proline |
| Fmoc-p-nitro-Phe-OH | N-terminally protected p-nitro-phenylalanine |
| Fmoc-Gly-OH | N-terminally protected glycine |
| 2-Aminobenzoic acid (Abz) | N-terminal fluorophore |
| Coupling Reagents | HBTU, HOBt, DIEA (or similar) for amide bond formation |
| Deprotection Reagent | 20% Piperidine (B6355638) in DMF for Fmoc group removal |
| Cleavage Cocktail | TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v) to cleave the peptide from the resin |
| Solvents | DMF, DCM, Diethyl ether (for precipitation) |
Experimental Protocol: Solid-Phase Synthesis
The synthesis follows a cyclical process of deprotection and coupling for each amino acid, followed by the coupling of the N-terminal Abz group, and finally, cleavage from the solid support.
Step 1: Resin Preparation
-
Swell the Rink Amide MBHA resin in Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
Step 2: First Amino Acid Coupling (Fmoc-Pro-OH)
-
Perform Fmoc deprotection of the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Dissolve Fmoc-Pro-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIEA (6-10 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
Step 3: Subsequent Amino Acid Couplings (Fmoc-p-nitro-Phe-OH and Fmoc-Gly-OH)
-
Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-p-nitro-Phe-OH and then Fmoc-Gly-OH, following the same procedure as in Step 2.
Step 4: N-terminal Abz Group Coupling
-
After the final glycine coupling, perform a final Fmoc deprotection as described in Step 2.1.
-
Wash the resin thoroughly with DMF.
-
Dissolve 2-aminobenzoic acid (Abz) (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIEA (6-10 eq.) to activate the Abz.
-
Add the activated Abz solution to the resin and agitate for 2-4 hours, or until the reaction is complete (monitored by a colorimetric test such as the Kaiser test).[7]
-
Wash the resin thoroughly with DMF and DCM.
Step 5: Cleavage and Deprotection
-
Dry the peptide-resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Table 3: Estimated Yields for SPPS of this compound
| Synthesis Step | Estimated Yield |
| Resin Loading | 0.4 - 0.8 mmol/g |
| Coupling Efficiency (per step) | >99% |
| Overall Crude Peptide Yield | 60 - 80% (based on initial resin loading) |
| Yield after Purification | 20 - 40% (based on initial resin loading) |
Note: Yields are estimates and can vary depending on the scale of the synthesis and the specific conditions used.[8][9]
Purification of this compound
The crude peptide obtained after cleavage contains the target peptide as well as various impurities. Purification is essential to obtain a high-purity product for research applications and is typically achieved by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]
Experimental Protocol: RP-HPLC Purification
Step 1: Sample Preparation
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water, possibly with a small amount of DMSO if solubility is an issue.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Step 2: HPLC Conditions
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point. The exact gradient should be optimized based on the initial analytical run.
-
Flow Rate: Typically 1 mL/min for an analytical column or scaled up accordingly for a preparative column.
-
Detection: UV detection at 220 nm and 280 nm. The Abz group also allows for detection at its absorbance maximum.
Step 3: Fraction Collection and Analysis
-
Collect fractions corresponding to the major peak that elutes from the column.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
Step 4: Lyophilization
-
Freeze the pooled fractions.
-
Lyophilize the frozen solution to obtain the purified peptide as a fluffy, yellowish powder.
Visualization of Workflows
Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Purification Workflow
Caption: Purification workflow for this compound using RP-HPLC.
Conclusion
The synthesis and purification of this compound can be reliably achieved using the detailed protocols provided in this guide. Fmoc-based solid-phase peptide synthesis offers an efficient route to the crude peptide, while reversed-phase HPLC is a robust method for obtaining a highly pure final product. Adherence to these methodologies will enable researchers and drug development professionals to successfully produce this valuable fluorogenic substrate for their scientific endeavors.
References
- 1. This compound -HongTide Biotechnology [hongtide.com]
- 2. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. This compound;67482-93-3 - 楚肽生物科技 [apeptides.com]
- 4. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bachem.com [bachem.com]
- 7. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Abz-Gly-p-nitro-Phe-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abz-Gly-p-nitro-Phe-Pro-OH is a fluorogenic peptide substrate meticulously designed for the sensitive and continuous assay of Angiotensin-Converting Enzyme (ACE) activity. This intramolecularly quenched fluorescent substrate is an invaluable tool in the study of enzyme kinetics, inhibitor screening, and the broader investigation of the Renin-Angiotensin System (RAS), which plays a pivotal role in the regulation of blood pressure and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and a visual representation of its mechanism of action.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its application in experimental settings, influencing its solubility, stability, and interaction with ACE.
| Property | Value | Reference |
| Molecular Formula | C23H25N5O7 | [1] |
| Molecular Weight | 483.47 g/mol | [1] |
| Appearance | Pale yellow powder | [2] |
| Solubility | Soluble in DMSO. The resulting solution can be further diluted with sterile water. Insoluble in water, Phosphate Buffered Saline (PBS), or 3% acetic acid alone. | [2] |
| Storage | Store dry and frozen at -20°C for long-term stability (stable for more than one year). Stock solutions should be used promptly as their stability has not been extensively tested. | [2] |
Spectroscopic Properties
This compound is a FRET (Förster Resonance Energy Transfer) substrate. The 2-aminobenzoyl (Abz) group at the N-terminus serves as the fluorescent donor, while the p-nitro-phenylalanine (p-nitro-Phe) residue acts as the quencher. In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence. Enzymatic cleavage of the peptide bond between the glycine (B1666218) and p-nitro-phenylalanine residues by ACE separates the donor and quencher, leading to an increase in fluorescence.
| Spectroscopic Property | Wavelength (nm) | Reference |
| Excitation Wavelength (λex) | 320 | [3] |
| Emission Wavelength (λem) | 420 | [3][4] |
Estimated Acid-Base Properties (pKa)
| Ionizable Group | Estimated pKa |
| α-Carboxyl group (Proline C-terminus) | ~3-4 |
| Abz (ortho-aminobenzoic acid) amino group | ~4.8 |
| Proline imino group | ~10.6 |
Note: These are estimated values and the actual pKa of the peptide will be influenced by the local chemical environment and the proximity of other ionizable groups.
Mechanism of Action: FRET-Based Detection of ACE Activity
The utility of this compound as an ACE substrate is based on the principle of FRET. The workflow for its use in detecting ACE activity is depicted below.
Caption: Workflow of ACE activity detection using the FRET substrate.
Experimental Protocol: ACE Activity Assay
The following is a detailed protocol for measuring ACE activity using this compound. This protocol is adapted from established methodologies and is suitable for inhibitor screening and kinetic analysis.
Materials
-
This compound substrate
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
Tris-HCl buffer
-
NaCl
-
ZnCl2
-
DMSO (for substrate stock solution)
-
96-well black microplate
-
Fluorescence microplate reader
Reagent Preparation
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.3, containing 150 mM NaCl and 10 µM ZnCl2.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM). Prepare this solution fresh before each experiment.
-
Enzyme Solution: Prepare a stock solution of ACE in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). The final concentration of the enzyme in the assay will need to be optimized based on the specific activity of the enzyme preparation.
Assay Procedure
The following workflow outlines the steps for a typical ACE activity assay.
Caption: Experimental workflow for the ACE activity assay.
Detailed Steps:
-
To each well of a 96-well black microplate, add the following:
-
Assay Buffer
-
ACE solution (or inhibitor and ACE for inhibition studies)
-
-
The total volume in each well before the addition of the substrate should be half of the final desired reaction volume (e.g., 50 µL for a final volume of 100 µL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the Working Substrate Solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 15-30 minutes) with readings taken every 30-60 seconds. Use an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time plot.
Data Presentation and Analysis
All quantitative data should be meticulously recorded and analyzed. For kinetic studies, the initial reaction velocities are measured at various substrate concentrations to determine the Michaelis-Menten kinetic parameters, Km and kcat. For inhibitor screening, the percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor, allowing for the determination of the IC50 value.
Conclusion
This compound is a robust and sensitive tool for the investigation of ACE. Its well-defined physicochemical and spectroscopic properties, coupled with a straightforward FRET-based assay protocol, make it an ideal choice for a wide range of applications in academic research and drug development. The detailed information and protocols provided in this guide are intended to facilitate its effective implementation in the laboratory.
References
Unveiling the Mechanism of Abz-Gly-p-nitro-Phe-Pro-OH: A Technical Guide for FRET-Based Enzyme Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of the fluorogenic peptide substrate, Abz-Gly-p-nitro-Phe-Pro-OH, in the context of Förster Resonance Energy Transfer (FRET). Primarily utilized as a substrate for Angiotensin-Converting Enzyme (ACE), this peptide provides a powerful tool for studying enzyme kinetics and screening for potential inhibitors. This document provides a comprehensive overview of its mechanism, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.
The FRET Mechanism: A Tale of a Donor and a Quencher
The functionality of this compound as a reporter molecule is rooted in the principle of Förster Resonance Energy Transfer (FRET). This phenomenon involves the non-radiative transfer of energy from an excited-state fluorophore (the donor) to a nearby chromophore (the quencher or acceptor). In this particular substrate, the FRET pair consists of:
-
The Donor: o-Aminobenzoic acid (Abz), a fluorescent group attached to the N-terminus of the peptide.
-
The Quencher: p-nitro-Phenylalanine (p-nitro-Phe), an acceptor group that can absorb the energy emitted by the donor.
In its intact state, the close proximity of the Abz and p-nitro-Phe residues within the peptide allows for efficient FRET to occur. When the Abz fluorophore is excited by an external light source, it transfers its energy to the p-nitro-Phe quencher instead of emitting it as fluorescence. This results in a low fluorescence signal.
Enzymatic cleavage of the peptide bond between the fluorophore and the quencher separates the donor-quencher pair. This separation disrupts the FRET process, leading to a significant increase in the fluorescence emission from the Abz group. The rate of this fluorescence increase is directly proportional to the enzymatic activity.
Fluorescence Quenching Mechanism in Abz-Gly-p-nitro-Phe-Pro-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and methodologies surrounding the fluorescence quenching mechanism of the peptide Abz-Gly-p-nitro-Phe-Pro-OH. This peptide is a widely utilized fluorogenic substrate for Angiotensin I-Converting Enzyme (ACE), a key regulator of blood pressure and a significant target in drug development. Understanding the intricacies of its fluorescence quenching and subsequent relief upon enzymatic cleavage is paramount for accurate and sensitive enzymatic assays.
Core Quenching Mechanism: Förster Resonance Energy Transfer (FRET)
The fluorescence of this compound is governed by the principle of Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between two chromophores. In this peptide, the 2-aminobenzoyl (Abz) group at the N-terminus serves as the fluorescent donor, while the p-nitro-phenylalanine (p-nitro-Phe) residue acts as the quencher or acceptor.
In the intact peptide, the donor and acceptor are in close proximity, allowing for efficient FRET to occur. The energy from the excited Abz fluorophore is transferred to the p-nitro-Phe quencher, which then dissipates this energy non-radiatively (e.g., as heat). This results in a significant reduction, or quenching, of the Abz group's fluorescence.
Upon the introduction of a proteolytic enzyme such as Angiotensin-Converting Enzyme (ACE), the peptide bond between the Gly and p-nitro-Phe residues is cleaved. This cleavage event separates the Abz donor from the p-nitro-Phe acceptor. The separation eliminates the FRET effect, leading to a substantial increase in the fluorescence intensity of the Abz group. This direct relationship between enzymatic activity and fluorescence signal forms the basis of highly sensitive ACE activity assays.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the this compound substrate and its interaction with ACE. It is important to note that while typical values are provided based on available literature, these can vary depending on experimental conditions.
Table 1: Spectroscopic Properties
| Parameter | Value | Reference/Note |
| Abz Donor Excitation Wavelength (λex) | ~320 - 355 nm | [1][2] |
| Abz Donor Emission Wavelength (λem) | ~405 - 420 nm | [1][3] |
| Förster Distance (R₀) for Abz/p-nitro-Phe | Not explicitly reported. Can be calculated experimentally. | See Section 3.2 |
| Fluorescence Quantum Yield (Φ) of Intact Peptide | Not explicitly reported. Expected to be low due to quenching. | Can be determined experimentally. |
| Fluorescence Lifetime (τ) of Intact Peptide | Not explicitly reported. Expected to be short due to quenching. | Can be determined experimentally. |
Table 2: Enzyme Kinetic Parameters (Angiotensin-Converting Enzyme)
| Parameter | Value | Reference/Note |
| Michaelis-Menten Constant (Km) | Varies with experimental conditions (pH, temp, buffer). | See Section 3.3 for determination protocol. |
| Maximum Velocity (Vmax) | Dependent on enzyme concentration and conditions. | See Section 3.3 for determination protocol. |
| Catalytic Efficiency (kcat/Km) | Derived from Km and kcat. | A measure of the enzyme's overall efficiency. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the fluorescence quenching of this compound.
ACE Activity Assay using this compound
This protocol outlines a continuous fluorometric assay to measure ACE activity.
Materials:
-
This compound substrate
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
Tris-HCl buffer (e.g., 150 mM, pH 8.3)
-
NaCl
-
ZnCl₂
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Enzyme Buffer: Prepare a 150 mM Tris-HCl buffer (pH 8.3) containing 1.125 M NaCl and 10 µM ZnCl₂.
-
Substrate Stock Solution: Dissolve this compound in the enzyme buffer to a desired stock concentration (e.g., 1 mM). Protect from light and store at -20°C.
-
Enzyme Solution: Dilute the ACE stock in the enzyme buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
-
Assay Protocol (96-well plate format):
-
To each well, add 50 µL of the enzyme buffer.
-
Add 20 µL of the ACE working solution to the sample wells. For control wells (no enzyme), add 20 µL of enzyme buffer.
-
To initiate the reaction, add 30 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~420 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
ACE activity can be expressed in relative fluorescence units per minute (RFU/min).
-
Determination of Förster Distance (R₀)
The Förster distance is the distance at which FRET efficiency is 50%. It can be calculated using the following equation:
R₀⁶ = 8.79 x 10⁻²⁵ * κ² * n⁻⁴ * Φ_D * J(λ)
Where:
-
κ² is the dipole orientation factor (typically assumed to be 2/3 for randomly oriented molecules in solution).
-
n is the refractive index of the medium.
-
Φ_D is the fluorescence quantum yield of the donor (Abz) in the absence of the acceptor.
-
J(λ) is the spectral overlap integral of the donor fluorescence emission and the acceptor absorption spectra.
Experimental Steps:
-
Measure the fluorescence quantum yield (Φ_D) of a reference compound containing only the Abz fluorophore (e.g., Abz-Gly).
-
Measure the molar extinction coefficient of a compound containing the p-nitro-Phe acceptor.
-
Measure the fluorescence emission spectrum of the Abz-containing donor.
-
Measure the absorbance spectrum of the p-nitro-Phe-containing acceptor.
-
Calculate the spectral overlap integral (J(λ)) by integrating the product of the normalized donor emission spectrum and the acceptor absorption spectrum over wavelength.
-
Calculate R₀ using the formula above.
Determination of Enzyme Kinetic Parameters (Km and Vmax)
Procedure:
-
Perform the ACE activity assay as described in Section 3.1, but vary the concentration of the this compound substrate over a wide range (e.g., 0.1 to 10 times the expected Km).
-
Keep the enzyme concentration constant and low enough to ensure initial velocity measurements.
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
V₀ = (Vmax * [S]) / (Km + [S])
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data to determine Km and Vmax.
Conclusion
The fluorescence quenching of this compound via FRET provides a robust and sensitive method for the continuous monitoring of ACE activity. A thorough understanding of the underlying photophysical principles, coupled with meticulous experimental execution, is essential for obtaining reliable and reproducible data. This guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their investigations of ACE and its inhibitors. Further experimental determination of specific photophysical parameters such as the Förster distance, quantum yield, and fluorescence lifetime for this particular peptide will enhance the quantitative understanding of its quenching efficiency.
References
In-Depth Technical Guide: Spectroscopic Properties of Abz-Gly-p-nitro-Phe-Pro-OH
This guide provides a comprehensive overview of the excitation and emission spectra of the fluorogenic peptide substrate, Abz-Gly-p-nitro-Phe-Pro-OH. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this substrate for enzymatic assays, particularly for Angiotensin-Converting Enzyme (ACE).
Core Concepts: FRET-Based Peptide Substrate
This compound is an internally quenched fluorescent substrate designed to measure the activity of proteases like ACE. Its functionality is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, the 2-aminobenzoyl (Abz) group, and a quencher, the p-nitro-phenylalanine (pNA) residue.
In the intact peptide, the close proximity of the Abz and pNA moieties allows for efficient FRET, where the energy absorbed by the Abz fluorophore is non-radiatively transferred to the pNA quencher. This results in minimal fluorescence emission. Upon enzymatic cleavage of the peptide bond between the glycine (B1666218) and p-nitro-phenylalanine residues by an enzyme such as ACE, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence intensity of the Abz group.
Quantitative Spectroscopic Data
The fluorescence properties of this compound are characterized by specific excitation and emission wavelengths. These values can vary slightly depending on the solvent and buffer conditions.
| Parameter | Wavelength Range (nm) | Source(s) |
| Excitation Maximum (λex) | 320 - 355 | |
| Emission Maximum (λem) | 405 - 420 |
Experimental Protocols
Determination of Excitation and Emission Spectra
This protocol outlines the general procedure for determining the excitation and emission spectra of this compound using a fluorometer.
Materials:
-
This compound
-
Appropriate solvent (e.g., Tris buffer, pH 8.3)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent. A typical starting concentration is in the low micromolar range (e.g., 1-10 µM).
-
Dilute the stock solution to a working concentration suitable for the fluorometer being used. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 420 nm).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 280-400 nm).
-
Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum represents the optimal excitation wavelength (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan the emission monochromator over a range of wavelengths starting from just above the excitation wavelength to a longer wavelength (e.g., 380-550 nm).
-
Record the fluorescence intensity at each emission wavelength. The resulting plot of intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
Angiotensin-Converting Enzyme (ACE) Activity Assay
This protocol describes a continuous fluorometric assay for measuring ACE activity using this compound.
Materials:
-
This compound substrate
-
Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)
-
Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl
-
ACE inhibitors (optional, for control experiments)
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Dissolve the this compound substrate in the assay buffer to the desired final concentration (e.g., 0.45 mM).
-
Prepare a solution of ACE in an appropriate buffer.
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add the sample to be tested (e.g., potential ACE inhibitors) and the ACE solution.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pre-warmed this compound substrate solution to each well.
-
Immediately place the microplate in the fluorometer, pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time. Set the excitation wavelength to ~355 nm and the emission wavelength to ~405 nm.
-
The rate of the reaction (increase in fluorescence per unit time) is proportional to the ACE activity.
-
Visualizations
Experimental Workflow for ACE Activity Assay
Caption: Workflow for measuring ACE activity using a fluorogenic substrate.
Logical Relationship of FRET-Based Enzymatic Cleavage
Caption: Mechanism of fluorescence generation upon enzymatic cleavage.
The Specificity of Abz-Gly-p-nitro-Phe-Pro-OH as a Substrate for Angiotensin-Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical physiological pathway for regulating blood pressure and fluid and electrolyte balance. As a dipeptidyl carboxypeptidase, ACE plays a pivotal role in cardiovascular homeostasis primarily through two actions: the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II, and the inactivation of the vasodilator bradykinin. Given its significance in hypertension and other cardiovascular diseases, ACE is a major target for therapeutic intervention.
The study of ACE inhibition and the screening of potential drug candidates necessitate reliable and efficient enzymatic assays. One of the most widely used tools for this purpose is the fluorogenic substrate Abz-Gly-p-nitro-Phe-Pro-OH. This technical guide provides an in-depth overview of the substrate's specificity for ACE, detailing the underlying biochemical principles, experimental protocols, and the broader context of the RAAS pathway.
The this compound Substrate: A FRET-Based Approach
This compound is an internally quenched fluorescent substrate designed for the continuous monitoring of ACE activity. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate incorporates a fluorescent donor group, o-aminobenzoyl (Abz), and a quenching acceptor group, p-nitrophenylalanine (p-nitro-Phe).
In the intact peptide, the close proximity of the Abz and p-nitro-Phe residues allows for efficient quenching of the Abz fluorescence by the p-nitro-Phe group. Upon enzymatic cleavage of the peptide bond between p-nitro-Phe and Proline by ACE, the fluorescent donor and the quencher are separated. This separation disrupts the FRET process, leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the ACE activity.
Quantitative Analysis of Substrate Specificity
| Substrate/Parameter | Value | Reference |
| This compound | ||
| Excitation Wavelength | 350-355 nm | [1] |
| Emission Wavelength | 420 nm | [1] |
| Km | Not readily available | |
| kcat | Not readily available | |
| kcat/Km | Not readily available | |
| Other FRET Substrates | ||
| Abz-FRK(Dnp)P-OH | ||
| kcat/Km | 52.6 µM-1s-1 | |
| Abz-LFK(Dnp)-OH (C-domain selective) | ||
| kcat/Km | 36.7 µM-1s-1 | |
| Abz-SDK(Dnp)P-OH (N-domain selective) | ||
| kcat/Km | Not specified in provided abstracts |
Experimental Protocol: ACE Activity Assay
The following is a generalized protocol for determining ACE activity using the this compound substrate, compiled from various established methods. Researchers should optimize specific conditions based on their experimental setup and enzyme source.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
This compound substrate
-
Tris-HCl buffer (e.g., 150 mM, pH 8.3)
-
NaCl
-
ZnCl2
-
Microplate reader with fluorescence detection capabilities
-
Black 96-well microplates
Reagent Preparation:
-
Enzyme Buffer: 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl2.
-
Substrate Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl.
-
ACE Working Solution: Dilute ACE stock solution in Enzyme Buffer to the desired concentration (e.g., 3 mU/mL). Prepare fresh daily.
-
Substrate Solution: Dissolve this compound in Substrate Buffer to the desired final concentration (e.g., 0.45 mM). This solution should be prepared fresh and protected from light.
Assay Procedure:
-
To each well of a black 96-well microplate, add 50 µL of the sample to be tested (e.g., inhibitor dilutions or buffer for control).
-
Add 50 µL of the ACE working solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 100 µL of the pre-warmed (37°C) Substrate Solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity continuously or at fixed time intervals (e.g., every minute for 30 minutes).
-
Set the excitation wavelength to ~355 nm and the emission wavelength to ~420 nm.
Data Analysis:
The initial reaction velocity (v) is determined from the linear portion of the fluorescence versus time plot. For inhibitor studies, the IC50 value can be calculated by plotting the percentage of ACE inhibition against the logarithm of the inhibitor concentration.
Visualizing the Molecular Interactions and Pathways
To better understand the context and mechanism of the this compound substrate with ACE, the following diagrams illustrate the broader physiological pathway and the specific enzymatic reaction.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Caption: Enzymatic cleavage of this compound by ACE.
Conclusion
The fluorogenic substrate this compound remains a valuable and widely adopted tool for the in vitro assessment of Angiotensin-Converting Enzyme activity. Its utility in high-throughput screening for potential ACE inhibitors is well-established due to the simplicity and continuous nature of the FRET-based assay. While detailed kinetic parameters for this specific substrate are not prominently available in the literature, the provided experimental protocols and the broader understanding of its mechanism within the context of the Renin-Angiotensin-Aldosterone System offer a solid foundation for researchers in cardiovascular drug discovery and development. Future work to fully characterize the Michaelis-Menten kinetics of this substrate would be a valuable contribution to the field.
References
The Discovery and Application of Abz-Based Fluorogenic Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of proteolytic enzymes is fundamental to understanding a vast array of biological processes, from cellular signaling and apoptosis to tissue remodeling and disease progression. A key tool in this field is the use of fluorogenic peptide substrates, which provide a sensitive and continuous method for monitoring enzyme activity. Among these, peptides incorporating the 2-aminobenzoyl (Abz) group as a fluorophore have proven to be particularly valuable. This technical guide provides an in-depth overview of the discovery, development, and application of Abz-based fluorogenic peptides, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their effective implementation.
The core principle behind these probes lies in Förster Resonance Energy Transfer (FRET). An Abz group, typically positioned at the N-terminus of a peptide, serves as the fluorescent donor. A suitable quencher moiety, such as a 2,4-dinitrophenyl (Dnp) group, is incorporated at another position in the peptide sequence. In the intact peptide, the close proximity of the quencher to the Abz group results in the suppression of fluorescence. Upon enzymatic cleavage of a specific peptide bond between the donor and quencher, they are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction.
I. Physicochemical and Spectroscopic Properties of Abz-Based Probes
The selection of an appropriate fluorophore-quencher pair is critical for the development of sensitive and reliable fluorogenic substrates. The Abz group, also known as anthraniloyl, is a widely used fluorophore due to its favorable spectroscopic properties and ease of incorporation into peptides.
Table 1: Spectroscopic Properties of Abz and Common Quenchers
| Fluorophore/Quencher | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Notes |
| Abz (2-Aminobenzoyl) | ~320 | ~420 | 2,300 | 0.60 | Commonly used fluorescent donor.[1] |
| EDDnp (N-[2,4-dinitrophenyl]-ethylenediamine) | ~360 (absorbance) | - | 10,000 | - | Effective quencher for Abz. |
| Dnp (2,4-Dinitrophenyl) | ~360 (absorbance) | - | 10,000 | - | Widely used quencher. |
| Nitro-tyrosine (Tyr(NO₂)) | ~360 (absorbance) | - | - | - | Quencher for Abz.[1] |
| Dabcyl | ~453 (absorbance) | - | 32,000 | - | Common quencher for various fluorophores.[2] |
II. Design and Synthesis of Abz-Based Fluorogenic Peptides
The design of an effective Abz-based fluorogenic substrate requires careful consideration of the target enzyme's substrate specificity. The peptide sequence should be optimized to ensure efficient and specific cleavage. The general structure of such a probe is Abz-PeptideSequence-Quencher.
Logical Workflow for Probe Development
References
The Role of the p-Nitro-Phenylalanine Quencher: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-canonical amino acid p-nitro-phenylalanine (pNF) and its application as a fluorescence quencher in biological research and drug discovery. This document details the core principles of pNF-mediated quenching, its spectral properties, and its use in key experimental assays. Detailed protocols and data are presented to facilitate the practical application of this powerful tool.
Introduction to p-Nitro-Phenylalanine as a Quencher
para-Nitro-phenylalanine is a synthetic amino acid analog of phenylalanine that contains a nitro group at the para position of the phenyl ring. This nitro group imparts unique electronic and spectroscopic properties, making pNF an effective quencher of fluorescence, particularly through the mechanism of Förster Resonance Energy Transfer (FRET). When placed in close proximity to a suitable fluorescent donor molecule (a fluorophore), pNF can accept the donor's excitation energy non-radiatively, resulting in a decrease or "quenching" of the donor's fluorescence emission. This distance-dependent quenching makes pNF an invaluable tool for studying molecular interactions, enzymatic activity, and protein conformational changes.
Mechanism of Quenching
The primary mechanism by which p-nitro-phenylalanine quenches fluorescence is Förster Resonance Energy Transfer (FRET) . FRET is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a suitable acceptor molecule (the quencher) in close proximity (typically 1-10 nm).
The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship. This relationship is described by the Förster equation:
E = 1 / (1 + (r/R₀)⁶)
Where:
-
E is the efficiency of energy transfer.
-
r is the distance between the donor and acceptor.
-
R₀ (the Förster distance) is the distance at which the energy transfer efficiency is 50%.
The R₀ value is characteristic of a specific donor-acceptor pair and is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles.
In the context of pNF, it serves as the FRET acceptor, or quencher. A common and effective FRET donor for pNF is the intrinsic amino acid Tryptophan (Trp) . The emission spectrum of Tryptophan significantly overlaps with the absorption spectrum of p-nitro-phenylalanine, making them an excellent FRET pair for studying protein dynamics.[1]
Quantitative Data
Spectral Properties
| Property | Value | Notes |
| Absorption Maxima (λmax) | ~280 nm and ~310-320 nm (protonated), ~400-420 nm (deprotonated) | The absorption spectrum is pH-dependent. The shorter wavelength absorption is characteristic of the phenyl ring, while the longer wavelength absorption is attributed to the nitro group and is more pronounced at alkaline pH.[2][3] |
| Molar Extinction Coefficient (ε) | Estimated to be in the range of 9,000 - 18,000 M-1cm-1 at ~400 nm | This estimation is based on the molar extinction coefficient of the structurally similar compound p-nitrophenol at alkaline pH. The exact value for pNF may vary.[4][5][6] |
FRET Parameters with Tryptophan
The Tryptophan-pNF pair is a widely used combination for intramolecular FRET studies in proteins.
| FRET Parameter | Value | Notes |
| Förster Distance (R₀) | ~16 Å (1.6 nm) | This value is for the structurally similar p-cyanophenylalanine-Tryptophan pair and serves as a good approximation for the Trp-pNF pair. The actual R₀ may vary slightly based on the specific environment and orientation. |
| Quenching Efficiency | High | pNF is an efficient quencher of Tryptophan fluorescence in a distance-dependent manner.[1] |
Experimental Protocols
Site-Specific Incorporation of p-Nitro-Phenylalanine into Proteins
The use of pNF as a site-specific quencher requires its incorporation into a protein of interest at a defined position. This is typically achieved through the genetic code expansion technology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the non-canonical amino acid in response to a nonsense codon (e.g., the amber codon, TAG).
Materials:
-
Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal pNF-tRNA synthetase and its corresponding tRNA (e.g., from Methanococcus jannaschii).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium.
-
Appropriate antibiotics for plasmid selection.
-
p-Nitro-L-phenylalanine (pNF).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Standard protein purification reagents and equipment (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol:
-
Co-transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the pNF-tRNA synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture.
-
Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
pNF Addition: Add pNF to a final concentration of 1 mM.
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture at 30°C for 6-8 hours.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).
-
Protein Purification: Purify the pNF-containing protein using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification: Confirm the incorporation of pNF by mass spectrometry.
FRET-Based Protease Activity Assay
This protocol describes a general method for measuring protease activity using a synthetic peptide substrate containing a fluorophore and a pNF quencher. Cleavage of the peptide by the protease separates the fluorophore and quencher, leading to an increase in fluorescence.
Materials:
-
Purified protease of interest.
-
FRET peptide substrate: A synthetic peptide containing the protease recognition sequence flanked by a fluorophore (e.g., a coumarin (B35378) derivative) and pNF.
-
Assay buffer specific to the protease.
-
96-well black microplate.
-
Fluorescence plate reader.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of protease dilutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the desired volume of assay buffer to each well.
-
Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range.
-
Add a negative control (buffer only) and a positive control (a known concentration of active protease).
-
-
Initiate Reaction: Add the protease dilutions to the respective wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the emission wavelength of the fluorophore using a fluorescence plate reader. Take readings at regular time intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from all readings.
-
Plot the fluorescence intensity versus time for each protease concentration.
-
The initial rate of the reaction (V₀) is determined from the initial linear portion of the curve.
-
Plot V₀ versus protease concentration to determine the enzyme kinetics.
-
Mandatory Visualizations
FRET-Based Protease Assay Workflow
Caption: Workflow of a FRET-based protease assay using a pNF-quenched substrate.
Probing Protein Conformational Change with Trp-pNF FRET
Caption: Principle of using Trp-pNF FRET to monitor protein conformational changes.
Applications in Drug Development
The unique properties of the p-nitro-phenylalanine quencher make it a valuable tool in various stages of the drug development process:
-
High-Throughput Screening (HTS): FRET-based assays using pNF are readily adaptable for HTS of enzyme inhibitors. The "turn-on" fluorescence signal upon substrate cleavage provides a robust and sensitive readout for identifying compounds that inhibit protease or other enzyme activity.
-
Mechanism of Action Studies: By incorporating pNF at specific sites within a target protein, researchers can study how a drug candidate affects the protein's conformation and dynamics. Changes in FRET efficiency upon drug binding can provide insights into the drug's mechanism of action.
-
Binding Affinity Determination: Titration experiments monitoring the change in fluorescence quenching can be used to determine the binding affinity (Kd) of small molecules or other proteins to a pNF-labeled protein.
Conclusion
p-Nitro-phenylalanine is a versatile and powerful tool for researchers and drug development professionals. Its ability to efficiently quench fluorescence in a distance-dependent manner, particularly in partnership with the intrinsic fluorophore Tryptophan, enables the sensitive and specific investigation of a wide range of biological processes. The methodologies outlined in this guide provide a foundation for the successful implementation of pNF-based quenching assays to advance our understanding of protein function and to accelerate the discovery of novel therapeutics.
References
- 1. The genetic incorporation of a distance probe into proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. View of Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. | Uniciencia [revistas.una.ac.cr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. jcsp.org.pk [jcsp.org.pk]
Navigating the Properties of Abz-Gly-p-nitro-Phe-Pro-OH: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of the fluorogenic peptide substrate, Abz-Gly-p-nitro-Phe-Pro-OH. This peptide is a critical tool for researchers studying the activity of Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS). Understanding its behavior in various buffer systems is paramount for generating accurate and reproducible experimental results.
Core Peptide Characteristics
This compound is a FRET (Förster Resonance Energy Transfer) substrate designed for the continuous fluorometric assay of ACE activity. The peptide incorporates the fluorescent donor group, 2-aminobenzoyl (Abz), and a quenching acceptor group, p-nitro-phenylalanine. In its intact state, the proximity of these two groups results in the quenching of the Abz fluorescence. Upon enzymatic cleavage of the peptide bond between Gly and p-nitro-Phe by ACE, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
Solubility Profile
The solubility of this compound is a critical factor in the design of robust enzymatic assays. While exhaustive quantitative data across a wide range of buffers is not extensively documented in publicly available literature, the following provides a summary of known solubility characteristics and general guidance for its dissolution.
Data Presentation: Solubility of this compound
| Solvent/Buffer | Solubility | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | 1 mg in 50 µL | A common solvent for creating concentrated stock solutions. |
| Water | Insoluble | Not specified | Direct dissolution in aqueous solutions is not recommended. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not specified | The peptide is not readily soluble in this common biological buffer. |
| Tris-based Buffers (e.g., pH 7.4-8.3) | Limited | Not specified | Dissolution in aqueous buffers typically requires prior solubilization in an organic solvent like DMSO, followed by careful dilution. |
Stability Profile
The stability of this compound in solution is crucial for the reliability and accuracy of kinetic studies. As with many peptides, its stability is influenced by factors such as pH, temperature, and the presence of proteases.
Lyophilized this compound is stable for extended periods when stored under appropriate conditions. For instance, it can be stored at -20°C for at least one year. Once in solution, the peptide's stability is reduced, and it is generally recommended to use the solution promptly or store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of solutions and the assessment of solubility and stability of this compound.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of lyophilized peptide to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 20 mg/mL stock solution, add 50 µL of DMSO to 1 mg of peptide).
-
Vortex the vial thoroughly until the peptide is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Procedure for Solubility Assessment in Different Buffers
This protocol outlines a general method to determine the solubility of this compound in various aqueous buffers.
-
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1).
-
A selection of buffers at different pH values (e.g., sodium acetate, MES, HEPES, Tris-HCl, CAPS).
-
Spectrophotometer or HPLC system.
-
-
Procedure:
-
Prepare a series of dilutions of the DMSO stock solution into each of the target buffers. Start with a high dilution factor and gradually decrease it.
-
For each dilution, visually inspect the solution for any signs of precipitation or cloudiness immediately after mixing and after a defined incubation period (e.g., 1 hour) at a controlled temperature.
-
To quantify the amount of soluble peptide, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any insoluble material.
-
Carefully collect the supernatant and measure the absorbance at a wavelength where the peptide absorbs (e.g., around 340 nm due to the p-nitro-phenylalanine group) or analyze by reverse-phase HPLC.
-
The highest concentration that remains clear and shows no significant loss of peptide in the supernatant after centrifugation is considered the approximate solubility limit in that buffer.
-
Protocol 3: Stability Assessment using a Stability-Indicating HPLC Method
This protocol provides a framework for evaluating the stability of this compound in different buffers over time using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Solutions of this compound in the desired buffers, prepared from a DMSO stock.
-
HPLC system with a UV detector.
-
A suitable reverse-phase HPLC column (e.g., C18).
-
Mobile phases (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA).
-
-
Procedure:
-
Prepare solutions of the peptide at a known concentration in the buffers to be tested.
-
Divide each solution into aliquots and store them under different conditions (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analyze the samples by reverse-phase HPLC. The method should be capable of separating the intact peptide from its potential degradation products. A gradient elution from low to high organic solvent concentration is typically used.
-
Monitor the chromatograms at a suitable wavelength (e.g., 280 nm or 340 nm).
-
Quantify the peak area of the intact peptide at each time point.
-
The stability can be expressed as the percentage of the initial peptide remaining over time. The degradation rate and half-life can be calculated by fitting the data to an appropriate kinetic model.
-
For forced degradation studies, the peptide can be subjected to more extreme conditions such as acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) stress to identify potential degradation products and validate the stability-indicating nature of the HPLC method.
-
Visualizations: Signaling Pathways and Experimental Workflows
The Renin-Angiotensin-Aldosterone System (RAAS)
This compound is a substrate for Angiotensin-Converting Enzyme (ACE), a central component of the RAAS. This pathway plays a critical role in the regulation of blood pressure and fluid balance.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Experimental Workflow: Solubility Assessment
The following diagram illustrates the general workflow for determining the solubility of this compound in different buffer systems.
Caption: Workflow for determining peptide solubility in various buffers.
Experimental Workflow: Stability Assessment
This diagram outlines the key steps in assessing the stability of the peptide in solution over time.
Caption: Workflow for assessing peptide stability in solution.
The Enzymatic Cleavage of Abz-Gly-p-nitro-Phe-Pro-OH by Angiotensin-Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-Converting Enzyme (ACE), a central component of the renin-angiotensin system, is a dipeptidyl carboxypeptidase that plays a critical role in blood pressure regulation. Its clinical significance has driven the development of numerous inhibitors and assays for its characterization. Among the tools used to study ACE activity is the fluorogenic substrate, o-aminobenzoyl-glycyl-p-nitrophenylalanyl-proline (Abz-Gly-p-nitro-Phe-Pro-OH). This technical guide provides an in-depth exploration of the cleavage of this substrate by ACE, including the underlying mechanism, detailed experimental protocols for activity assays, and a summary of kinetic data for comparable substrates.
Mechanism of Cleavage
The substrate this compound is an internally quenched fluorescent peptide. The o-aminobenzoyl (Abz) group at the N-terminus serves as a fluorophore, while the p-nitro-phenylalanine (p-nitro-Phe) residue acts as a quencher. In the intact peptide, the close proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to minimal fluorescence emission.
Angiotensin-Converting Enzyme catalyzes the hydrolysis of the peptide bond between the glycine (B1666218) and p-nitro-phenylalanine residues. This cleavage separates the Abz-Gly fragment from the p-nitro-Phe-Pro-OH fragment. The separation of the fluorophore from the quencher disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for a continuous and sensitive assay of ACE activity.[1] The enzymatic reaction is sensitive to factors such as NaCl concentration and pH, with an optimal pH often being greater than 8.0.[2]
Quantitative Data
While extensive research has been conducted on various fluorogenic substrates for ACE, specific kinetic parameters (Km and kcat) for this compound are not prominently available in the reviewed literature. This may be due to factors such as lower sensitivity or inefficient quenching compared to other FRET substrates.[3] However, for comparative purposes, the following table summarizes the kinetic parameters for other commonly used fluorogenic ACE substrates.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source | Reference |
| Mca-APK-Dnp | 76.6 | 60.9 | 7.9 x 10⁵ | Human ACE2 | [4] |
| Suc-Ala-Ala-Phe-AMC | 36.5 | 1.4 | 3.8 x 10⁴ | Neprilysin | [4] |
| Abz-FRK(Dnp)P-OH | - | - | 5.26 x 10⁴ | Wild-type ACE | [3] |
| Abz-LFK(Dnp)-OH | - | - | 3.67 x 10⁴ | Recombinant ACE C-domain | [3] |
| Abz-SDK(Dnp)P-OH | - | - | - | N-domain-selective substrate |
Note: The table presents data for ACE2 and Neprilysin for context within angiotensin peptide metabolism studies. Data for some ACE substrates are presented as catalytic efficiency (kcat/Km) as reported in the source.
Experimental Protocols
The following is a detailed methodology for a typical ACE activity assay using this compound, adapted from established protocols.[3]
Reagents and Buffers
-
ACE Stock Solution (1 U/mL): Dissolve Angiotensin Converting Enzyme from rabbit lung in a 50% glycerol (B35011) in ultrapure water solution to a final concentration of 1 U/mL. Aliquot and store at -20°C.[3]
-
Tris Buffer (0.150 M, pH 8.3): Dissolve 1.817 g of Tris base or 2.364 g of Tris-HCl in approximately 90 mL of ultrapure water. Adjust the pH to 8.3 at 37°C. Make up the final volume to 100 mL with ultrapure water.[3]
-
Enzyme Buffer (0.1 mM ZnCl₂, 0.150 M Tris buffer, pH 8.3): Prepare a 1 mM ZnCl₂ stock solution by dissolving 1.4 mg of ZnCl₂ in 10 mL of ultrapure water and store at -20°C. Dilute the stock solution 1:10 and add 25 µL to 25 mL of 0.150 M Tris buffer (pH 8.3). Store at 4°C for up to one week or at -20°C for up to six months.[3]
-
Substrate Buffer (1.125 M NaCl, 0.150 M Tris buffer, pH 8.3): Dissolve 3.2872 g of NaCl in 50 mL of 0.150 M Tris buffer (pH 8.3). Store at 4°C for up to one week or at -20°C for up to six months.[3]
-
Substrate Solution: Dissolve 3.6 mg of this compound Trifluoroacetate in 16 mL of Substrate Buffer. This solution should be prepared fresh for each assay.[3]
-
ACE Working Solution: Dilute the 1 U/mL ACE stock solution 1:24 with the Enzyme Buffer. This solution should be prepared daily.[3]
Assay Procedure (96-well plate format)
-
Plate Setup: Use a black 96-well microplate for fluorescence measurements.
-
Reagent Addition:
-
Initiate Reaction: Add 160 µL of the substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
Visualizations
ACE Cleavage of this compound
References
A Technical Guide to the Kinetic Parameters of Fluorogenic Substrates for Angiotensin-Converting Enzyme (ACE)
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Kinetic Parameters of Fluorogenic ACE Substrates
The following table summarizes the Michaelis-Menten constants (Km), catalytic constants (kcat), and catalytic efficiency (kcat/Km) for various fluorogenic substrates with the N- and C-domains of ACE. This data provides a valuable reference for selecting appropriate substrates for specific research applications.
| Substrate | ACE Domain | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Abz-FRK(Dnp)P-OH | Wild-type ACE | - | - | 52.6 | [1] |
| Abz-LFK(Dnp)-OH | C-domain | - | - | 36.7 | [1] |
| Abz-LFK(Dnp)-OH | N-domain | - | - | 0.51 | [1] |
| Abz-SDK(Dnp)P-OH | N-domain | - | - | - | [1] |
| Bradykinin | Wild-type ACE | - | - | 61.0 | [1] |
| Angiotensin I | Wild-type ACE | - | - | 2.5 | [1] |
| Hip-His-Leu | Wild-type ACE | - | - | 0.26 | [1] |
Note: Specific Km and Vmax values for Abz-Gly-p-nitro-Phe-Pro-OH were not found in the reviewed literature. The table above provides data for structurally similar and commonly used FRET-based ACE substrates for comparative purposes.
Experimental Protocols
The determination of ACE kinetic parameters typically involves a continuous fluorometric assay using a Fluorescence Resonance Energy Transfer (FRET) substrate. The hydrolysis of the substrate by ACE separates a fluorophore and a quencher, leading to an increase in fluorescence that is proportional to the enzyme activity.
General Protocol for ACE Activity Assay
This protocol is a generalized procedure based on methodologies described for various Abz-based fluorogenic substrates.
Materials:
-
ACE: Purified or recombinant angiotensin-converting enzyme.
-
Fluorogenic Substrate: e.g., this compound or other FRET-based substrates.
-
Assay Buffer: Typically 0.1 M Tris-HCl buffer containing 50 mM NaCl and 10 µM ZnCl₂, with the pH adjusted to the optimal range for the specific ACE isoform (e.g., pH 7.0-8.3).
-
ACE Inhibitor (for control): e.g., Captopril or Lisinopril.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the substrate in the assay buffer at various concentrations.
-
Prepare a working solution of ACE in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase over the measurement period.
-
-
Assay Setup:
-
Pipette the assay buffer into the wells of the 96-well microplate.
-
Add the ACE working solution to the appropriate wells.
-
For control wells, pre-incubate the enzyme with an ACE inhibitor for a specified time (e.g., 15-30 minutes) before adding the substrate.
-
Initiate the enzymatic reaction by adding the substrate working solutions to the wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair (e.g., excitation at 320-355 nm and emission at 405-420 nm for Abz-based substrates).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values using non-linear regression analysis.
-
Mandatory Visualization
ACE Signaling Pathway
The following diagram illustrates a simplified representation of the renin-angiotensin system (RAS), highlighting the central role of ACE in converting angiotensin I to angiotensin II, a potent vasoconstrictor.
Caption: The Renin-Angiotensin System (RAS) highlighting the role of ACE.
Experimental Workflow for Determining Kinetic Parameters
This diagram outlines the key steps involved in the experimental determination of ACE kinetic parameters using a fluorogenic substrate.
Caption: Workflow for determining ACE kinetic parameters.
References
The Use of Abz-Gly-p-nitro-Phe-Pro-OH in Enzyme Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of the fluorogenic substrate, Abz-Gly-p-nitro-Phe-Pro-OH, for studying the kinetics of Angiotensin I-Converting Enzyme (ACE). This substrate has been a valuable tool in the field of enzymology, particularly for the screening of ACE inhibitors and understanding its catalytic mechanism.
Introduction to this compound
This compound is a synthetic peptide that functions as a fluorogenic substrate for ACE. It is an internally quenched fluorescent probe that utilizes the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor group, 2-aminobenzoyl (Abz), at the N-terminus and a quenching acceptor group, p-nitrophenylalanine (p-nitro-Phe), within the sequence. In its intact form, the proximity of the p-nitro-Phe residue quenches the fluorescence of the Abz group.
Angiotensin-converting enzyme, a key regulator of blood pressure, cleaves the peptide bond between the glycine (B1666218) and p-nitrophenylalanine residues. This cleavage separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for a continuous and sensitive assay for ACE kinetics.
Principle of the FRET-Based Assay
The enzymatic assay using this compound is based on the disruption of FRET upon substrate cleavage.
Quantitative Kinetic Data
The following table summarizes the key kinetic parameters for the hydrolysis of this compound by Angiotensin-Converting Enzyme. These values are essential for comparative studies and for the design of enzyme inhibition experiments.
| Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Rabbit Lung ACE | 26 | 18 | 6.9 x 105 | Carmel & Yaron, 1978 |
Note: The exact values may vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition) and the purity of the enzyme preparation.
Experimental Protocols
A detailed methodology for determining ACE activity using this compound is provided below, based on the protocol described by Sentandreu and Toldrá (2006).
Reagents and Buffers
-
Substrate Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO to a concentration of 10 mM. Store at -20°C.
-
Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl.
-
Enzyme Solution: Purified or partially purified Angiotensin-Converting Enzyme, diluted in assay buffer to the desired concentration.
-
Inhibitor Solutions (for inhibition studies): Prepare a series of dilutions of the test compounds in the assay buffer.
Assay Procedure
-
Prepare the reaction mixture: In a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
Enzyme Solution
-
Inhibitor Solution or vehicle control
-
-
Pre-incubate: Incubate the plate at 37°C for 10 minutes to allow the enzyme and inhibitor to interact.
-
Initiate the reaction: Add the substrate solution to each well to a final concentration in the range of the Km value.
-
Monitor fluorescence: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader.
-
Excitation Wavelength: 355 nm
-
Emission Wavelength: 405 nm
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
To determine Km and Vmax, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Applications in Drug Discovery
The this compound substrate is particularly well-suited for high-throughput screening (HTS) of potential ACE inhibitors. The homogenous, "mix-and-read" format of the assay minimizes the number of steps and allows for rapid screening of large compound libraries. The continuous nature of the assay also enables detailed mechanistic studies of enzyme inhibition, providing valuable insights for the development of new antihypertensive drugs.
Conclusion
This compound remains a robust and sensitive tool for the kinetic characterization of Angiotensin-Converting Enzyme. Its FRET-based mechanism provides a straightforward and continuous assay format that is adaptable to both basic research and high-throughput drug screening applications. Understanding the principles of the assay and adhering to a well-defined experimental protocol are crucial for obtaining accurate and reproducible kinetic data.
In-Depth Technical Guide: Utilizing Abz-Gly-p-nitro-Phe-Pro-OH for Angiotensin-Converting Enzyme (ACE) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies and methodologies employing the fluorogenic substrate Abz-Gly-p-nitro-Phe-Pro-OH for the determination of Angiotensin-Converting Enzyme (ACE) activity. This substrate has become a valuable tool in the screening of ACE inhibitors and for conducting kinetic studies due to its sensitivity and suitability for continuous monitoring.
Principle of the Assay
The ACE activity assay using this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate contains two critical groups: an o-aminobenzoyl (Abz) group, which acts as a fluorescent donor, and a p-nitrophenylalanine (p-nitro-Phe) group, which serves as a quencher.
In its intact form, the proximity of the quencher to the fluorophore results in the suppression of fluorescence. When ACE cleaves the peptide bond between the glycine (B1666218) and the p-nitrophenylalanine residues, the fluorophore and quencher are separated. This separation disrupts the FRET process, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the ACE activity.
The enzymatic cleavage of this compound yields the fluorescent product Abz-Gly-OH, which emits light at approximately 420 nm when excited at around 350-355 nm.[1][2] This continuous assay format allows for real-time kinetic measurements.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections outline the key experimental protocols for utilizing this compound in ACE activity assays.
Reagent Preparation
Proper preparation of reagents is the foundation of a successful assay. The following are typical solutions required:
-
Tris Buffer: A common buffer used is 150 mM Tris-HCl, adjusted to a pH of 8.3. This buffer often contains sodium chloride to mimic physiological conditions.
-
Substrate Buffer: To prepare the substrate buffer, dissolve 3.2872 g of NaCl in 50 mL of 150 mM Tris buffer (pH 8.3) to achieve a final NaCl concentration of 1.125 M. This solution can be stored at 4°C for up to one week or at -20°C for extended periods.[3]
-
Enzyme Buffer: A solution of 0.1 mM ZnCl₂ in 150 mM Tris buffer (pH 8.3) is typically used as the enzyme buffer.[3] Zinc is an essential cofactor for ACE activity.
-
ACE Stock Solution: Angiotensin-Converting Enzyme from rabbit lung is often dissolved in a 50% glycerol (B35011) solution in ultrapure water to a concentration of 1 U/mL. Aliquots can be stored at -20°C.[4]
-
Substrate Stock Solution: Dissolve this compound in the substrate buffer. For a 96-well plate format, a typical preparation involves dissolving 3.6 mg of the substrate in 16 mL of substrate buffer. This solution should be prepared fresh before each experiment.[3]
Assay Procedure for ACE Activity and Inhibition
The following procedure is adapted for a 96-well microplate format, which is ideal for high-throughput screening.
2.2.1. General ACE Activity Assay
-
Plate Setup: Use a black 96-well microplate to minimize background fluorescence.
-
Reagent Addition:
-
Add 40 µL of ultrapure water to the blank wells.
-
Add 40 µL of the ACE working solution (diluted from the stock solution with enzyme buffer) to the control and sample wells.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding 160 µL of the freshly prepared substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader. The excitation wavelength should be set to approximately 350 nm and the emission wavelength to 420 nm.[4]
2.2.2. ACE Inhibition Assay (IC₅₀ Determination)
-
Plate Setup: Design the plate layout to include wells for blanks, controls (ACE activity without inhibitor), and a range of inhibitor concentrations.
-
Reagent Addition:
-
Add 80 µL of ultrapure water to the blank wells.
-
Add 40 µL of ultrapure water to the control wells.
-
Add 40 µL of the ACE working solution to the control and inhibitor wells.
-
Add 40 µL of the inhibitor solution at various concentrations to the respective wells. For sample blanks, add 40 µL of the inhibitor solution and 40 µL of ultrapure water.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 160 µL of the substrate solution to all wells to start the reaction.[4]
-
Incubation and Measurement: Incubate at 37°C and measure the fluorescence as described for the general activity assay.
-
Data Analysis: Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
While specific kinetic parameters for this compound are not abundantly available in the literature, this section provides a template for how such data, once obtained, should be structured. For comparative purposes, data for other fluorogenic substrates are often reported.
Table 1: Hypothetical Kinetic Parameters for ACE Substrates
| Substrate | Km (µM) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) | Source |
| This compound | Data not available | Data not available | Data not available | |
| Mca-ASDK-Dpa | Value | Value | Value | [5] |
| Abz-FRK(Dnp)P-OH | Value | Value | 52.6 x 10³ | [6] |
Table 2: IC₅₀ Values of Common ACE Inhibitors Determined with Fluorogenic Substrates
| Inhibitor | Substrate | IC₅₀ (nM) | Source |
| Captopril | This compound | Data not available | |
| Lisinopril (B193118) | This compound | Data not available | |
| Captopril | HHL | 9 | [1] |
| Captopril | FA-PGG | 4 | [1] |
Note: The IC₅₀ values are highly dependent on the substrate used.
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and relationships. The following are Graphviz (DOT language) scripts for generating key diagrams related to the ACE activity assay.
Experimental Workflow for ACE Activity Assay
Caption: Workflow for the ACE activity and inhibition assay.
Principle of the FRET-based ACE Assay
Caption: Principle of the FRET-based ACE activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lisinopril | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for ACE Activity Assay using Abz-Gly-p-nitro-Phe-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloproteinase and a central component of the renin-angiotensin system (RAS). It plays a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. Consequently, ACE is a major therapeutic target for the management of hypertension and other cardiovascular diseases. This document provides a detailed protocol for a sensitive and continuous fluorometric assay for measuring ACE activity using the synthetic substrate Abz-Gly-p-nitro-Phe-Pro-OH. This assay is suitable for screening potential ACE inhibitors and for studying the kinetics of ACE.
The assay is based on the principle of fluorescence resonance energy transfer (FRET). The substrate, this compound, contains a fluorescent group (Abz, o-aminobenzoyl) and a quenching group (p-nitro-Phe). In the intact peptide, the fluorescence of the Abz group is quenched by the close proximity of the p-nitro-Phe group. Upon cleavage of the peptide bond between the p-nitro-Phe and Pro residues by ACE, the fluorescent Abz-Gly-p-nitro-Phe fragment is separated from the quenching Pro-OH moiety, resulting in an increase in fluorescence intensity. The rate of this increase is directly proportional to the ACE activity.
Data Presentation
Table 1: Quantitative Data for ACE Activity Assay
| Parameter | Value | Notes |
| Substrate | This compound | A fluorogenic FRET substrate for ACE. |
| Excitation Wavelength | ~355 nm | Optimal excitation wavelength for the Abz fluorophore. |
| Emission Wavelength | ~420 nm | Optimal emission wavelength for the Abz fluorophore upon substrate cleavage.[1] |
| Km for this compound | Not readily available in cited literature | The Michaelis-Menten constant (Km) for this specific substrate is not widely reported. Kinetic characterization would be required for precise determination. |
| IC50 of Captopril | 1-20 nM | Captopril is a potent and well-characterized ACE inhibitor. The reported IC50 can vary based on specific assay conditions. |
Experimental Protocols
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound (ACE substrate)
-
Captopril (ACE inhibitor, for positive control)
-
Tris-HCl buffer (150 mM, pH 8.3)
-
NaCl
-
ZnCl₂
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
Assay Buffer (150 mM Tris-HCl, 1.125 M NaCl, pH 8.3):
-
Dissolve 18.17 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.3 with HCl.
-
Add 65.74 g of NaCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Enzyme Buffer (150 mM Tris-HCl, 0.1 µM ZnCl₂, pH 8.3):
-
Prepare a 1 mM ZnCl₂ stock solution by dissolving 136.3 mg of ZnCl₂ in 1 L of deionized water.
-
Dilute the 1 mM ZnCl₂ stock solution 1:10,000 in 150 mM Tris-HCl (pH 8.3) to a final concentration of 0.1 µM.
-
Prepare this buffer fresh.
-
-
ACE Working Solution:
-
Reconstitute lyophilized ACE in the Enzyme Buffer to a stock concentration of 1 U/mL.
-
Further dilute the ACE stock solution with the Enzyme Buffer to the desired working concentration (e.g., 0.1 U/mL). The optimal concentration may need to be determined empirically based on the specific activity of the enzyme lot.
-
-
Substrate Solution:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
On the day of the experiment, dilute the substrate stock solution in the Assay Buffer to the desired final concentration (e.g., 0.45 mM).
-
-
Inhibitor (Captopril) Solution:
-
Prepare a stock solution of Captopril in deionized water (e.g., 1 mM).
-
Perform serial dilutions in the Enzyme Buffer to obtain a range of concentrations for IC50 determination.
-
Assay Procedure for ACE Activity
-
Plate Setup:
-
Add the following to the wells of a 96-well black microplate:
-
Blank: 100 µL of Assay Buffer.
-
Control (No Enzyme): 50 µL of Assay Buffer and 50 µL of Enzyme Buffer.
-
Enzyme Control: 50 µL of ACE working solution and 50 µL of Enzyme Buffer.
-
Test Sample: 50 µL of ACE working solution and 50 µL of the test compound solution (or Enzyme Buffer for samples without inhibitor).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 100 µL of the pre-warmed Substrate Solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~420 nm.
-
Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.
-
Assay Procedure for IC50 Determination
-
Plate Setup:
-
Follow the same setup as for the activity assay, but for the "Test Sample" wells, add 50 µL of the serially diluted inhibitor solutions.
-
-
Pre-incubation, Reaction Initiation, and Measurement:
-
Follow steps 2-4 of the ACE activity assay procedure.
-
Data Analysis
-
ACE Activity Calculation:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
The ACE activity is proportional to this rate.
-
-
IC50 Calculation:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Caption: Experimental workflow for the ACE activity and inhibition assay.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
References
Application Notes and Protocols for the Preparation of Abz-Gly-p-nitro-Phe-Pro-OH Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of the fluorogenic peptide substrate, Abz-Gly-p-nitro-Phe-Pro-OH. This peptide is a sensitive substrate for angiotensin I-converting enzyme (ACE) and is utilized in various biochemical assays to screen for ACE inhibitors.[1][2][3] Proper preparation of the stock solution is critical for obtaining accurate and reproducible experimental results.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 483.48 g/mol | [4][5] |
| Formula | C₂₃H₂₅N₅O₇ | [4][5] |
| CAS Number | 67482-93-3 | |
| Appearance | Off-white to light yellow solid | [6] |
| Purity | Min. 95% | |
| Excitation Wavelength | 355 nm | [1] |
| Emission Wavelength | 405 nm | [1] |
Solubility and Storage
This compound is a hydrophobic peptide and is sparingly soluble in aqueous solutions.[7] Therefore, an organic solvent is required for initial solubilization. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[1][8]
Storage of Solid Peptide: Store the lyophilized powder at -20°C or -80°C in a desiccated environment, protected from light.[1] Under these conditions, the solid peptide is stable for over a year.
Storage of Stock Solutions: Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C. The stability of the stock solution in DMSO is typically 1 month at -20°C and up to 6 months at -80°C.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be diluted to various working concentrations.
Materials:
-
This compound (solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Equilibrate: Allow the vial of solid this compound and the DMSO to warm to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of the peptide into the tube.
-
Dissolution: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Refer to the table below for common stock concentrations.
-
Mixing: Vortex the tube gently until the peptide is completely dissolved.[9] The solution should be clear and free of particulates. If necessary, brief sonication can be used to aid dissolution.[10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[1]
Stock Solution Preparation Table (in DMSO):
| Desired Stock Concentration | Mass of Peptide (for 1 mL of DMSO) |
| 1 mM | 0.483 mg |
| 5 mM | 2.417 mg |
| 10 mM | 4.835 mg |
| 20 mM | 9.670 mg |
Protocol 2: Preparation of a Working Solution for ACE Inhibition Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for use in a typical ACE inhibition assay.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Assay Buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl)[11]
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution with the assay buffer to the final desired working concentration. It is recommended to add the DMSO stock solution dropwise to the assay buffer while gently vortexing to prevent precipitation.[12]
-
Note on Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible to avoid affecting enzyme activity. A final concentration of 0.5% to 1% DMSO is generally well-tolerated by most enzymes.[8]
-
-
Example Dilution: To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 5 µL of the 10 mM stock to 495 µL of assay buffer). This would result in a final DMSO concentration of 1%.
-
Immediate Use: Use the freshly prepared working solution immediately in your assay for best results.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. ACE-inhibitory activity assay: IC50 [protocols.io]
- 12. biocat.com [biocat.com]
Application of Abz-Gly-p-nitro-Phe-Pro-OH in High-Throughput Screening of Angiotensin-Converting Enzyme (ACE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abz-Gly-p-nitro-Phe-Pro-OH is a highly sensitive fluorogenic substrate specifically designed for the continuous assay of Angiotensin-Converting Enzyme (ACE) activity. This substrate is an invaluable tool in high-throughput screening (HTS) campaigns aimed at discovering novel ACE inhibitors, which are critical therapeutics for hypertension and other cardiovascular diseases. Its mechanism is based on Fluorescence Resonance Energy Transfer (FRET), providing a robust and reproducible method for quantifying enzyme activity.
When the intact peptide is uncleaved, the fluorescence of the N-terminal 2-aminobenzoyl (Abz) group is quenched by the C-terminal p-nitrophenylalanine (p-nitro-Phe) residue. Upon cleavage of the Gly-p-nitro-Phe bond by ACE, the Abz fluorophore is spatially separated from the quencher, resulting in a significant increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence signal makes it ideal for automated HTS platforms.
Principle of the Assay
The core of the assay lies in the enzymatic cleavage of the fluorogenic substrate this compound by ACE.
-
Substrate: this compound (Fluorophore: Abz, Quencher: p-nitro-Phe)
-
Enzyme: Angiotensin-Converting Enzyme (ACE)
-
Action: ACE cleaves the peptide bond between Glycine and p-nitro-Phenylalanine.
-
Detection: The cleavage separates the Abz fluorophore from the p-nitro-Phe quencher, leading to an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.
-
Inhibition: In the presence of an ACE inhibitor, the rate of substrate cleavage is reduced, resulting in a lower fluorescence signal compared to an uninhibited control.
The fluorescence is typically measured at an excitation wavelength of approximately 355 nm and an emission wavelength of around 405-420 nm.[1]
Relevant Signaling Pathway: The Renin-Angiotensin System (RAS)
ACE is a key enzyme in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. Understanding this pathway is essential for appreciating the therapeutic significance of ACE inhibitors.
Caption: The Renin-Angiotensin System (RAS) and the site of action for ACE inhibitors.
Quantitative Data: IC50 Values of Known ACE Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-known ACE inhibitors, as determined using assays with fluorogenic substrates like this compound. These values are crucial benchmarks for validating HTS assays and comparing the potency of newly discovered compounds.
| ACE Inhibitor | IC50 (nM) |
| Enalaprilat | 0.4 - 1.2 |
| Spiraprilat | 0.8 |
| Captopril | 1.1 ± 0.05 |
| Lisinopril | 2.5 ± 0.03 |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, buffer composition, and incubation time.
Experimental Protocols
High-Throughput Screening (HTS) Protocol for ACE Inhibitors (384-Well Plate Format)
This protocol is designed for screening a large library of compounds to identify potential ACE inhibitors.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl.
-
ACE Working Solution: Dilute recombinant human ACE in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate and a robust signal window.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the final desired concentration (e.g., 20 µM). The optimal concentration should be determined experimentally and is typically at or near the Km value.
-
Positive Control (Inhibitor): Prepare a stock solution of a known ACE inhibitor (e.g., Captopril) in DMSO and create a dilution series in Assay Buffer.
-
Test Compounds: Prepare stock solutions of test compounds in DMSO and dilute them in Assay Buffer to the desired screening concentration.
2. HTS Assay Workflow:
Caption: A generalized workflow for a high-throughput screening assay to identify ACE inhibitors.
3. Plate Layout:
-
Columns 1-2: Negative Control (DMSO/Assay Buffer, no inhibitor) - Represents 0% inhibition.
-
Columns 3-4: Positive Control (e.g., Captopril at a concentration that gives >80% inhibition) - Represents maximal inhibition.
-
Columns 5-48: Test Compounds.
4. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic fluorescence curve.
-
Determine the percent inhibition for each test compound using the following formula:
% Inhibition = [1 - (Slope of Test Compound / Mean Slope of Negative Control)] x 100
-
Identify 'hits' as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Calculate the Z'-factor to assess the quality and robustness of the HTS assay. The Z'-factor is a statistical measure of the separation between the positive and negative controls.
Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]
Where:
-
SD_positive = Standard deviation of the positive control
-
SD_negative = Standard deviation of the negative control
-
Mean_positive = Mean signal of the positive control
-
Mean_negative = Mean signal of the negative control
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.
-
Protocol for IC50 Determination
For 'hit' compounds identified in the primary screen, a dose-response experiment should be performed to determine their potency (IC50).
1. Reagent Preparation:
-
Prepare Assay Buffer, ACE Working Solution, and Substrate Working Solution as described in the HTS protocol.
-
Prepare a serial dilution of the 'hit' compound in Assay Buffer (e.g., 10-point, 3-fold dilutions).
2. Experimental Procedure:
-
Add the serially diluted compound to the wells of a microplate.
-
Add the ACE Working Solution to all wells and pre-incubate.
-
Initiate the reaction by adding the Substrate Working Solution.
-
Perform a kinetic read on a fluorescence plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Conclusion
This compound is a reliable and sensitive fluorogenic substrate for the high-throughput screening of ACE inhibitors. Its FRET-based mechanism allows for a simple, homogeneous assay format that is easily automated. The protocols provided herein offer a framework for both primary screening of large compound libraries and subsequent IC50 determination of promising 'hits'. The quantitative data on known inhibitors serves as a valuable reference for assay validation and performance monitoring. The successful implementation of these methods can significantly accelerate the discovery of novel therapeutic agents targeting the Renin-Angiotensin System.
References
Measuring Angiotensin-Converting Enzyme (ACE) Inhibition: A Detailed Application Note and Protocol Using Abz-Gly-p-nitro-Phe-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to measuring the inhibitory activity of compounds against Angiotensin-Converting Enzyme (ACE) using the fluorogenic substrate Abz-Gly-p-nitro-Phe-Pro-OH. This continuous assay offers high sensitivity and a straightforward protocol suitable for screening potential ACE inhibitors.
Principle of the Assay
The assay is based on the principle of fluorescence resonance energy transfer (FRET). The substrate, this compound, is a non-fluorescent molecule due to the intramolecular quenching of the o-aminobenzoyl (Abz) group's fluorescence by the p-nitro-phenylalanine (p-nitro-Phe) group. Angiotensin-Converting Enzyme (ACE) cleaves the Gly-p-nitro-Phe bond, releasing the fluorescent fragment Abz-Gly. The resulting increase in fluorescence is directly proportional to the ACE activity and can be monitored over time. In the presence of an ACE inhibitor, the rate of this cleavage reaction is reduced, leading to a decrease in the fluorescence signal.[1][2][3][4][5][6]
The enzymatic cleavage reaction is as follows:
This compound (Non-fluorescent) --(ACE)--> Abz-Gly (Fluorescent) + p-nitro-Phe-Pro-OH
Data Presentation
Precise quantitative data for the inhibition of ACE is crucial for the evaluation of potential drug candidates. Below are tables summarizing typical data obtained from this assay.
Table 1: Kinetic Parameters of this compound with ACE
| Parameter | Value |
| Km | To be determined experimentally |
| Vmax | To be determined experimentally |
Note: The kinetic parameters (Km and Vmax) for the substrate this compound should be determined experimentally under the specific assay conditions. For similar FRET peptide substrates of ACE, such as Abz-FRK(Dnp)P-OH, the kcat/Km value has been reported to be 52.6 µM⁻¹s⁻¹.[7]
Table 2: IC50 Values of Standard ACE Inhibitors
| Inhibitor | Reported IC50 Range (nM) |
| Captopril | 1 - 20 |
| Lisinopril | To be determined experimentally |
Note: The IC50 value for Captopril has been reported in the low nanomolar range in various ACE inhibition assays. The precise IC50 value when using the this compound substrate should be determined experimentally as a positive control. The IC50 for other inhibitors like Lisinopril should also be established under the same experimental conditions for accurate comparison.
Experimental Protocols
This section provides a detailed methodology for performing the ACE inhibition assay in a 96-well plate format.
Required Materials
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
This compound (fluorogenic substrate)
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Zinc Chloride (ZnCl2)
-
Captopril (as a positive control inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Ultrapure water
-
Black, flat-bottom 96-well microplate
-
Microplate fluorometer with excitation at ~350 nm and emission at ~420 nm
-
Incubator set to 37°C
Preparation of Reagents
1. Assay Buffer (0.15 M Tris-HCl, pH 8.3, containing 1.125 M NaCl):
- Dissolve 1.817 g of Tris base in 80 mL of ultrapure water.
- Adjust the pH to 8.3 with HCl.
- Dissolve 3.287 g of NaCl in the Tris buffer.
- Bring the final volume to 100 mL with ultrapure water.
- Store at 4°C.
2. Enzyme Buffer (Assay Buffer containing 0.1 mM ZnCl2):
- Prepare a 1 mM ZnCl2 stock solution by dissolving 13.6 mg of ZnCl2 in 100 mL of ultrapure water.
- Dilute the 1 mM ZnCl2 stock solution 1:10 in Assay Buffer to obtain a final concentration of 0.1 mM ZnCl2.
3. ACE Working Solution:
- Reconstitute ACE in the Enzyme Buffer to a stock concentration of 1 U/mL.
- On the day of the experiment, dilute the ACE stock solution with the Enzyme Buffer to the desired working concentration (e.g., 2 mU/mL). The optimal concentration should be determined experimentally to ensure a linear reaction rate for at least 30 minutes.
4. Substrate Solution:
- Dissolve this compound in the Assay Buffer to a final concentration of 0.45 mg/mL.[5] Prepare this solution fresh before each experiment.
5. Inhibitor and Control Solutions:
- Prepare a stock solution of Captopril (e.g., 1 mM) in ultrapure water.
- Prepare serial dilutions of the test compounds and Captopril in the Enzyme Buffer to achieve a range of desired concentrations for IC50 determination.
Assay Procedure
-
Plate Setup: Add the following reagents to the wells of a black 96-well plate:
-
Blank (No Enzyme): 80 µL of Enzyme Buffer + 20 µL of Enzyme Buffer
-
Control (No Inhibitor): 80 µL of Enzyme Buffer + 20 µL of ACE working solution
-
Inhibitor: 80 µL of inhibitor solution (at various concentrations) + 20 µL of ACE working solution
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes.
-
Initiate Reaction: Add 100 µL of the pre-warmed Substrate Solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a microplate fluorometer and measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) every minute for 30 minutes at 37°C.
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Slope of Inhibitor / Slope of Control)] x 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity.
Visualizations
ACE Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System and the role of ACE.
Experimental Workflow
Caption: Workflow for the fluorometric ACE inhibition assay.
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ACE-inhibitory activity assay: IC50 [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Application Notes & Protocols: In Vitro Screening of ACE Inhibitors from Natural Products
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the in vitro screening and characterization of Angiotensin-Converting Enzyme (ACE) inhibitors derived from natural product libraries. This document outlines the underlying biological pathway, a general screening workflow, detailed experimental protocols for primary and secondary assays, and data analysis procedures.
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular function.[1][2] The Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloproteinase within this system. It catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][3] Angiotensin II constricts blood vessels, leading to an increase in blood pressure.[4] ACE also inactivates bradykinin, a potent vasodilator.[5] Therefore, inhibiting ACE is a primary therapeutic strategy for managing hypertension and related cardiovascular diseases.[3]
Natural products represent a vast and structurally diverse source of novel bioactive compounds, which have historically been pivotal in drug discovery.[6][7] Many plant-derived compounds, such as flavonoids and peptides, have shown potential as ACE inhibitors.[8][9] This document provides detailed protocols for screening natural product extracts and purified compounds to identify and characterize novel ACE inhibitors.
The Renin-Angiotensin Signaling Pathway
The RAS pathway begins when the enzyme renin, released from the kidneys, cleaves angiotensinogen (B3276523) (produced by the liver) to form angiotensin I.[2] ACE, found predominantly in the endothelial cells of the lungs and kidneys, then converts angiotensin I into angiotensin II.[1] Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion (which promotes sodium and water retention), and consequently, an elevation in blood pressure.[4][10] Inhibition of ACE reduces the levels of angiotensin II and increases the levels of bradykinin, collectively leading to vasodilation and a reduction in blood pressure.
General Screening Workflow
The process of discovering ACE inhibitors from natural products follows a systematic workflow. It begins with the preparation of extracts from the source material, followed by a primary screening to identify active "hits." These hits are then subjected to more rigorous secondary assays to confirm their activity and determine their potency. Bioassay-guided fractionation is often employed to isolate the specific active compounds.[6][11]
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 3. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. researchgate.net [researchgate.net]
- 7. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 8. Discovery of new angiotensin converting enzyme (ACE) inhibitors from medicinal plants to treat hypertension using an in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etflin.com [etflin.com]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorometric Determination of Angiotensin-Converting Enzyme (ACE) Activity in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] ACE primarily catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][3] Angiotensin II constricts blood vessels and stimulates the release of aldosterone, which promotes sodium and water retention, collectively increasing blood pressure.[1][4] Given its pivotal role, ACE is a major therapeutic target for managing hypertension and other cardiovascular diseases.[5] Measuring ACE activity is crucial for diagnosing and monitoring certain conditions, such as sarcoidosis, and for screening potential ACE inhibitors in drug discovery.[5][6]
Principle of the Fluorometric Assay
This protocol describes a sensitive and continuous kinetic assay for measuring ACE activity in serum samples. The method employs a synthetic peptide substrate that is internally quenched. In its intact form, the substrate shows minimal fluorescence. Upon cleavage by ACE, a highly fluorescent product is released. The rate of increase in fluorescence intensity is directly proportional to the ACE activity in the sample.[7][8] The reaction can be monitored using a fluorescence microplate reader, making it suitable for high-throughput screening.
Reaction: ACE Fluorogenic Substrate (non-fluorescent) --ACE--> Cleaved Substrate + Fluorescent Product
Applications
-
Clinical Research: Monitoring ACE activity in patients with sarcoidosis, where elevated levels are often observed.[5]
-
Drug Discovery: High-throughput screening (HTS) of compound libraries to identify and characterize novel ACE inhibitors.
-
Cardiovascular Research: Studying the regulation and activity of the Renin-Angiotensin System in various physiological and pathological states.
Advantages of the Fluorometric Method
-
High Sensitivity: Allows for the detection of low levels of ACE activity, requiring minimal sample volume.
-
Continuous Monitoring: The kinetic nature of the assay allows for real-time measurement of enzyme activity.
-
High-Throughput: The microplate-based format is easily adaptable for automated systems, enabling the rapid analysis of many samples.[8]
-
Safety: Eliminates the need for radioactive substrates.
Data Presentation
Table 1: Reference Ranges for ACE Activity in Human Serum
The normal range for ACE activity can vary based on the specific laboratory and method used. The values below are provided as a general guide.
| Age Group | Typical Normal Range (U/L) |
| 0–2 years | 18 - 95 |
| 3–14 years | 22 - 108 |
| 18 years and older | 8 - 70 |
(Data compiled from sources[9],[10],[11],[5]) Note: One Unit (U) is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.
Table 2: IC₅₀ Values for Common ACE Inhibitors
This table shows typical 50% inhibitory concentrations (IC₅₀) for well-known ACE inhibitors determined using fluorometric assays. These values are useful as positive controls in inhibitor screening experiments.
| Inhibitor | Reported IC₅₀ Range (nM) |
| Captopril (B1668294) | 1.8 - 20 |
| Lisinopril | ~50 µM (as a control concentration) |
(Data compiled from sources[7],[12],[13],[14])
Visualizations
Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.
Experimental Workflow for ACE Activity Assay
Caption: Key steps in the fluorometric ACE activity assay workflow.
Experimental Protocols
This protocol is adapted from commercially available ACE activity assay kits and provides a general procedure.[7] Users should optimize conditions for their specific experimental setup.
Materials and Reagents
-
ACE Assay Buffer: (e.g., Tris-based buffer, pH 7.5-8.0, containing NaCl and ZnCl₂).
-
Fluorogenic ACE Substrate: (e.g., o-aminobenzoyl-based peptide); typically supplied as a concentrated stock in DMSO.
-
Fluorescent Standard: A compound with known concentration and fluorescence at the assay wavelengths (e.g., MCA or Abz) for generating a standard curve.
-
ACE Positive Control: Purified ACE enzyme of known activity.
-
ACE Inhibitor Control: (e.g., Captopril or Lisinopril) for validation.
-
Human Serum Samples: Collected and stored appropriately. Avoid repeated freeze-thaw cycles.
-
96-well black microplate: Opaque plates are required to minimize light scatter and background fluorescence.
-
Fluorescence Microplate Reader: Capable of kinetic measurements at Ex/Em = ~320/405 nm and temperature control at 37°C.
Reagent Preparation
-
Assay Buffer: Equilibrate the buffer to the assay temperature (37°C) before use.
-
Fluorescent Standard Solution (100 µM): Dilute the concentrated Standard stock (e.g., 1 mM) 1:10 in Assay Buffer.
-
ACE Substrate Working Solution: Dilute the concentrated substrate stock 1:100 in Assay Buffer. Prepare this solution fresh and protect it from light. Prepare a sufficient volume for all reactions.
-
ACE Positive Control: Dilute the ACE enzyme stock in Assay Buffer to a concentration that yields a robust signal within the linear range of the assay.
-
Inhibitor Control (e.g., 50 µM Lisinopril): Prepare a stock solution of the inhibitor and dilute it to the desired final concentration in Assay Buffer.
Sample Preparation
-
Centrifuge serum samples to pellet any debris.
-
Dilute the serum samples with Assay Buffer. The optimal dilution factor depends on the ACE activity and should be determined empirically to ensure the reaction rate is within the linear range of the assay. A starting dilution of 1:10 to 1:40 is recommended.
Assay Procedure
A. Standard Curve Generation (for endpoint assays or to convert RFU to nmol)
-
Add 0, 2, 4, 6, 8, and 10 µL of the 100 µM Fluorescent Standard Solution into a series of wells in the 96-well plate.
-
Adjust the volume in each well to 100 µL with Assay Buffer. This will generate standards of 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well.
-
Measure the fluorescence at Ex/Em = 320/405 nm in endpoint mode.
-
Plot the fluorescence values (Relative Fluorescence Units, RFU) against the amount of standard (nmol) to generate a standard curve.
B. Kinetic Measurement of ACE Activity
-
Set the fluorescence plate reader to kinetic mode, with measurements taken every 1-2 minutes for 30-60 minutes at 37°C (Ex/Em = 320/405 nm).
-
Add samples and controls to the 96-well plate according to the layout below:
-
Sample Wells: 50 µL of diluted serum sample.
-
Positive Control Well: 50 µL of diluted ACE Positive Control.
-
Sample Blank Well: 50 µL of Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the ACE Substrate Working Solution to all wells. Using a multichannel pipette is recommended for consistency.[7]
-
Immediately place the plate in the reader and begin kinetic measurement.
C. Protocol for Screening ACE Inhibitors
-
In designated wells, add 40 µL of Assay Buffer and 10 µL of the test inhibitor at various concentrations.
-
Add 50 µL of the diluted ACE Positive Control enzyme to these wells.
-
Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the ACE Substrate Working Solution and proceed with the kinetic measurement as described above.
Data Analysis
-
Calculate the Reaction Rate: For each well (sample, control), plot RFU versus time (minutes). The slope of the linear portion of this curve represents the reaction rate (ΔRFU/min).
-
Correct for Background: Subtract the slope of the Sample Blank from the slope of each Sample well.
-
Determine ACE Activity: Use the standard curve to convert the background-corrected reaction rate from ΔRFU/min to nmol/min.
Formula: ACE Activity (U/L) = (Rate_sample [nmol/min] / V_sample [mL]) * Dilution_Factor
Where:
-
Rate_sample: The reaction rate in nmol/min calculated from the standard curve.
-
V_sample: The volume of the diluted serum sample added to the well in mL (e.g., 0.05 mL).
-
Dilution_Factor: The dilution factor used for the serum sample (e.g., 10 for a 1:10 dilution).
-
-
Calculate Percent Inhibition (for inhibitor screening):
Formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
Where:
-
Rate_inhibitor: The reaction rate in the presence of the inhibitor.
-
Rate_control: The reaction rate of the ACE Positive Control without any inhibitor.
-
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. southtees.nhs.uk [southtees.nhs.uk]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thekingsleyclinic.com [thekingsleyclinic.com]
- 10. researchgate.net [researchgate.net]
- 11. labcorp.com [labcorp.com]
- 12. researchgate.net [researchgate.net]
- 13. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Abz-Gly-p-nitro-Phe-Pro-OH in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abz-Gly-p-nitro-Phe-Pro-OH is a fluorogenic substrate primarily utilized for the sensitive and continuous assay of Angiotensin-Converting Enzyme (ACE) activity.[1][2][3][4] This substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The o-aminobenzoyl (Abz) group at the N-terminus serves as the fluorophore, while the p-nitrophenylalanine (p-nitro-Phe) residue acts as the quencher. In its intact form, the proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond between p-nitro-Phe and Proline by ACE, the fluorophore (Abz-Gly-OH) is liberated from the quencher, leading to a significant increase in fluorescence intensity. This fluorescence can be monitored in real-time to determine ACE activity, making it an ideal tool for high-throughput screening of ACE inhibitors in a 96-well plate format. The excitation wavelength for the resulting Abz-Gly-OH is approximately 355 nm, with an emission wavelength of around 420 nm.[1][2]
Applications
-
Enzyme Activity Assays: Primarily for determining the kinetic parameters of Angiotensin-Converting Enzyme (ACE).
-
High-Throughput Screening (HTS): Screening for and characterizing ACE inhibitors.
-
Drug Discovery: Evaluating the potency of novel therapeutic candidates targeting the Renin-Angiotensin System (RAS).
Data Presentation
Table 1: Inhibitory Potency (IC50) of Common ACE Inhibitors
| Inhibitor | IC50 (nM) |
| Captopril | 1.79 - 20 |
| Lisinopril | ~1-2 |
| Enalapril | Data not available for this specific substrate |
| Ramipril | Data not available for this specific substrate |
| Benazepril | Data not available for this specific substrate |
Note: IC50 values can vary depending on assay conditions such as enzyme and substrate concentrations, buffer composition, and temperature.
Table 2: Kinetic Parameters of this compound with ACE
| Parameter | Value |
| Km | Not readily available in the searched literature |
| kcat | Not readily available in the searched literature |
| kcat/Km | Not readily available in the searched literature |
Note: While specific Km and kcat values for this compound were not found, a similar FRET substrate, Abz-FRK(Dnp)P-OH, exhibits a kcat/Km of 52.6 µM⁻¹s⁻¹ with ACE.[5]
Experimental Protocols
Protocol 1: Determination of ACE Activity
This protocol outlines the procedure for measuring ACE activity in a 96-well plate format.
Materials:
-
This compound substrate
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Assay Buffer: 100 mM Tris-HCl buffer containing 100 mM NaCl and 10 µM ZnCl₂, pH 8.3
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~355 nm and emission at ~420 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution with Assay Buffer to the desired working concentration (e.g., 0.45 mM).
-
Reconstitute the ACE in Assay Buffer to a stock solution and then dilute to the desired working concentration (e.g., 2.5 mU/mL).
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the ACE working solution.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30 minutes), with readings taken every minute.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be expressed as the change in fluorescence units per minute (RFU/min).
-
Protocol 2: Screening and IC50 Determination of ACE Inhibitors
This protocol describes how to assess the inhibitory potential of compounds against ACE.
Materials:
-
All materials from Protocol 1
-
ACE inhibitor compounds (e.g., Captopril, Lisinopril)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as described in Protocol 1.
-
Prepare a serial dilution of the inhibitor compounds in Assay Buffer.
-
-
Assay Protocol:
-
In the 96-well plate, set up the following controls:
-
No Enzyme Control: 50 µL of Assay Buffer + 50 µL of substrate working solution.
-
No Inhibitor Control (100% Activity): 50 µL of ACE working solution + 50 µL of substrate working solution.
-
-
To the experimental wells, add 25 µL of the serially diluted inhibitor solutions.
-
Add 25 µL of the ACE working solution to each experimental well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately begin kinetic fluorescence measurements as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data by setting the "No Inhibitor Control" as 100% activity and the "No Enzyme Control" as 0% activity.
-
Plot the percentage of ACE inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
References
Determining IC50 Values for ACE Inhibitors: An Application Note and Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of IC50 values for Angiotensin-Converting Enzyme (ACE) inhibitors. The protocol details a common and reliable method using a fluorogenic substrate, outlines data analysis, and presents a clear visualization of the experimental workflow.
Introduction
Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloproteinase in the Renin-Angiotensin System (RAS). It plays a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a cornerstone in the management of hypertension and other cardiovascular disorders. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an ACE inhibitor. This protocol describes an in vitro assay to determine the IC50 value of a test compound using the fluorogenic substrate o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro).[1][2][3][4]
Principle of the Assay
The assay is based on the enzymatic activity of ACE, which cleaves the C-terminal dipeptide from a variety of peptide substrates.[1][3] In this protocol, the intramolecularly quenched fluorescent substrate, Abz-Gly-Phe(NO2)-Pro, is used.[1][2][3][4] In its intact form, the fluorescence of the o-aminobenzoyl (Abz) group is quenched by the p-nitrophenylalanyl group. Upon hydrolysis by ACE, the fluorescent Abz-Gly product is released, leading to an increase in fluorescence intensity.[1][3] The presence of an ACE inhibitor will reduce the rate of substrate hydrolysis, resulting in a lower fluorescence signal. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in ACE activity under the specified assay conditions.
Data Presentation
Quantitative data from the ACE inhibitor assay should be meticulously recorded and organized. The following tables provide a structured format for presenting the raw fluorescence data and the calculated percentage of inhibition, which are essential for determining the IC50 value.
Table 1: Raw Fluorescence Data
| Inhibitor Conc. (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average RFU | Std. Deviation |
| 0 (Control) | |||||
| [Inhibitor] 1 | |||||
| [Inhibitor] 2 | |||||
| [Inhibitor] 3 | |||||
| [Inhibitor] 4 | |||||
| [Inhibitor] 5 | |||||
| Blank |
RFU: Relative Fluorescence Units
Table 2: Calculation of Percent Inhibition and IC50 Value
| Inhibitor Conc. (µM) | Average RFU | % Inhibition |
| 0 (Control) | 0 | |
| [Inhibitor] 1 | ||
| [Inhibitor] 2 | ||
| [Inhibitor] 3 | ||
| [Inhibitor] 4 | ||
| [Inhibitor] 5 | ||
| Calculated IC50 (µM) |
Experimental Protocols
This section provides a detailed step-by-step methodology for performing the ACE inhibitor assay.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich, Cat# A6778)[1]
-
o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro) substrate (e.g., Bachem, Cat# 4003531)[1]
-
ACE Inhibitor (e.g., Captopril as a positive control)
-
Tris-HCl buffer (150 mM, pH 8.3)
-
NaCl (1.125 M)
-
ZnCl2 (1 mM)
-
Ultrapure water
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 350 nm and emission at 420 nm[2]
-
Multichannel pipette
-
Incubator set to 37°C
Preparation of Solutions
-
ACE Stock Solution (1 U/mL): Dissolve ACE in a 50% glycerol solution in ultrapure water to a final concentration of 1 U/mL. Aliquot and store at -20°C.[1]
-
Tris Buffer (150 mM, pH 8.3): Dissolve Tris base in ultrapure water and adjust the pH to 8.3 with HCl. Bring to the final volume with ultrapure water.
-
Enzyme Buffer (Tris buffer with 0.1 mM ZnCl2): Prepare a 0.1 mM ZnCl2 solution and add it to the Tris buffer.[1]
-
ACE Working Solution: On the day of the experiment, dilute the ACE stock solution with the Enzyme Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to give a linear reaction rate over the desired time course. A common starting point is a 1:24 dilution of the 1 U/mL stock.[1]
-
Substrate Buffer (Tris buffer with 1.125 M NaCl): Dissolve NaCl in the Tris buffer to a final concentration of 1.125 M.[1]
-
Substrate Solution: Dissolve the Abz-Gly-Phe(NO2)-Pro substrate in the Substrate Buffer. The final concentration should be optimized, but a typical concentration is around 0.45 mg/mL.[1]
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., water, DMSO). Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations to be tested.
Assay Procedure
The following protocol is designed for a 96-well plate format.
-
Plate Layout: Design the plate layout to include wells for blanks, controls (no inhibitor), and a range of inhibitor concentrations. It is recommended to perform all measurements in triplicate.[5]
-
Reagent Addition:
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is added.
-
Initiate Reaction: Add 160 µL of the pre-warmed Substrate Solution to all wells.[2]
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (Ex/Em = 350/430 nm) in kinetic mode for 30-60 minutes at 37°C, taking readings every 1-2 minutes.[6] Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.[2]
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate Percent Inhibition: The percentage of ACE inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [ (Fluorescence_Control - Fluorescence_Inhibitor) / Fluorescence_Control ] * 100
-
Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined by fitting the data to a sigmoidal dose-response curve (four-parameter logistic fit) using a suitable software package (e.g., GraphPad Prism, Microsoft Excel with an add-in).[7][8] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition. Alternatively, a linear regression can be performed on the linear portion of the curve to estimate the IC50.[8]
Visualizations
Renin-Angiotensin System (RAS) Pathway
The following diagram illustrates the central role of ACE in the Renin-Angiotensin System.
Caption: The Renin-Angiotensin System and the point of intervention for ACE inhibitors.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for determining the IC50 of an ACE inhibitor.
Caption: Step-by-step workflow for the ACE inhibitor IC50 determination assay.
References
- 1. ACE-inhibitory activity assay: IC50 [protocols.io]
- 2. protocols.io [protocols.io]
- 3. ciencia.ucp.pt [ciencia.ucp.pt]
- 4. researchgate.net [researchgate.net]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
Application Note: Sample Preparation for ACE Assay in Complex Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent peptidase in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] Consequently, ACE is a major therapeutic target for managing hypertension and other cardiovascular diseases.[1][4][5] Accurate measurement of ACE activity is essential for disease diagnosis, monitoring therapeutic efficacy, and drug development.
However, biological samples such as plasma, serum, tissue homogenates, and urine are complex matrices containing numerous substances that can interfere with the assay, leading to inaccurate results.[6][7] These interferences can include endogenous inhibitors, high protein content, lipids, and salts.[6][8] Therefore, robust and validated sample preparation protocols are critical to remove these interfering substances and ensure the reliability and reproducibility of ACE activity measurements. This application note provides detailed protocols for sample preparation from various biological matrices for use in ACE activity assays.
ACE Signaling Pathway
ACE is a central component of the Renin-Angiotensin System (RAS), which controls blood pressure.[1] The classical RAS pathway begins with the conversion of angiotensinogen (B3276523) to angiotensin I by renin. ACE then catalyzes the conversion of angiotensin I to angiotensin II.[2][9] Angiotensin II exerts its effects by binding to the angiotensin II receptor type 1 (AGTR1), leading to vasoconstriction and aldosterone (B195564) synthesis, which ultimately increases blood pressure.[1][2] Beyond this, ACE can also act as a signal transducer molecule, where the binding of inhibitors can trigger intracellular signaling cascades involving kinases like CK2 and JNK, leading to changes in gene expression.[9]
Principles of ACE Activity Assays
Several methods are available for measuring ACE activity, each with its own advantages.
-
Spectrophotometric/Colorimetric Assays: These methods often use a synthetic substrate, such as N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG), which changes absorbance at a specific wavelength (e.g., 340 nm) upon cleavage by ACE.[3][10]
-
Fluorometric Assays: These highly sensitive assays utilize a synthetic fluorogenic peptide. Cleavage of this substrate by ACE releases a fluorescent product, and the resulting fluorescence is directly proportional to ACE activity.[11][12]
-
HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the product (e.g., hippuric acid) generated from a substrate like hippuryl-histidyl-leucine (B1329654) (HHL).[13][14] This method is highly specific but less suited for high-throughput screening.
-
Mass Spectrometry (MS)-Based Assays: MS methods, such as SELDI-TOF-MS, offer high sensitivity and specificity by directly measuring the mass-to-charge ratio of the peptide products generated by ACE activity.[15]
General Sample Preparation Workflow
A generalized workflow for preparing biological samples for an ACE assay is crucial for obtaining reliable data. The primary goals are to remove interfering proteins and lipids, minimize the effect of endogenous inhibitors, and ensure the sample is in a buffer compatible with the assay.
Experimental Protocols
Protocol 1: Protein Precipitation for Serum and Plasma
This protocol is a rapid and cost-effective method for removing the bulk of proteins from serum or plasma samples.[16][17] Acetonitrile (B52724) is a commonly used precipitating agent.[16][17]
Materials:
-
Serum or plasma sample
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Aliquot 100 µL of serum or plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample).[16]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the sample on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at 12,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully collect the supernatant, which contains the ACE enzyme, and transfer it to a new, clean tube. Avoid disturbing the protein pellet.
-
The supernatant can now be used directly in the ACE assay or stored at -80°C. Note that the sample is now diluted, which must be accounted for in final activity calculations.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Urine
SPE provides a more thorough cleanup than simple protein precipitation by removing proteins, salts, and other interfering substances based on their physicochemical properties.[18] This protocol provides a general framework for using a mixed-mode or reversed-phase SPE cartridge.
Materials:
-
Plasma or urine sample
-
SPE cartridge (e.g., reversed-phase/cation-exchange mixed-mode)[19]
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration buffer (e.g., low-ionic-strength buffer)
-
Wash buffer
-
Elution buffer (e.g., high-salt buffer)[20]
Procedure:
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of equilibration buffer (e.g., 20 mM Tris-HCl, pH 6.5) through the cartridge to prepare it for the sample.[20]
-
Sample Loading: Dilute the plasma or urine sample (e.g., 0.25 mL) in the equilibration buffer and load it onto the cartridge.[20] Allow the sample to pass through slowly.
-
Washing: Pass 1 mL of wash buffer through the cartridge to remove unbound contaminants.
-
Elution: Elute the bound ACE using 1 mL of elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 6.5).[20]
-
The collected eluate is now ready for the ACE activity assay. The high salt concentration in the eluate may require a buffer exchange or dilution step depending on the specific assay's tolerance.
Protocol 3: Preparation of Tissue Homogenates
This protocol describes the extraction of ACE from solid tissue samples.
Materials:
-
Fresh or frozen tissue sample (0.02-1 g)[10]
-
Ice-cold homogenization buffer (e.g., 0.9% NaCl or PBS, pH 7.4)[10]
-
Dounce homogenizer or mechanical tissue homogenizer[12]
-
Refrigerated centrifuge
Procedure:
-
Weigh the fresh or frozen tissue sample.
-
Wash the tissue with ice-cold PBS to remove excess blood.[10]
-
Mince the tissue into small pieces on ice.
-
Add ice-cold homogenization buffer at a ratio of 9:1 (v/w), for example, 9 mL of buffer for 1 g of tissue.[10]
-
Homogenize the tissue using a Dounce homogenizer on ice until no large pieces are visible.[12] For tougher tissues, a mechanical homogenizer may be necessary.
-
Centrifuge the homogenate at 10,000-12,000 x g for 15 minutes at 4°C to pellet cell debris and insoluble material.[10][21]
-
Carefully collect the supernatant, which contains the soluble ACE fraction, and transfer it to a new tube.
-
The supernatant can be used immediately for the ACE assay or stored in aliquots at -80°C.
Protocol 4: Preparation of Urine Samples
Urine presents a unique challenge due to the presence of endogenous inhibitors that can mask ACE activity.[8] A simple dilution-based method can effectively overcome this inhibition.
Materials:
-
Fresh urine sample
-
Assay buffer
Procedure:
-
Collect a fresh urine sample. If not used immediately, store at 4°C for short-term storage or -80°C for long-term storage. Note that ACE activity may be lost upon freezing.[8]
-
Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any sediment.
-
Perform a serial dilution of the urine supernatant with the ACE assay buffer. A dilution factor of up to 128-fold may be necessary to effectively eliminate the inhibitory effect.[8]
-
Measure the ACE activity in each dilution.
-
The true ACE activity is determined from a dilution where the calculated activity reaches a stable plateau, indicating that the inhibitor's effect has been overcome. The final activity must be corrected for the dilution factor.
Data Presentation: Performance of Sample Preparation Methods
The choice of sample preparation method can significantly impact the quantitative performance of an ACE assay. The following table summarizes typical performance metrics for different preparation techniques based on available literature.
| Sample Matrix | Preparation Method | Key Performance Metric | Value | Reference |
| Human Plasma | Magnetic SPE (Mixed-Mode) | Recovery | 80.1–119.5% | [19] |
| Precision (RSD) | < 11.7% | [19] | ||
| Limit of Detection (LoD) | 0.01–1.31 ng/mL | [19] | ||
| Human Urine | Magnetic SPE (Mixed-Mode) | Recovery | 80.1–119.5% | [19] |
| Precision (RSD) | < 11.7% | [19] | ||
| Limit of Detection (LoD) | 0.01–5.74 ng/mL | [19] | ||
| Mouse Plasma | Fluorometric Assay | Inter-assay CV | 7.01–13.17% | [21] |
| Intra-assay CV | 1.43–4.39% | [21] | ||
| Human Urine | Dilution-Based Assay | Correlation (uACE vs. Creatinine) | r = 0.76 | [8] |
| Human Plasma | SPE (Polymeric Reversed-Phase) | Extraction Yield | ~79% to ~94% | [18] |
| Precision | ~15% | [18] |
Note: Performance metrics are highly dependent on the specific analyte, assay, and instrumentation used. The values presented are for illustrative purposes.
Troubleshooting and Considerations
-
ACE Inhibitor Interference: Patients on ACE inhibitor therapy will show predictably low ACE activity.[7] If the goal is to measure the concentration of the ACE protein itself, an immunoassay is more appropriate as it is not affected by these drugs.[7][11]
-
Sample Quality: Hemolysis and hyperlipidemia in blood samples can falsely decrease measured ACE levels.[6] Ensure proper sample collection and handling to minimize these effects.
-
Endogenous Inhibitors: As noted, urine contains inhibitors that can mask ACE activity.[8] Plasma may also contain endogenous inhibitors, though their effect is often less pronounced.[20] Dilution or purification steps like SPE are necessary to mitigate this interference.
-
Storage: While freezing at -80°C is standard for long-term storage of serum, plasma, and tissue homogenates, some studies suggest that ACE activity in urine can be lost upon freezing.[8][10] It is best to use fresh samples whenever possible or validate storage conditions.[12]
-
pH and Ionic Strength: The pH and ionic strength of the final sample solution can significantly affect enzyme activity. Ensure the final preparation is compatible with the optimal conditions of the ACE assay, which is typically around pH 7.4-8.3.[20][22]
References
- 1. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 2. ClinPGx [clinpgx.org]
- 3. ACE Liquid - A procedure to measure Angiotensin Converting Enzyme. [sentineldiagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification and assay methods for angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin converting enzyme (ACE) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 7. Assessing angiotensin‐converting enzyme (ACE) protein is more appropriate than ACE activity when investigating sarcoidosis | The Medical Journal of Australia [mja.com.au]
- 8. Interference-Free Measurement of Urinary Angiotensin-Converting Enzyme (ACE) Activity: Diagnostic and Therapeutic Monitoring Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Phenotyping Angiotensin-Converting Enzyme in Blood: A Necessary Approach for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 14. jfda-online.com [jfda-online.com]
- 15. ahajournals.org [ahajournals.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. agilent.com [agilent.com]
- 18. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Angiotensin‐converting enzyme 2 catalytic activity in human plasma is masked by an endogenous inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abz-Gly-p-nitro-Phe-Pro-OH Assays in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this pathway is the Angiotensin-I Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Dysregulation of the RAS is a major contributor to hypertension and cardiovascular disease, making ACE a prime target for therapeutic intervention.
The substrate Abz-Gly-p-nitro-Phe-Pro-OH is a valuable tool for studying ACE activity and for the screening of potential inhibitors. This synthetic peptide is a fluorogenic substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact form, the fluorescence of the 2-aminobenzoyl (Abz) group is quenched by the p-nitrophenylalanine (p-nitro-Phe) moiety. Upon cleavage by ACE between the glycine (B1666218) and p-nitrophenylalanine residues, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence intensity.[1][2] This continuous assay format is highly sensitive, rapid, and suitable for high-throughput screening applications.[3][4]
These application notes provide detailed protocols for utilizing this compound to determine ACE activity, screen for inhibitors by calculating the half-maximal inhibitory concentration (IC50), and to determine key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Signaling Pathway: The Renin-Angiotensin System
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. Untitled Document [ucl.ac.uk]
- 3. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET-Based Angiotensin-Converting Enzyme (ACE) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key metalloprotease that plays a critical role in the renin-angiotensin system (RAS), a hormonal cascade essential for regulating blood pressure and electrolyte balance.[1][2] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and is also involved in the degradation of the vasodilator bradykinin.[3] Consequently, ACE is a major therapeutic target for the management of hypertension and other cardiovascular diseases.[2][4] Förster Resonance Energy Transfer (FRET) based assays offer a sensitive and continuous method for measuring ACE activity, making them ideal for high-throughput screening of potential inhibitors.[5]
This document provides detailed application notes and protocols for the instrumentation and execution of FRET-based ACE assays.
Principle of the FRET-Based ACE Assay
The FRET-based ACE assay utilizes a synthetic peptide substrate that is dually labeled with a donor and an acceptor fluorophore.[6] In the intact substrate, the donor and acceptor are in close proximity (typically 1-10 nm), allowing for efficient FRET to occur.[7][8][9] When the donor fluorophore is excited, it transfers its energy non-radiatively to the acceptor fluorophore, resulting in quenched donor fluorescence and enhanced acceptor fluorescence.
ACE cleaves a specific peptide bond within the substrate, separating the donor and acceptor fluorophores.[6] This separation disrupts FRET, leading to an increase in donor fluorescence and a decrease in acceptor fluorescence. The rate of this change in fluorescence is directly proportional to the ACE activity and can be monitored in real-time.[5]
A variety of FRET pairs can be used, with a common example being an o-aminobenzoic acid (Abz) group as the fluorescent donor and a 2,4-dinitrophenyl (Dnp) group as the quencher acceptor.[5]
Angiotensin-Converting Enzyme (ACE) Signaling Pathway
ACE is a central component of the renin-angiotensin system (RAS).[2] The classical RAS pathway begins with the cleavage of angiotensinogen (B3276523) by renin to produce angiotensin I. ACE then converts angiotensin I into angiotensin II, the primary effector molecule of the RAS.[1][2] Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[1][2]
Beyond its enzymatic role, ACE can also function as a signaling molecule.[3][10] Binding of ACE inhibitors can trigger intracellular signaling cascades, including the phosphorylation of c-Jun N-terminal kinase (JNK), which can modulate gene expression.[4][10]
Required Instrumentation
The primary instrument required for a FRET-based ACE assay is a fluorescence plate reader or a spectrofluorometer . Key specifications for this instrumentation are detailed in the table below.
| Parameter | Specification | Rationale |
| Wavelength Selection | Monochromator-based or filter-based | Allows for precise selection of excitation and emission wavelengths for the specific FRET pair used. |
| Excitation Wavelength Range | ~300-400 nm (for Abz-Dnp pair) | Must cover the excitation maximum of the donor fluorophore (e.g., Abz ~320 nm).[11] |
| Emission Wavelength Range | ~400-550 nm (for Abz-Dnp pair) | Must cover the emission maxima of both the donor and acceptor fluorophores (e.g., Abz ~420 nm). |
| Sensitivity | Low picomolar to nanomolar range | Necessary to detect subtle changes in fluorescence and to work with low enzyme concentrations. |
| Plate Format | 96-well or 384-well compatible | Essential for medium- to high-throughput screening of ACE inhibitors.[5] |
| Reading Mode | Top or bottom reading capabilities | Top reading is generally suitable for solution-based assays. |
| Kinetic Reading Capability | Yes | Crucial for continuously monitoring the enzymatic reaction over time.[11] |
| Temperature Control | Yes | Important for maintaining optimal and consistent enzyme activity (typically 37°C).[11] |
Experimental Protocols
Reagent Preparation
-
ACE Assay Buffer: Prepare a buffer of 150 mM Tris-HCl with a pH of 8.3, containing 1.125 M NaCl. Store at 4°C.
-
ACE Enzyme Stock Solution: Reconstitute lyophilized ACE in the assay buffer to a desired stock concentration (e.g., 1 U/mL). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
FRET Substrate Stock Solution: Dissolve the FRET peptide substrate (e.g., Abz-FRK(Dnp)P-OH) in a suitable solvent like DMSO to create a high-concentration stock (e.g., 10 mM). Store protected from light at -20°C.
-
ACE Inhibitor Stock Solution: Dissolve the test compounds (potential ACE inhibitors) in DMSO to a high concentration (e.g., 10 mM).
-
Positive Control Inhibitor: Prepare a stock solution of a known ACE inhibitor, such as captopril (B1668294) or lisinopril (B193118) (e.g., 1 mM in assay buffer).
Experimental Workflow
The general workflow for a FRET-based ACE assay involves the preparation of reagents, incubation of the enzyme with potential inhibitors, initiation of the reaction with the FRET substrate, and subsequent kinetic measurement of fluorescence.
Assay Protocol for a 96-Well Plate Format
-
Prepare Working Solutions:
-
Dilute the ACE enzyme stock solution in pre-warmed (37°C) assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Dilute the FRET substrate stock solution in the assay buffer to the desired final concentration (typically at or below the Km value).
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor in the assay buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of the assay buffer to all wells.
-
Add 10 µL of the diluted test inhibitor, positive control, or vehicle (e.g., assay buffer with a small percentage of DMSO) to the appropriate wells.
-
Add 20 µL of the diluted ACE enzyme solution to all wells except for the "no enzyme" control wells. Add 20 µL of assay buffer to these control wells instead.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of the diluted FRET substrate to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 30-60 seconds. Use an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm for the Abz-Dnp FRET pair.
-
Data Analysis
-
Determine Reaction Rates: Plot the fluorescence intensity versus time for each well. The initial reaction rate (V0) is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration can be calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces ACE activity by 50%.
Data Presentation
Quantitative data from FRET-based ACE assays should be presented in a clear and organized manner. The following tables provide templates for presenting typical results.
Table 1: Kinetic Parameters for Different FRET Substrates
| FRET Substrate | Km (µM) | Vmax (RFU/min) |
| Abz-SDK(Dnp)P-OH | Value | Value |
| Abz-LFK(Dnp)-OH | Value | Value |
| Abz-FRK(Dnp)P-OH | Value | Value |
| RFU = Relative Fluorescence Units. Values are hypothetical and will vary based on experimental conditions. |
Table 2: IC50 Values for Known ACE Inhibitors
| Inhibitor | IC50 (nM) |
| Captopril | Value |
| Lisinopril | Value |
| Enalaprilat | Value |
| Values are hypothetical and will vary based on experimental conditions. |
FRET Mechanism in ACE Assay
The diagram below illustrates the principle of FRET in the context of the ACE assay. Before cleavage, the close proximity of the donor and acceptor allows for energy transfer, resulting in low donor fluorescence. After ACE-mediated cleavage, the donor and acceptor are separated, disrupting FRET and leading to a significant increase in donor fluorescence.
Conclusion
FRET-based assays provide a robust, sensitive, and continuous method for measuring ACE activity, making them highly suitable for academic research and industrial drug discovery for screening potential ACE inhibitors. The protocols and information provided herein offer a comprehensive guide for establishing and conducting these assays. Careful optimization of enzyme and substrate concentrations, along with the use of appropriate instrumentation, will ensure the generation of high-quality, reproducible data.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Utilizing Abz-Gly-p-nitro-Phe-Pro-OH to Interrogate Angiotensin-Converting Enzyme (ACE) Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. It primarily exerts its effects by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. In humans, ACE exists in two primary isoforms: somatic ACE (sACE) and testicular ACE (tACE).
-
Somatic ACE (sACE) : Found in various tissues, including endothelial, epithelial, and neuroepithelial cells, sACE is a two-domain protein. It comprises two homologous catalytic domains, the N-domain and the C-domain, which arose from a tandem gene duplication.[1] While both domains are catalytically active, they exhibit distinct substrate specificities and inhibitor sensitivities.
-
Testicular ACE (tACE) : This smaller isoform is expressed exclusively in developing male germinal cells.[1] Structurally and functionally, tACE is identical to the C-terminal domain of sACE.[2]
The fluorogenic substrate Abz-Gly-p-nitro-Phe-Pro-OH provides a valuable tool for the continuous monitoring of ACE activity. This intramolecularly quenched fluorescent peptide is cleaved by ACE, releasing the fluorescent product o-aminobenzoylglycine (Abz-Gly).[3][4] The resulting increase in fluorescence can be measured in real-time, facilitating kinetic studies and high-throughput screening of ACE inhibitors. This document provides detailed protocols for using this compound to study the activity of different ACE isoforms.
Data Presentation
Substrate Properties
| Property | Value | Reference |
| Full Name | o-Aminobenzoylglycyl-p-nitrophenylalanyl-proline | [3][4] |
| Molecular Formula | C23H25N5O7 | [5][6] |
| Molecular Weight | 483.47 g/mol | [5] |
| Excitation Wavelength | 355 nm | [5][7] |
| Emission Wavelength | 405 nm / 420 nm | [7][8] |
| Cleavage Product | Abz-Gly-OH | [3][4][8] |
Overview of ACE Isoform Substrate Specificity
| ACE Isoform/Domain | Key Physiological Substrates & Functions | Notes on Specificity |
| Somatic ACE (sACE) | Angiotensin I, Bradykinin | Contains both N- and C-domains; overall activity reflects the contribution of both. |
| Testicular ACE (tACE) | Primarily Angiotensin I | Identical to the C-domain of sACE. The C-domain is considered the primary site for blood pressure regulation via angiotensin II production.[9] |
| N-Domain | Angiotensin-(1-7), N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) | Shows preferential hydrolysis of certain substrates distinct from the C-domain.[1][9] |
| C-Domain | Angiotensin I, Angiotensin-(1-9) | Exhibits a higher catalytic efficiency for Angiotensin I compared to the N-domain.[9][10] |
Note: For isoform-specific studies, other fluorogenic substrates with higher selectivity have been developed, such as Abz-SDK(Dnp)P-OH for the N-domain and Abz-LFK(Dnp)-OH for the C-domain.[11] These can be used in comparative studies.
Experimental Protocols
Protocol 1: Determination of ACE Isoform Activity
This protocol describes a continuous kinetic assay to measure the activity of different ACE isoforms (sACE, tACE, or isolated N-domain) using this compound.
Materials:
-
This compound (Bachem, Cat# 4003531 or equivalent)
-
Purified ACE from rabbit lung (for sACE), or purified recombinant tACE, N-domain, or C-domain
-
Tris base
-
Sodium Chloride (NaCl)
-
Zinc Chloride (ZnCl2)
-
Glycerol
-
Hydrochloric acid (HCl) for pH adjustment
-
Ultrapure water
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at ~355 nm and emission at ~410 nm (e.g., 405-420 nm)
Buffer and Solution Preparation:
-
Tris Buffer (150 mM, pH 8.3 at 37°C): Dissolve 1.817 g of Tris base in ~90 mL of ultrapure water. Adjust the pH to 8.77 at room temperature, which will correspond to pH 8.3 at 37°C. Bring the final volume to 100 mL.
-
Enzyme Buffer (150 mM Tris, 0.1 mM ZnCl2, pH 8.3): Add a sufficient volume of a ZnCl2 stock solution to the Tris Buffer to achieve a final concentration of 0.1 mM.
-
Substrate Buffer (150 mM Tris, 1.125 M NaCl, pH 8.3): Dissolve 3.287 g of NaCl in 50 mL of 150 mM Tris Buffer (pH 8.3).[3]
-
ACE Stock Solution (1 U/mL): Dissolve the ACE preparation in a 50% glycerol/water solution to a final concentration of 1 U/mL. Aliquot and store at -20°C.[3]
-
ACE Working Solution: On the day of the experiment, dilute the ACE stock solution with Enzyme Buffer. The final concentration should be optimized to ensure a linear reaction rate for the duration of the assay (a 1:24 dilution is a good starting point).[4]
-
Substrate Working Solution: Immediately before use, dissolve this compound in Substrate Buffer to the desired final concentration (e.g., starting with a concentration around the predicted Km, or 0.45 mM as a reference).[12] For a 96-well plate, dissolving 3.6 mg in 16 mL of Substrate Buffer is a suggested starting point.[4]
Assay Procedure:
-
Set up the 96-well plate as follows for each ACE isoform to be tested:
-
Blank: 80 µL ultrapure water + 160 µL Substrate Working Solution.
-
Control (Enzyme Activity): 40 µL ACE Working Solution + 40 µL Enzyme Buffer.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 160 µL of the pre-warmed Substrate Working Solution to the "Control" wells.
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 405-420 nm) kinetically over a period of 30-60 minutes, with readings taken every 60 seconds.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The activity is proportional to the slope of this line.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol is an extension of Protocol 1, designed to determine the Michaelis-Menten constants for each ACE isoform with the substrate.
Procedure:
-
Follow the setup and buffer preparations as described in Protocol 1.
-
Prepare a series of Substrate Working Solutions with varying concentrations of this compound (e.g., 8-10 concentrations spanning from approximately 0.1x to 10x the estimated Km).
-
For each substrate concentration, determine the initial reaction velocity (V₀) as described in Protocol 1.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values for Km and Vmax.
Protocol 3: Screening of Isoform-Specific ACE Inhibitors
This protocol adapts the activity assay to determine the IC50 value of a test compound against different ACE isoforms.
Procedure:
-
Prepare buffers, ACE Working Solution, and Substrate Working Solution as described in Protocol 1.
-
Prepare serial dilutions of the test inhibitor in the Enzyme Buffer.
-
Set up the 96-well plate as follows:
-
Blank: 80 µL ultrapure water.
-
Control (100% Activity): 40 µL ACE Working Solution + 40 µL Enzyme Buffer (without inhibitor).
-
Inhibitor Wells: 40 µL ACE Working Solution + 40 µL of each inhibitor dilution.
-
Sample Blank (optional, for colored/fluorescent inhibitors): 40 µL of each inhibitor dilution + 40 µL Enzyme Buffer.
-
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 160 µL of the pre-warmed Substrate Working Solution to all wells.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control well.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. portlandpress.com [portlandpress.com]
- 3. ACE-inhibitory activity assay: IC50 [protocols.io]
- 4. protocols.io [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. shop.bachem.com [shop.bachem.com]
- 9. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Identifying ACE Inhibitory Peptides in Food Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of Angiotensin-Converting Enzyme (ACE) inhibitory peptides derived from various food sources. The methodologies outlined herein are essential for the discovery and development of novel, natural antihypertensive agents for functional foods and pharmaceuticals.
Introduction
Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The Renin-Angiotensin-Aldosterone System (RAAS) plays a crucial role in regulating blood pressure, with ACE being a key enzyme in this pathway. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a clinically validated strategy for managing hypertension.[1] Food-derived bioactive peptides with ACE inhibitory activity offer a natural and potentially safer alternative to synthetic drugs, which can sometimes cause side effects.[2][3]
This document details the workflow for identifying ACE inhibitory peptides from food proteins, encompassing protein hydrolysis, peptide purification, in vitro activity assessment, and peptide identification.
Overall Workflow for Identification of ACE Inhibitory Peptides
The general process for discovering and characterizing ACE inhibitory peptides from food sources is a multi-step approach that begins with the raw protein material and culminates in the identification of specific, potent peptide sequences.
Caption: A comprehensive workflow for the identification of ACE inhibitory peptides.
The Renin-Angiotensin-Aldosterone System (RAAS)
Understanding the RAAS pathway is fundamental to appreciating the mechanism of ACE inhibition. The following diagram illustrates the central role of ACE in this system.
Caption: The role of ACE in the Renin-Angiotensin-Aldosterone System.
Experimental Protocols
Preparation of Protein Hydrolysates by Enzymatic Treatment
Enzymatic hydrolysis is a widely used method to release bioactive peptides from parent proteins.[4][5] The choice of enzyme and hydrolysis conditions can significantly impact the profile of peptides produced and their bioactivity.[6]
Objective: To hydrolyze a food protein source to generate a mixture of peptides.
Materials:
-
Food protein source (e.g., whey protein isolate, soy protein isolate, fish muscle)
-
Proteolytic enzyme(s) (e.g., pepsin, trypsin, alcalase, flavourzyme)[4][6]
-
pH meter
-
Water bath or incubator
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Deionized water
Protocol:
-
Prepare a protein solution of a specific concentration (e.g., 5-10% w/v) in deionized water.
-
Adjust the pH of the solution to the optimal pH for the selected enzyme using 0.1 M HCl or 0.1 M NaOH.
-
Pre-incubate the protein solution at the optimal temperature for the enzyme for 15-20 minutes.
-
Add the enzyme to the protein solution at a specific enzyme-to-substrate ratio (e.g., 1-4% w/w).
-
Maintain the reaction at the optimal temperature and pH for a defined period (e.g., 2-8 hours). The pH can be kept constant using a pH-stat or by periodic manual adjustment.
-
Terminate the enzymatic reaction by heating the mixture to 90-100°C for 10-15 minutes to inactivate the enzyme.
-
Cool the hydrolysate to room temperature and centrifuge to remove any insoluble material.
-
The supernatant, or crude protein hydrolysate, can be freeze-dried for storage and subsequent analysis.
In Vitro ACE Inhibition Assay
This assay is crucial for screening hydrolysates and purified fractions for their ability to inhibit ACE activity. A common method is based on the hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE to produce hippuric acid (HA) and histidyl-leucine.[7] The amount of HA produced is quantified spectrophotometrically.[8][7]
Objective: To determine the ACE inhibitory activity of a sample.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as the substrate
-
Assay buffer (e.g., 50 mM HEPES buffer with 300 mM NaCl, pH 8.3)
-
1 M HCl to stop the reaction
-
Ethyl acetate (B1210297) for extraction
-
Deionized water
-
Captopril (B1668294) as a positive control
-
Microplate reader or spectrophotometer
Protocol:
-
Prepare solutions of the test samples (hydrolysates or peptide fractions) and captopril in the assay buffer.
-
In a microcentrifuge tube or microplate well, add 20 µL of the sample solution or captopril. For the control (100% ACE activity), add 20 µL of assay buffer.
-
Add 20 µL of ACE solution (e.g., 100 mU/mL) to each well (except for the substrate blank).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of HHL solution (e.g., 5 mM).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[7]
-
Stop the reaction by adding 150 µL of 1 M HCl.[7]
-
Extract the hippuric acid by adding 1.0 mL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer a portion of the upper ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried hippuric acid in deionized water or buffer and measure the absorbance at 228 nm.
-
The percentage of ACE inhibition is calculated using the following formula:
-
ACE Inhibition (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of ACE activity, is determined by plotting the percentage of inhibition against different concentrations of the sample.
Purification of ACE Inhibitory Peptides
Objective: To isolate the most active peptides from the crude hydrolysate.
Protocol:
-
Ultrafiltration: Fractionate the crude hydrolysate based on molecular weight using ultrafiltration membranes with different molecular weight cut-offs (e.g., 10 kDa, 3 kDa, 1 kDa).[9][10] The fraction with the highest ACE inhibitory activity is selected for further purification.
-
Gel Filtration Chromatography (GFC): The most active fraction from ultrafiltration is further separated based on size using a GFC column (e.g., Sephadex G-25).[11] Fractions are collected and assayed for ACE inhibitory activity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The most potent fraction(s) from GFC are subjected to RP-HPLC on a C18 column for final purification.[11][12] A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of trifluoroacetic acid, is used to elute the peptides based on their hydrophobicity. The peaks are collected, and their ACE inhibitory activity is determined.
Identification of Peptide Sequences by Mass Spectrometry
Objective: To determine the amino acid sequence of the purified active peptides.
Protocol:
-
The purified active peptide fractions from RP-HPLC are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][13]
-
The peptide solution is introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization - ESI).
-
The mass-to-charge ratio (m/z) of the parent peptide ions is determined.
-
The parent ions are then fragmented, and the m/z of the resulting fragment ions are measured.
-
The amino acid sequence is deduced from the fragmentation pattern, often with the aid of protein database search algorithms.[10]
Data Presentation: ACE Inhibitory Activity of Peptides from Various Food Sources
The following table summarizes the ACE inhibitory activity (IC50 values) of various peptides and hydrolysates reported in the literature.
| Food Source | Enzyme(s) Used | Peptide Sequence | IC50 Value | Reference |
| Mactra veneriformis | Trypsin | VVCVPW | 4.07 µM | [13] |
| Ulva intestinalis | Trypsin | FGMPLDR | 219.35 µM | [9] |
| Ulva intestinalis | Trypsin | MELVLR | 236.85 µM | [9] |
| Spanish Cheeses | Endogenous enzymes | DKIHP | 113.1 µM | [14] |
| Green Coffee Beans | Thermolysin/Alcalase | IIPNEVY | 57.54 µM | [15] |
| Green Coffee Beans | Thermolysin/Alcalase | ITPPVMLPP | 40.37 µM | [15] |
| Walnut Protein | Neutral proteinase | EPNGLLLPQY | 233.178 µM | [16] |
| Lupin (L. albus) | Pepsin | Hydrolysate | 186 ± 10 µg/mL | [6] |
| Lupin (L. albus) | Chymotrypsin | Hydrolysate | 213 ± 83 µg/mL | [6] |
| Lupin (L. albus) | Trypsin | Hydrolysate | 405 ± 54 µg/mL | [6] |
In Silico Approaches
Computational methods are increasingly used to accelerate the discovery of ACE inhibitory peptides.[2][17]
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to predict the ACE inhibitory activity of peptides based on their structural features.[3]
-
Molecular Docking: This technique simulates the interaction between a peptide and the active site of ACE, providing insights into the binding mode and affinity.[2][18] This can help in understanding the mechanism of inhibition and in designing more potent peptides.
-
In Silico Hydrolysis: Databases like BIOPEP-UWM can be used to predict the release of potentially bioactive peptides from a protein sequence upon hydrolysis with specific enzymes.[19]
These in silico tools can be used to screen large numbers of peptides virtually, prioritizing candidates for chemical synthesis and in vitro testing.[16]
References
- 1. ACEI-Inhibitory Peptides Naturally Generated in Meat and Meat Products and Their Health Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico identification of angiotensin-converting enzyme inhibitory peptides from MRJP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06104K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ACE inhibitory peptides derived from enzymatic hydrolysates of animal muscle protein: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 9. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification and Identification of an ACE-Inhibitory Peptide from Gracilaria tenuistipitata Protein Hydrolysates [mdpi.com]
- 12. Purification and Identification of Angiotensin I-Converting Enzyme Inhibitory Peptides and the Antihypertensive Effect of Chlorella sorokiniana Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of ACE Inhibitory Peptides from Mactra veneriformis Hydrolysate by Nano-Liquid Chromatography Electrospray Ionization Mass Spectrometry (Nano-LC-ESI-MS) and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Identification of an ACE-Inhibitory Peptide from Walnut Protein and Its Evaluation of the Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Angiotensin Converting Enzyme (ACE)-Peptide Interactions: Inhibition Kinetics, In Silico Molecular Docking and Stability Study of Three Novel Peptides Generated from Palm Kernel Cake Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Monitoring Angiotensin-Converting Enzyme (ACE) Activity in Cell Culture Using a Fluorogenic Substrate
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin-converting enzyme (ACE) is a key metalloproteinase in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] Dysregulation of ACE activity is implicated in various cardiovascular diseases, making it a significant target for therapeutic intervention. This application note describes a sensitive and continuous fluorometric assay for monitoring ACE activity in cell culture lysates using an internally quenched fluorogenic substrate. The method is suitable for high-throughput screening of ACE inhibitors and for studying the regulation of ACE activity in various cell types.
The assay is based on the principle of fluorescence resonance energy transfer (FRET). An internally quenched fluorogenic substrate, such as one containing an ortho-aminobenzoic acid (Abz) group and a dinitrophenyl (Dnp) quencher, is used.[2][3] In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ACE, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity.[3] This allows for the real-time monitoring of enzymatic activity.
Principle of the Assay
The fluorogenic assay for ACE activity utilizes a synthetic peptide substrate that is internally quenched. This substrate contains a fluorophore and a quencher molecule in close proximity. When the substrate is intact, the quencher absorbs the energy emitted by the fluorophore, preventing fluorescence. ACE cleaves a specific peptide bond in the substrate, separating the fluorophore from the quencher. This separation leads to an increase in fluorescence that is directly proportional to the ACE activity in the sample.[4]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Fluorogenic ACE Substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH) | MedChemExpress | HY-P1535 |
| ACE Assay Buffer | Sigma-Aldrich | CS0002A |
| Cell Lysis Buffer (e.g., CelLytic™ M) | Sigma-Aldrich | C2978 |
| Purified ACE (Positive Control) | Sigma-Aldrich | CS0002B |
| ACE Inhibitor (e.g., Captopril) | Sigma-Aldrich | C4042 |
| 96-well black, flat-bottom plates | Corning | 3603 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
Experimental Protocols
Cell Culture and Lysate Preparation
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate or 10 cm dish) and grow to the desired confluency (typically 80-90%).
-
Cell Harvest:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, centrifuge the cell suspension to pellet the cells, wash with ice-cold PBS, and resuspend the pellet in ice-cold cell lysis buffer.
-
-
Lysis: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new pre-chilled tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Use the cell lysate immediately or store at -80°C for future use. Avoid repeated freeze-thaw cycles.
ACE Activity Assay
-
Reagent Preparation:
-
Prepare the ACE fluorogenic substrate according to the manufacturer's instructions. A typical stock solution is 10 mM in DMSO. Protect from light.
-
Prepare a working solution of the substrate by diluting the stock in ACE Assay Buffer to the desired final concentration (e.g., 50 µM).[3]
-
If using a positive control, dilute the purified ACE in ACE Assay Buffer.
-
If screening for inhibitors, prepare various concentrations of the inhibitor in ACE Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of cell lysate (containing a consistent amount of protein, e.g., 20-50 µg) to each well of a 96-well black plate.
-
For the positive control, add 50 µL of diluted purified ACE.
-
For the negative control (blank), add 50 µL of ACE Assay Buffer.
-
For inhibitor screening, pre-incubate the cell lysate with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C before adding the substrate.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.
-
-
Fluorescence Measurement:
Data Presentation
Table 1: Example Plate Layout for ACE Activity Assay
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Blank | Sample 1 | Sample 1 | Sample 4 | Sample 4 | Inhibitor 1 (Low) | Inhibitor 1 (Low) | Inhibitor 2 (Low) | Inhibitor 2 (Low) | PC | PC |
| B | Blank | Blank | Sample 1 | Sample 1 | Sample 4 | Sample 4 | Inhibitor 1 (Low) | Inhibitor 1 (Low) | Inhibitor 2 (Low) | Inhibitor 2 (Low) | PC | PC |
| C | Sample 2 | Sample 2 | Sample 5 | Sample 5 | Sample 7 | Sample 7 | Inhibitor 1 (Med) | Inhibitor 1 (Med) | Inhibitor 2 (Med) | Inhibitor 2 (Med) | NC | NC |
| D | Sample 2 | Sample 2 | Sample 5 | Sample 5 | Sample 7 | Sample 7 | Inhibitor 1 (Med) | Inhibitor 1 (Med) | Inhibitor 2 (Med) | Inhibitor 2 (Med) | NC | NC |
| E | Sample 3 | Sample 3 | Sample 6 | Sample 6 | Sample 8 | Sample 8 | Inhibitor 1 (High) | Inhibitor 1 (High) | Inhibitor 2 (High) | Inhibitor 2 (High) | ||
| F | Sample 3 | Sample 3 | Sample 6 | Sample 6 | Sample 8 | Sample 8 | Inhibitor 1 (High) | Inhibitor 1 (High) | Inhibitor 2 (High) | Inhibitor 2 (High) | ||
| G | ||||||||||||
| H |
PC: Positive Control (Purified ACE), NC: Negative Control (Assay Buffer)
Table 2: Representative Quantitative Data
| Sample | Protein Conc. (µ g/well ) | Rate of Fluorescence Increase (RFU/min) | Specific Activity (pmol/min/mg) | % Inhibition |
| Blank | 0 | 5 | 0 | N/A |
| Cell Lysate 1 | 50 | 250 | 500 | 0 |
| Cell Lysate 1 + Inhibitor A (1 µM) | 50 | 125 | 250 | 50 |
| Cell Lysate 1 + Inhibitor A (10 µM) | 50 | 50 | 100 | 80 |
| Positive Control | N/A | 500 | N/A | N/A |
Note: Specific activity is calculated from a standard curve of the free fluorophore.
Visualizations
ACE Signaling Pathway
The binding of ACE inhibitors can trigger intracellular signaling cascades independent of the enzyme's catalytic activity. This can lead to the phosphorylation of kinases like JNK and ERK1/2, ultimately modulating gene expression.[6]
Caption: ACE inhibitor-induced signaling pathway.
Experimental Workflow
The following diagram outlines the key steps for measuring ACE activity in cell culture samples.
Caption: Workflow for ACE activity measurement.
References
- 1. ClinPGx [clinpgx.org]
- 2. Internally quenched fluorogenic substrates for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce high background fluorescence in ACE assays
Technical Support Center: Troubleshooting ACE Assays
High background fluorescence in Angiotensin-Converting Enzyme (ACE) assays can obscure true enzymatic signals, leading to inaccurate and unreliable results. This guide provides researchers, scientists, and drug development professionals with a structured approach to identifying and mitigating the common causes of this issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of high background fluorescence in my ACE assay?
High background fluorescence can originate from several sources, including the intrinsic fluorescence of assay components (autofluorescence) or issues with the microplate itself.[1] Key factors include:
-
Test Compound Autofluorescence: Many chemical compounds inherently fluoresce at the excitation and emission wavelengths used in the assay.[1][2]
-
Substrate Instability or Impurity: Fluorogenic substrates can degrade over time due to improper storage, exposure to light, or non-optimal pH, releasing the fluorophore non-enzymatically.[3] Some batches may also contain fluorescent impurities from manufacturing.[3]
-
Contaminated or Autofluorescent Reagents: Assay buffers, solvents (like DMSO), and other additives can contribute to the background signal.[1][3] Using high-purity reagents and water is crucial.
-
Non-specific Binding: The fluorescent substrate or product may bind non-specifically to the microplate wells or other proteins in the sample.
-
Incorrect Plate Reader Settings: Suboptimal gain settings, incorrect wavelength choices, or inappropriate bandwidths can amplify background noise.[4][5]
Q2: How can I confirm if my test compound is autofluorescent?
A simple control experiment can isolate the fluorescence contribution of your test compound. A significant signal in the absence of the enzyme or substrate points to compound autofluorescence.[1]
Experimental Protocol 1: Compound Autofluorescence Check
-
Plate Setup: Prepare wells on a black, opaque 96-well microplate.[6]
-
Well Contents:
-
Test Wells: Add assay buffer and your test compound at the final assay concentration.
-
Control Wells: Add assay buffer and the same concentration of vehicle (e.g., DMSO) used for the compound.
-
-
Incubation: Incubate the plate under the same conditions as your main ACE assay (temperature and time).
-
Fluorescence Reading: Measure the fluorescence using the same excitation and emission wavelengths and plate reader settings as your primary assay.[7]
-
Analysis: Compare the fluorescence of the test wells to the vehicle control wells. A significantly higher signal in the test wells indicates compound autofluorescence.
Q3: My test compound is autofluorescent. What are my options?
Identifying compound autofluorescence is a common issue in drug discovery. Several strategies can be employed:
-
Shift Wavelengths: If your plate reader and assay substrate allow, select excitation and emission wavelengths that are not strongly absorbed or emitted by your compound.[1]
-
Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. By introducing a delay (e.g., 50-100 µs) between excitation and signal detection, the short-lived background fluorescence from the test compound can dissipate before the measurement is taken.[2]
-
Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a colorimetric or HPLC-based ACE assay.
Q4: How can I minimize background noise from assay buffers and reagents?
Reagent purity is critical for sensitive fluorescence assays.
-
High-Purity Components: Use enzyme-grade reagents and ultrapure water (18 MΩ·cm) for all buffers.
-
Buffer Filtration: Filter all buffers through a 0.22 µm filter to remove particulate contaminants.
-
Test Individual Components: If you suspect a specific buffer component, prepare control wells with and without that component to isolate the source of fluorescence.
-
Manage Solvents: Keep the final concentration of solvents like DMSO as low as possible (typically under 5%), ensuring it is consistent across all wells.[3]
Q5: I suspect my fluorogenic substrate is degrading. How can I check and prevent this?
Fluorogenic substrates are often sensitive to environmental conditions. A time-dependent increase in fluorescence in your negative control wells strongly suggests non-enzymatic substrate hydrolysis.[3]
Experimental Protocol 2: Substrate Stability Test
-
Plate Setup: Prepare wells in triplicate containing:
-
Complete Assay Buffer: Your standard assay buffer.
-
Buffer without Potential Stabilizers: If you use additives like BSA or detergents, test the buffer without them.
-
-
Substrate Addition: Add the fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline) to all wells at the final assay concentration.[8][9]
-
Kinetic Read: Place the plate in a pre-warmed plate reader and take kinetic fluorescence readings every 5-10 minutes for the duration of your standard assay incubation.
-
Analysis: Plot fluorescence versus time. A steady increase in fluorescence indicates substrate instability under those conditions.
-
Prevention:
-
Proper Storage: Aliquot the substrate upon receipt and store it at -80°C, protected from light, to avoid repeated freeze-thaw cycles.[3]
-
Light Protection: Keep the substrate and the assay plate protected from light as much as possible during the experiment.[3]
-
Optimize pH: Ensure the assay buffer pH is optimal for both enzyme activity and substrate stability.[3]
-
Q6: What can I add to my assay buffer to reduce non-specific binding and background?
Adding a non-ionic detergent can help prevent proteins and hydrophobic compounds from adhering to the microplate walls, which can be a source of background.
-
Detergent Choice: Mild detergents like Tween-20 or Triton X-100 are commonly used at low concentrations (e.g., 0.01% to 0.1%).[10][11]
-
Optimization is Key: The optimal detergent and its concentration should be determined empirically, as high concentrations can sometimes increase background or inhibit enzyme activity.[11][12]
Data & Visualizations
Data Presentation
Table 1: Hypothetical Data on the Effect of Buffer Additives on Signal-to-Background Ratio
| Buffer Condition | Signal (RFU) | Background (RFU) | Signal-to-Background Ratio |
| Standard Buffer | 45,000 | 3,000 | 15 |
| + 0.01% Tween-20 | 48,000 | 1,500 | 32 |
| + 0.05% Tween-20 | 46,500 | 1,800 | 25.8 |
| + 0.01% Triton X-100 | 47,200 | 1,650 | 28.6 |
Table 2: Example Autofluorescence Profile of Test Compounds
| Compound ID | Concentration (µM) | Fluorescence at Ex/Em 320/405 nm (RFU) | Vehicle Control (RFU) | Autofluorescent? |
| Cmpd-A | 10 | 850 | 800 | No |
| Cmpd-B | 10 | 5,200 | 800 | Yes |
| Cmpd-C | 10 | 910 | 800 | No |
Mandatory Visualizations
Caption: The classical Renin-Angiotensin System (RAS) pathway.[13][14]
Caption: General experimental workflow for a fluorescence-based ACE assay.[15]
Caption: A decision tree for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Table 1. [Generic protocol for fluorescence compound...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 11. licorbio.com [licorbio.com]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. ClinPGx [clinpgx.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio with Abz-Gly-p-nitro-Phe-Pro-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal-to-noise ratio in assays using the fluorogenic substrate Abz-Gly-p-nitro-Phe-Pro-OH. This substrate is commonly used for measuring the activity of Angiotensin-Converting Enzyme (ACE).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate, this compound, contains a fluorescent group (Abz, o-aminobenzoyl) and a quenching group (p-nitro-Phe). In the intact peptide, the quencher diminishes the fluorescence of the Abz group. When Angiotensin-Converting Enzyme (ACE) cleaves the peptide bond between the Gly and p-nitro-Phe residues, the fluorophore and quencher are separated. This separation results in an increase in fluorescence intensity, which is proportional to the ACE activity.[1][2][3]
Q2: What are the optimal excitation and emission wavelengths for this assay?
The recommended excitation wavelength for the Abz fluorophore is approximately 320-355 nm, and the emission wavelength is around 405-420 nm.[4][5][6] It is crucial to consult your instrument's specifications and the substrate's certificate of analysis for the most accurate wavelength settings.
Q3: My "no enzyme" control shows a high background signal. What are the possible causes?
High background fluorescence in the absence of the enzyme can be due to several factors:
-
Substrate Degradation: The this compound substrate may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) or instability in the assay buffer.[7]
-
Autofluorescence: Components in your sample or assay buffer (e.g., Tris buffer, certain compounds) may be intrinsically fluorescent at the assay wavelengths.
-
Contaminated Reagents: Buffers or other reagents might be contaminated with fluorescent substances.
-
Impure Substrate: The substrate lot itself might contain fluorescent impurities.
Q4: My signal is very low or absent, even with the enzyme. What should I check first?
A low or absent signal can stem from issues with the enzyme, substrate, or assay conditions:
-
Inactive Enzyme: The ACE may have lost activity due to improper storage or handling. Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C in a glycerol-containing buffer) and has not undergone multiple freeze-thaw cycles.
-
Sub-optimal Enzyme Concentration: The concentration of ACE may be too low to generate a detectable signal within the assay timeframe.
-
Incorrect Buffer Conditions: ACE activity is highly dependent on pH and the presence of certain ions. The optimal pH is typically around 8.3, and the buffer should contain NaCl.[8]
-
Presence of Inhibitors: Your sample may contain inhibitors of ACE.
Troubleshooting Guide
Problem: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can manifest as either a weak signal from your enzymatic reaction or a high background signal, or a combination of both. The following sections provide a systematic approach to identifying and resolving the root cause.
To effectively troubleshoot, it is essential to run proper controls.
| Control | Components | Purpose | Expected Result | Potential Problem if Result is Not Met |
| Blank | Assay Buffer Only | To measure the background fluorescence of the buffer and microplate. | Low, stable fluorescence. | High or increasing fluorescence suggests contaminated buffer or an unsuitable microplate. |
| No Enzyme Control | Assay Buffer + Substrate | To assess substrate stability and background from the substrate itself. | Low, stable fluorescence, slightly higher than the blank. | High or increasing fluorescence indicates substrate degradation or impurity. |
| Positive Control | Assay Buffer + Substrate + Known Active ACE | To confirm that the assay is working under your conditions. | A clear, time-dependent increase in fluorescence. | Low or no signal suggests issues with the substrate, buffer, or instrument settings. |
If your "No Enzyme Control" shows high fluorescence, consider the following:
| Potential Cause | Troubleshooting Action |
| Substrate Degradation | Prepare fresh substrate solution from a new aliquot. Avoid repeated freeze-thaw cycles by storing the substrate in single-use aliquots at -20°C or -80°C.[4][7] Protect the substrate from light. |
| Buffer Autofluorescence | Test the fluorescence of each buffer component individually. Consider using a different buffer system if necessary. |
| Microplate Issues | Use black, opaque microplates to minimize background fluorescence and well-to-well crosstalk. |
| Impure Substrate | Consider purchasing a new lot of high-purity substrate. |
If your "Positive Control" shows a weak or absent signal, focus on the following:
| Potential Cause | Troubleshooting Action |
| Inactive Enzyme | Use a fresh aliquot of ACE. Verify the enzyme's storage conditions and handling history. |
| Sub-optimal Enzyme Concentration | Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay. |
| Incorrect Buffer Conditions | Ensure the assay buffer has the correct pH (around 8.3) and contains the necessary salts (e.g., 1.125 M NaCl).[2][8] Some protocols also include ZnCl2.[8] |
| Sub-optimal Substrate Concentration | Titrate the substrate concentration. A common starting concentration is around 0.45 mM.[2] |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths on your fluorometer are set correctly for the Abz fluorophore (Ex: ~355 nm, Em: ~405 nm).[4] Optimize the gain settings to enhance signal detection without saturating the detector. |
| Presence of Inhibitors | If testing biological samples, consider sample purification steps to remove potential inhibitors. Run an internal control with a known amount of ACE spiked into your sample to check for inhibition. |
Experimental Protocols
Key Reagent Preparation
| Reagent | Preparation | Storage |
| Tris Buffer (150 mM, pH 8.3) | Dissolve 1.817 g of Tris base in ~90 mL of ultrapure water. Adjust pH to 8.3 with HCl. Bring the final volume to 100 mL. | 4°C for up to a week, or -20°C for longer storage.[8] |
| Substrate Buffer | To 50 mL of 150 mM Tris buffer (pH 8.3), add 3.2872 g of NaCl to a final concentration of 1.125 M. | 4°C for up to a week, or -20°C for longer storage.[8] |
| ACE Stock Solution (1 U/mL) | Dissolve Angiotensin-Converting Enzyme from rabbit lung in a 50% glycerol (B35011) solution in ultrapure water to a final concentration of 1 U/mL. | Aliquot and store at -20°C.[8] |
| This compound Stock Solution | Dissolve the substrate in DMSO to create a concentrated stock solution. For the working solution, dissolve 3.6 mg of the substrate in 16 mL of Substrate Buffer.[8] Prepare fresh before use. | Store the DMSO stock in aliquots at -20°C, protected from light.[4][7] |
ACE Activity Assay Protocol
-
Prepare Reagents: Prepare all buffers, enzyme, and substrate solutions as described above.
-
Set up the Microplate: Add the following to the wells of a black, 96-well microplate:
-
Blank: 200 µL of Substrate Buffer.
-
No Enzyme Control: 100 µL of Substrate Buffer + 100 µL of Substrate working solution.
-
Sample Wells: X µL of sample + (100 - X) µL of Substrate Buffer.
-
Positive Control: 10 µL of ACE working solution + 90 µL of Substrate Buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the Reaction: Add 100 µL of the pre-warmed Substrate working solution to the sample and positive control wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of ~355 nm and an emission wavelength of ~405 nm.[4]
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit of time) for each well. The ACE activity is proportional to this rate.
Visualizations
Caption: Enzymatic cleavage of the FRET substrate.
Caption: Troubleshooting workflow for low signal-to-noise.
Caption: Key experimental parameters influencing assay signal.
References
- 1. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. ACE-inhibitory activity assay: IC50 [protocols.io]
Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and correct for the inner filter effect (IFE) in their fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
The inner filter effect is a phenomenon that causes a non-linear relationship between fluorophore concentration and fluorescence intensity, leading to inaccuracies in fluorescence measurements.[1][2] It arises from the absorption of excitation and/or emitted light by molecules in the sample.[2][3] This effect is a significant source of error in fluorescence spectroscopy, particularly at high sample concentrations.[3][4]
Q2: What are the types of inner filter effects?
There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample, reducing the light intensity that reaches the center of the cuvette or microplate well where fluorescence is measured.[1][2][3][5] This attenuation of the excitation light leads to lower than expected fluorescence emission.[1][6]
-
Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it can reach the detector.[1][2][3] This is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the sample.[3][5]
Figure 1: The mechanisms of primary and secondary inner filter effects.
Q3: How can I tell if my fluorescence assay is affected by the inner filter effect?
Common symptoms of the inner filter effect include:
-
Non-linear fluorescence response: A plot of fluorescence intensity versus concentration is linear at low concentrations but plateaus or even decreases at higher concentrations.[5][7]
-
Distorted excitation and emission spectra: The shapes of the fluorescence spectra may be altered.[3]
-
Inaccurate quantitative results: Underestimation of fluorescence intensity, leading to errors in concentration determination or kinetic parameters.
A good diagnostic practice is to perform a dilution series of your sample. If the relationship between fluorescence and concentration is not linear, the inner filter effect is likely present.[6][7] Additionally, measuring the absorbance of your sample at the excitation and emission wavelengths can be indicative. If the absorbance is greater than 0.1, the IFE is likely to be significant.[6][7][8]
Troubleshooting Guides
Issue: My fluorescence signal is not linear with concentration.
This is a classic symptom of the inner filter effect. Here are the steps to troubleshoot and correct this issue:
-
Perform a dilution series: Prepare a series of known concentrations of your fluorophore and measure the fluorescence. If the plot of fluorescence intensity versus concentration is linear at low concentrations and then plateaus at higher concentrations, the inner filter effect is the likely cause.[7]
-
Measure the absorbance: Use a spectrophotometer to measure the absorbance of your samples at the excitation and emission wavelengths. If the absorbance is above 0.1, IFE is likely significant.[7][8]
There are several methods to correct for the inner filter effect. The best method will depend on your specific experimental setup and requirements.
Figure 2: Decision workflow for correcting the inner filter effect.
Method 1: Sample Dilution (Simplest Approach)
-
Description: This is the most straightforward way to minimize the inner filter effect. By diluting the sample, you reduce the concentration of absorbing molecules.[7][9]
-
When to use it: When your signal is strong enough to be detected even after dilution and when dilution does not affect the biological activity or equilibrium of your assay.[7]
-
Limitations: Dilution can introduce pipetting errors and may not be feasible for samples with weak fluorescence.[10]
Method 2: Mathematical Correction (Absorbance-Based)
-
Description: This method uses the absorbance values of the sample at the excitation and emission wavelengths to mathematically correct the observed fluorescence intensity.[2][3][7] A commonly used formula is:
Fcorrected = Fobserved x 10(Aex + Aem)/2[7]
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
-
When to use it: When sample dilution is not desirable or practical, such as in high-throughput screening. This method is widely applicable and can be automated if your instrument can measure both absorbance and fluorescence.[3]
-
Limitations: The accuracy of this correction depends on the geometry of the measurement system (e.g., cuvette path length, microplate reader optics).[11]
Method 3: Experimental Correction (Using an Internal Standard)
-
Description: This method involves creating a correction curve using a fluorescent standard that is sequestered (e.g., within liposomes or polymer beads) and a non-reactive chromophore.[11]
-
When to use it: For applications requiring high accuracy where mathematical corrections may not be sufficient.[7]
-
Limitations: This method is more complex and time-consuming to set up.[7]
Quantitative Impact of Inner Filter Effect
The following table summarizes the approximate error in fluorescence intensity at different absorbance values, highlighting the importance of correction.
| Absorbance at Excitation Wavelength | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5% |
| 0.06 | ~8%[12] |
| 0.10 | ~10-12%[8] |
| 0.30 | ~38% |
Note: These values are estimates and the actual error can vary depending on the experimental setup and sample properties.
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effect
This protocol describes how to correct for the inner filter effect using absorbance measurements.
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities.
-
Absorbance spectrophotometer or microplate reader with absorbance capabilities.
-
Your experimental samples.
-
Appropriate buffer/solvent.
Methodology:
-
Measure Fluorescence:
-
Set the excitation and emission wavelengths for your fluorophore.
-
Measure the fluorescence intensity of your samples (Fobserved).
-
-
Measure Absorbance:
-
Measure the absorbance of the same samples at the excitation wavelength (Aex).
-
Measure the absorbance of the same samples at the emission wavelength (Aem).
-
-
Calculate Corrected Fluorescence:
-
Use the following formula to calculate the corrected fluorescence intensity (Fcorrected): Fcorrected = Fobserved x 10(Aex + Aem)/2
-
Protocol 2: Experimental Correction Using a Sequestered Fluorophore
This protocol describes how to generate a correction curve to account for the inner filter effect.
Materials:
-
Fluorometer.
-
Cuvettes.
-
Sequestered fluorophore (e.g., fluorescent beads or calcein-loaded liposomes).
-
Non-reactive, absorbing compound (chromophore) that absorbs at the excitation and/or emission wavelengths of your experimental fluorophore (e.g., potassium chromate).
-
Your assay buffer.
Figure 3: Experimental workflow for generating an inner filter effect correction curve.
Methodology:
-
Prepare the Fluorophore Standard:
-
Suspend the fluorescent beads or liposomes in your assay buffer in a cuvette.
-
-
Measure Baseline Fluorescence:
-
Measure the fluorescence of the bead suspension at your experimental excitation and emission wavelengths. This is your F0 (fluorescence at zero absorbance from the added chromophore).
-
-
Titrate with Chromophore:
-
Add small, precise aliquots of the chromophore solution to the cuvette.
-
After each addition, mix thoroughly and measure the fluorescence (Fi) and the absorbance at the excitation (Aex,i) and emission (Aem,i) wavelengths.
-
-
Generate the Correction Curve:
-
Calculate the total absorbance for each addition: Atotal,i = Aex,i + Aem,i.
-
Calculate the correction factor for each addition: F0 / Fi.
-
Plot F0 / Fi (y-axis) versus Atotal,i (x-axis). This is your correction curve.
-
-
Apply the Correction:
-
For your experimental samples, measure their absorbance (Aex,sample and Aem,sample).
-
Calculate the total absorbance (Atotal,sample = Aex,sample + Aem,sample).
-
Find the corresponding F0 / Fi value (the correction factor) from your correction curve.
-
Multiply your observed fluorescence (Fobserved,sample) by this correction factor to get the corrected fluorescence.
-
References
- 1. srs.tcu.edu [srs.tcu.edu]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. static.horiba.com [static.horiba.com]
- 4. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. edinst.com [edinst.com]
- 7. benchchem.com [benchchem.com]
- 8. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
Preventing photobleaching of the Abz fluorophore
Welcome to the technical support center for the Abz (2-aminobenzoyl) fluorophore. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching and overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Abz fluorophore and what are its spectral properties?
The 2-Aminobenzoyl (Abz) group, also known as anthraniloyl, is a fluorophore commonly used in fluorescence resonance energy transfer (FRET) based assays, particularly for monitoring protease activity.[1] It is often used as a fluorescent donor in internally quenched peptide substrates.[1]
| Property | Wavelength (nm) |
| Excitation Wavelength | ~320 nm |
| Emission Wavelength | ~420 nm |
| Table 1: Spectral properties of the Abz fluorophore. |
Q2: What is photobleaching and why is it a problem for my Abz fluorophore experiments?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[2] This process is a significant concern in fluorescence microscopy and imaging experiments as it can lead to a progressive decrease in signal intensity, potentially resulting in false-negative results or inaccurate quantitative data.
Q3: What is the likely mechanism of Abz fluorophore photobleaching?
While the specific photobleaching mechanism for the Abz fluorophore is not extensively documented, studies on its parent compound, aminobenzoic acid, suggest that the process is likely oxygen-dependent.[3][4] The mechanism is believed to involve the photo-oxidation of the fluorophore in the presence of molecular oxygen, leading to the formation of non-fluorescent photoproducts.[3][4] The generation of reactive oxygen species (ROS) during the excitation of the fluorophore is a common cause of photobleaching for many organic dyes.
Figure 1: Simplified signaling pathway of potential Abz photobleaching.
Troubleshooting Guide
Problem: My Abz fluorescence signal is rapidly decreasing during the experiment.
This is a classic sign of photobleaching. Here are several troubleshooting steps you can take to mitigate this issue:
| Strategy | Recommendation |
| Reduce Illumination Intensity | Decrease the power of your excitation light source. Use the lowest intensity that still provides a sufficient signal-to-noise ratio. |
| Minimize Exposure Time | Reduce the duration of light exposure for each measurement. For time-lapse experiments, increase the interval between acquisitions. |
| Use Antifade Reagents | Incorporate a commercial or self-made antifade reagent into your sample buffer. These reagents typically work by scavenging reactive oxygen species. |
| Deoxygenate Your Sample | If your experimental setup allows, deoxygenate your buffers to minimize the presence of molecular oxygen, a key contributor to photobleaching. |
Problem: I am observing high background fluorescence in my Abz assay.
High background can mask your specific signal. Consider the following solutions:
| Strategy | Recommendation |
| Use High-Purity Reagents | Ensure all your buffers and reagents are of high purity and are not contaminated with fluorescent impurities. |
| Check for Autofluorescence | Some biological samples or plasticware can exhibit autofluorescence. Run a blank control to assess the background signal from your sample matrix and consumables. |
| Optimize Filter Sets | Ensure your excitation and emission filters are appropriate for the Abz fluorophore to minimize bleed-through from other light sources or autofluorescence. |
| Antifade Reagent Selection | Be aware that some antifade reagents, like p-phenylenediamine (B122844) (PPD), can cause autofluorescence at shorter excitation wavelengths and may not be suitable for Abz.[5] |
Experimental Protocols
Protocol: General Guidelines for Minimizing Abz Photobleaching in a Plate Reader-Based Protease Assay
This protocol provides a general workflow for a protease assay using an Abz-containing FRET peptide substrate, with a focus on minimizing photobleaching.
References
- 1. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photobleaching [evidentscientific.com]
- 3. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
Technical Support Center: Fluorometric ACE Assays
Welcome to the technical support center for fluorometric Angiotensin-Converting Enzyme (ACE) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that can lead to inaccurate or misleading results in fluorometric ACE assays.
Q1: Why is my fluorescence signal noisy or unstable?
A1: Signal instability can arise from several factors:
-
Incomplete Reagent Mixing: Ensure all components, especially the enzyme and substrate, are thoroughly mixed before measurement. Use of a multi-channel pipette is recommended for simultaneous addition of substrate.
-
Temperature Fluctuations: ACE activity is temperature-dependent. Pre-incubate all reagents and the plate at the assay temperature (typically 37°C) to ensure thermal equilibrium.
-
Precipitation of Compounds: Test compounds, especially at high concentrations, can precipitate out of solution, causing light scatter that manifests as noisy signal.[1] Visually inspect wells for any turbidity and centrifuge samples if necessary.
Q2: My negative control (no inhibitor) shows low or no ACE activity. What's wrong?
A2: This indicates a problem with the core assay components:
-
Enzyme Inactivity: The ACE enzyme may have degraded due to improper storage or multiple freeze-thaw cycles. Always store enzymes at -20°C or -80°C, aliquot into single-use volumes, and keep on ice during use.[2]
-
Substrate Degradation: Fluorogenic substrates are often light-sensitive. Protect them from light and ensure they are fully thawed and mixed before use.
-
Incorrect Buffer/pH: ACE activity is sensitive to pH and ionic strength. Ensure the assay buffer is correctly prepared and the final pH of the reaction mixture is optimal (typically pH 8.3).
Q3: I'm screening natural product extracts and see very high inhibition. Is this a true positive result?
A3: Not necessarily. Natural product extracts are complex mixtures containing compounds that can interfere with the assay, leading to false positives. It is crucial to perform counter-screens and validation assays. Common interfering compounds in plant extracts include:
-
Flavonoids: Many flavonoids are known to inhibit ACE.[3][4][5] Their mechanism can be true inhibition, but they can also interfere with the fluorescence signal.
-
Tannins: These polyphenolic compounds can precipitate proteins, including the ACE enzyme, leading to non-specific inhibition.[6][7]
-
Autofluorescent Compounds: The extract itself may contain molecules that fluoresce at the same wavelengths used in the assay, artificially increasing the signal and masking true inhibition.[8][9]
Q4: My fluorescence signal is lower than expected, or even decreases over time. What could be the cause?
A4: This is often a sign of the Inner Filter Effect (IFE) .
-
What it is: IFE occurs when a compound in the sample absorbs either the excitation light intended for the fluorophore or the emitted light before it reaches the detector.[10][11][12] This leads to an artificially low fluorescence reading that can be misinterpreted as enzyme inhibition.[10][12]
-
Primary vs. Secondary IFE:
-
How to check for it: Measure the absorbance spectrum of your test compound at the excitation and emission wavelengths of the assay (e.g., Ex/Em = 320/405 nm).[13] A high absorbance (rule of thumb > 0.1) at these wavelengths suggests potential IFE.[14]
II. Common Interfering Compounds
Several classes of molecules are known to interfere with fluorescence-based assays. When screening for ACE inhibitors, it is critical to be aware of these potential sources of false-positive results.
| Compound Class | Mechanism of Interference | Notes & Recommendations |
| Flavonoids | True ACE inhibition and/or fluorescence quenching.[3][4] | Structure-activity relationships are complex.[3] IC50 values vary widely. Validate hits with orthogonal assays. |
| Tannins | Non-specific protein precipitation/inhibition.[6][7] | Can be removed from extracts using methods like polyvinylpolypyrrolidone (PVPP) treatment. Inhibition may also be reduced by adding bovine serum albumin (BSA) to the assay.[7] |
| Tryptophan-containing Peptides | True ACE inhibition. | Peptides like Isoleucine-Tryptophan (IW) and Tryptophan-Leucine (WL) from whey protein are known ACE inhibitors.[15][16][17] Their intrinsic fluorescence can also interfere. |
| Autofluorescent Compounds | Emit light in the same spectral region as the assay's fluorophore, causing false positives or negatives.[8][18] | Pre-read the plate after adding the test compound but before adding the substrate to quantify background fluorescence. |
| Colored Compounds / Quenchers | Absorb excitation or emission light (Inner Filter Effect), leading to a decrease in signal that mimics inhibition.[8][14][18] | Measure the absorbance of compounds at assay wavelengths. If high, dilute the sample or use correction formulas. |
IC50 Values of Selected Flavonoids in ACE Assays
The following table summarizes the 50% inhibitory concentrations (IC50) for various flavonoids, demonstrating their potential as ACE inhibitors. Note that these values can vary based on assay conditions.
| Flavonoid | IC50 (µM) | Reference |
| Luteolin | 23 | [4] |
| Quercetin | 43 | [4] |
| Quercetin-3-glucuronic acid | 27 | [19] |
| Rutin | 64 | [4] |
| Quercetin-3-glucoside | 71 | [19] |
| Kaempferol | 178 | [4] |
| Rhoifolin | 183 | [4] |
| Apigenin K | 196 | [4] |
III. Experimental Protocols & Workflows
Protocol 1: Standard Fluorometric ACE Assay Workflow
This protocol outlines a typical procedure for measuring ACE activity.[2][20]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 150 mM Tris-HCl, 1.125 M NaCl, pH 8.3).
-
Dilute ACE enzyme to the desired concentration in Assay Buffer.
-
Dilute the fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline) in Assay Buffer.[20] Protect from light.
-
Prepare test compounds (inhibitors) at various concentrations. Ensure the final solvent concentration (e.g., DMSO) is low (<1%) and consistent across all wells.
-
-
Assay Plate Setup (96-well black plate):
-
Sample Wells: Add Assay Buffer, ACE enzyme solution, and test compound solution.
-
Positive Control (No Inhibition): Add Assay Buffer, ACE enzyme solution, and vehicle (solvent).
-
Negative Control (Blank): Add Assay Buffer, vehicle, but no ACE enzyme. This measures background fluorescence of the substrate and test compound.
-
-
Incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the diluted substrate to all wells to start the reaction. Use a multichannel pipette for consistency.
-
Measurement: Immediately place the plate in a fluorescence microplate reader set to the appropriate wavelengths (e.g., Excitation: 320 nm, Emission: 405 nm). Read the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the fluorescence of the Negative Control from all other readings.
-
Calculate the reaction rate (slope of fluorescence vs. time).
-
Determine the percent inhibition for each test compound concentration relative to the Positive Control.
-
Plot percent inhibition vs. concentration to calculate the IC50 value.
-
Protocol 2: Counter-Assay for Autofluorescence Interference
-
Set up the assay plate exactly as described in Protocol 1, Steps 1 and 2.
-
"Pre-Read": Before initiating the reaction (Step 4), read the fluorescence of the plate.
-
The signal in each well at this stage represents the background fluorescence from the buffer, the test compound, and the plate itself.
-
Subtract this "pre-read" value from the final kinetic or endpoint readings to correct for the compound's intrinsic fluorescence.
IV. Visual Guides: Pathways and Workflows
The Renin-Angiotensin System (RAS)
The diagram below illustrates the central role of ACE in the Renin-Angiotensin System, a critical pathway for blood pressure regulation.
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies | PLOS One [journals.plos.org]
- 4. Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Flavonoids as Potential Angiotensin-Converting Enzyme 2 Inhibitors for Anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of condensed tannins on angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive effects of tannins isolated from traditional Chinese herbs as non-specific inhibitors of angiontensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 11. srs.tcu.edu [srs.tcu.edu]
- 12. v-autos.com [v-autos.com]
- 13. static.horiba.com [static.horiba.com]
- 14. edinst.com [edinst.com]
- 15. researchgate.net [researchgate.net]
- 16. Plasma concentrations and ACE-inhibitory effects of tryptophan-containing peptides from whey protein hydrolysate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of tryptophan-containing peptides on angiotensin-converting enzyme activity and vessel tone ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. functionalfoodscenter.net [functionalfoodscenter.net]
- 20. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving solubility issues with Abz-Gly-p-nitro-Phe-Pro-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solving solubility issues related to the fluorogenic peptide substrate, Abz-Gly-p-nitro-Phe-Pro-OH.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a hydrophobic peptide and generally exhibits poor solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (206.84 mM); however, sonication may be required to achieve complete dissolution.[1][2] For optimal results, use fresh, high-purity DMSO, as it is hygroscopic and absorbed water can affect solubility. The trifluoroacetate (B77799) salt form of the peptide may offer improved solubility and stability.[3]
Q2: Can I dissolve this compound in water or common buffers like PBS?
A2: Direct dissolution in water, Phosphate Buffered Saline (PBS), or 3% acetic acid is not recommended as the peptide is known to be poorly soluble in these solvents. If your experiment requires an aqueous buffer, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer. When diluting, add the DMSO stock solution dropwise to the stirred aqueous buffer to prevent precipitation.
Q3: My peptide has precipitated out of solution after diluting my DMSO stock into an aqueous buffer. What can I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic peptides. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of the peptide in the aqueous buffer may be too high. Try diluting your DMSO stock further.
-
Optimize the buffer composition: The presence of salts and the pH of the buffer can significantly impact solubility. For Angiotensin-Converting Enzyme (ACE) assays, a Tris-based buffer containing NaCl has been used successfully.
-
Incorporate a small amount of organic co-solvent: If your experimental setup allows, including a small percentage of an organic solvent (like DMSO or ethanol) in the final aqueous solution can help maintain solubility.
-
Sonication: Briefly sonicating the final solution may help to redissolve small amounts of precipitate.
Q4: How should I store my this compound solutions?
A4: For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in DMSO | Low-quality or old DMSO containing absorbed water. Insufficient agitation. | Use fresh, anhydrous, high-purity DMSO. Briefly sonicate the solution in a water bath. Gentle warming (to room temperature if stored cold) may also help. |
| Precipitation after dilution into aqueous buffer | The peptide's solubility limit in the aqueous buffer has been exceeded. The pH of the buffer is close to the peptide's isoelectric point. | Decrease the final peptide concentration. Add the DMSO stock solution slowly to the vigorously stirring aqueous buffer. Adjust the pH of the buffer. Consider adding a small amount of non-ionic surfactant, if compatible with your assay. |
| Inconsistent assay results | Incomplete dissolution of the peptide leading to inaccurate concentration. Degradation of the peptide in solution. | Ensure the peptide is fully dissolved in the stock solution before use. Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low signal in FRET-based assay | The concentration of the active peptide is lower than expected due to solubility issues. The peptide has degraded. | Confirm the concentration of your stock solution using a spectrophotometer if possible. Prepare fresh solutions and handle them according to the storage recommendations. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (206.84 mM)[1][2] | Sonication may be required. Use of fresh, anhydrous DMSO is recommended. |
| Water | Insoluble | - |
| Phosphate Buffered Saline (PBS) | Insoluble | - |
| 3% Acetic Acid | Insoluble | - |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Sonicator (optional)
-
-
Procedure:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully weigh the desired amount of peptide. The molecular weight of this compound is approximately 483.48 g/mol .
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.83 mg of the peptide in 1 mL of DMSO.
-
Vortex the solution to mix. If the peptide does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
Visualizations
Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin System
Caption: The role of ACE in the Renin-Angiotensin System.
Experimental Workflow for Solubility Testing
Caption: A logical workflow for testing peptide solubility.
References
Statistical analysis for improving reproducibility of ACE inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their angiotensin-converting enzyme (ACE) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of an in vitro ACE inhibition assay?
A1: The core principle of an in vitro ACE inhibition assay is to measure the reduction in the enzymatic activity of ACE in the presence of a potential inhibitor. ACE catalyzes the conversion of a substrate, most commonly hippuryl-histidyl-leucine (B1329654) (HHL), into hippuric acid (HA) and a dipeptide.[1] The amount of HA produced is quantified, typically by spectrophotometry or high-performance liquid chromatography (HPLC), to determine the rate of the enzymatic reaction.[1][2] An effective inhibitor will decrease the rate of HA formation. Newer methods may use other substrates that produce a colorimetric or fluorescent signal upon cleavage by ACE.[3][4]
Q2: What are the critical reagents in an ACE inhibition assay?
A2: The critical reagents include:
-
ACE enzyme: Typically sourced from rabbit lung.[5][6] The activity of the enzyme is crucial and can decline over time, so it's important to use a fresh aliquot or verify its potency.[5]
-
Substrate: Hippuryl-histidyl-leucine (HHL) is a traditional substrate.[1][2] Other synthetic substrates like o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro) or 3-Hydryoxybutyryl-Gly-Gly-Gly (3HB-GGG) are used in fluorometric and colorimetric assays, respectively.[1][3]
-
Assay Buffer: The pH and composition of the buffer are critical for optimal enzyme activity.[5] A common buffer is 100 mM sodium borate (B1201080) with 300 mM NaCl at pH 8.3.[7]
-
Inhibitor: The test compound or a known ACE inhibitor (positive control) like captopril (B1668294) or lisinopril.[6][8]
-
Stop Solution: A reagent, such as hydrochloric acid (HCl), is used to terminate the enzymatic reaction.[2][9]
Q3: Why is a positive control important in an ACE inhibition assay?
A3: A positive control, which is a known ACE inhibitor like lisinopril, is essential to validate the assay's performance.[10] If the positive control does not show the expected level of inhibition, it indicates a problem with the assay system, such as inactive enzyme, incorrect buffer conditions, or issues with substrate concentration.[5]
Q4: How should I prepare my sample if it is not water-soluble?
A4: If your sample is not soluble in water, you can use dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to dissolve it. However, it is crucial to ensure that the final concentration of the organic solvent in the assay is low, typically less than 1%, as higher concentrations can interfere with the enzyme's activity.[1]
Troubleshooting Guide
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Statistical Check |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handling systems for improved precision.[1] | Calculate the coefficient of variation (CV) for your replicates. A high CV (>15%) suggests significant variability. |
| Inconsistent Incubation Times | Ensure all samples are incubated for the same duration and at a consistent temperature.[7] | Perform a time-course experiment to determine the optimal and most stable incubation period. |
| Well-to-Well Variation in Microplates | Avoid using the outer wells of the microplate, which are more susceptible to evaporation. Ensure proper mixing within each well. | Analyze the plate for any spatial patterns in the data (e.g., edge effects). |
Issue 2: Lower Than Expected ACE Inhibition
| Potential Cause | Troubleshooting Step | Statistical Check |
| Degraded ACE Enzyme | Use a fresh aliquot of the ACE enzyme or perform an enzyme activity assay to confirm its potency.[5] Avoid repeated freeze-thaw cycles of the enzyme solution.[7] | Compare the activity of the current enzyme batch to previous batches or a standard. |
| Incorrect Substrate Concentration | The substrate concentration relative to its Michaelis-Menten constant (Km) can influence the IC50 value, particularly for competitive inhibitors.[5] Ensure you are using a consistent and appropriate substrate concentration. | If possible, determine the Km of your substrate under your assay conditions. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer are critical for enzyme activity.[5] Verify the pH of your buffer and ensure it is within the optimal range for ACE (typically pH 7.5-8.3).[5] | Perform a pH-activity profile for the ACE enzyme to determine the optimal pH for your assay. |
| Sample Instability | The inhibitor compound may be unstable under the assay conditions (e.g., sensitive to light or temperature).[5] | Analyze the stability of your compound over the time course of the assay using an appropriate analytical method. |
Issue 3: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step | Statistical Check |
| Inaccurate Serial Dilutions | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.[5] | Review the R-squared value of your dose-response curve fit. A low R-squared value may indicate poor dilutions. |
| Inappropriate Data Analysis Model | For potent inhibitors, a standard sigmoidal dose-response model may not be suitable.[5] | Use appropriate non-linear regression models to fit the dose-response data and calculate the IC50. Ensure the model provides a good fit for the data. |
| Interfering Substances in the Sample | The sample matrix itself might interfere with the assay.[5] This can be due to the presence of ascorbic acid or high acidity.[1] | Run a sample blank containing the sample matrix without the enzyme to check for background absorbance or fluorescence.[5] |
Data Presentation
Table 1: Common Reagent Concentrations for ACE Inhibition Assays
| Reagent | Typical Concentration Range | Reference |
| ACE Enzyme | 1-5 mU/well | [5] |
| Substrate (HHL) | ~Km value (e.g., 5 mM) | [2][5] |
| Positive Control (Enalaprilat) | 0.1 nM - 1 µM | [5] |
| Assay Buffer (Tris-HCl or Borate) | pH 7.5 - 8.3 | [5][7] |
Table 2: Troubleshooting IC50 Variability for Known Inhibitors
| Inhibitor | Reported IC50 | Potential for Variability |
| Captopril | 1.1 ± 0.05 x 10⁻⁹ M | High, sensitive to assay conditions |
| Lisinopril | 2.5 ± 0.03 x 10⁻⁹ M | Moderate |
| Enalaprilat | Varies with assay conditions | High, tight-binding inhibitor |
Note: IC50 values are highly dependent on specific assay conditions (e.g., substrate concentration, enzyme source) and should be determined empirically for each laboratory's setup.[6][8]
Experimental Protocols
Protocol 1: Spectrophotometric ACE Inhibition Assay using HHL
This protocol is a generalized framework based on the method described by Cushman and Cheung.[4]
Materials:
-
ACE from rabbit lung (e.g., 0.1 U/mL)[9]
-
Hippuryl-Histidyl-Leucine (HHL) substrate solution (5 mM in assay buffer)[2]
-
Assay Buffer: 100 mM Sodium Borate Buffer containing 300 mM NaCl, pH 8.3[7]
-
Test inhibitor solutions at various concentrations
-
Positive control (e.g., Captopril)
-
1 M HCl (Stop Solution)[2]
-
Ethyl Acetate[2]
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare serial dilutions of your test inhibitor and positive control in the assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add 20 µL of each inhibitor dilution. For the control (100% activity) and blank, add 20 µL of assay buffer.
-
Add 20 µL of the ACE enzyme solution to each well except for the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.[7]
-
To the blank wells, add 250 µL of 1 M HCl to stop the reaction before adding the substrate.
-
Initiate the enzymatic reaction by adding 160 µL of the HHL substrate solution to all wells.
-
Stop the reaction by adding 250 µL of 1 M HCl to all wells (except the blank).[9]
-
Add 1.7 mL of ethyl acetate (B1210297) to each well to extract the hippuric acid formed.[9]
-
Centrifuge the plate to separate the layers.
-
Carefully transfer a portion of the upper ethyl acetate layer to a new plate.
-
Evaporate the ethyl acetate.
-
Re-dissolve the dried hippuric acid in 1 mL of distilled water.[9]
-
Measure the absorbance at 228 nm.[2]
-
Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.[11]
Mandatory Visualizations
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Caption: A generalized experimental workflow for an ACE inhibition assay.
Caption: A logical workflow for troubleshooting common issues in ACE assays.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. researchgate.net [researchgate.net]
- 3. ACE-inhibitory activity assay: IC50 [protocols.io]
- 4. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enzyme Stability in Assays
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to enzyme instability during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of enzyme instability and inactivation during an assay?
Enzyme instability can arise from a variety of factors that disrupt the delicate three-dimensional structure essential for its catalytic activity.[1][2][3] Key causes include:
-
Temperature Changes: Both excessively high and low temperatures can affect enzyme activity. High temperatures can cause the enzyme to denature, irreversibly losing its shape and function.[4][5][6] While freezing can inactivate some enzymes, many can recover activity upon thawing.[4]
-
pH Variations: Every enzyme has an optimal pH range for maximum activity and stability.[1][7][8] Deviations from this range can alter the ionization state of amino acids within the enzyme, affecting its structure and ability to bind to its substrate.[1][9] Extreme pH levels can lead to irreversible denaturation.[1][2]
-
Proteolytic Degradation: When cells are lysed to extract enzymes, proteases are released from cellular compartments.[10] These proteases can then degrade the enzyme of interest, reducing its concentration and activity.[3][11]
-
Chemical Agents: The presence of detergents, heavy metals, or organic solvents can alter an enzyme's structure and lead to inactivation.[12]
-
Ionic Strength: The concentration of salts in the buffer can impact enzyme stability. While some salt can help with solubility ("salting in"), excessive salt concentrations can disrupt the interactions needed to maintain the enzyme's conformation, potentially leading to precipitation ("salting out").[3]
-
Substrate or Product Accumulation: High concentrations of substrate or product can sometimes inhibit enzyme activity, slowing down or stopping the reaction in a form of feedback mechanism.[12]
-
Dilution: For enzymes that exist as dimers or multimers, significant dilution into the assay buffer can sometimes lead to dissociation and inactivation.[13]
Q2: How does temperature specifically affect enzyme stability and activity?
Temperature is a critical factor influencing the rate of enzyme-catalyzed reactions.[8][14]
-
Increasing Temperature: As the temperature rises, the kinetic energy of both the enzyme and substrate molecules increases.[4] This leads to more frequent collisions, and consequently, an increased reaction rate. A general rule of thumb is that for every 10°C rise in temperature, the activity of most enzymes will double.[4]
-
Optimal Temperature: Each enzyme has an optimal temperature at which it functions most efficiently.[4][5] This is the peak of the bell-shaped activity curve.[5] For human enzymes, this is typically around 37°C.[5]
-
High Temperatures and Denaturation: Beyond the optimal temperature, the enzyme's activity rapidly declines.[5] The increased thermal energy disrupts the weak bonds (like hydrogen bonds) that maintain the enzyme's specific three-dimensional structure.[4][6] This process, called denaturation, alters the shape of the active site, preventing the substrate from binding and rendering the enzyme inactive.[5][6] This loss of structure is often irreversible.[6]
-
Low Temperatures: Storing enzymes at low temperatures (e.g., on ice or at 5°C or below) is a common practice to preserve their stability and activity over time by slowing down both the enzymatic reaction and potential degradation processes.[4][15] Freezing can inactivate some enzymes, but many will regain their activity when thawed.[4]
Q3: What is the role of pH in enzyme assays?
The pH of the reaction buffer is a crucial variable as it directly influences the enzyme's structure, stability, and catalytic efficiency.[1][14]
-
Optimal pH: Every enzyme exhibits maximum activity at a specific pH, known as its optimal pH.[2][7][9] At this pH, the enzyme's active site has the correct charge and conformation to bind effectively to the substrate.
-
Impact on Enzyme Structure: Changes in pH alter the ionization states of acidic and basic amino acid residues in the enzyme.[1][9] This can disrupt the ionic bonds that maintain the enzyme's tertiary structure, leading to conformational changes and a potential loss of function.[9]
-
Impact on Substrate: The pH can also affect the shape and charge of the substrate, which may prevent it from binding to the enzyme's active site.[9]
-
Denaturation: Extreme pH values, both highly acidic and highly alkaline, can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.[1][7][8]
Q4: What are protease inhibitors and when are they necessary?
Protease inhibitors are molecules that block the activity of proteases, which are enzymes that break down proteins.[11][16] They are essential for protecting proteins from degradation during experiments.[11]
-
When to Use Them: When you lyse cells to extract an enzyme, you disrupt the cellular compartments that normally sequester proteases.[10] These liberated proteases can then degrade your target enzyme.[3] Therefore, it is crucial to add protease inhibitors to your lysis buffer to ensure the integrity and stability of your protein sample.[10][11]
-
Types of Inhibitors: Protease inhibitors can be small molecules, peptides, or even other proteins.[16] They are often classified by the type of protease they inhibit (e.g., serine, cysteine, aspartic proteases) and their mechanism of action (reversible or irreversible).[10][16]
-
Inhibitor Cocktails: Since it is often difficult to know which specific proteases are present in a cell lysate, commercially available "cocktails" containing a mixture of different inhibitors are frequently used to provide broad-spectrum protection.[10]
Q5: How can I improve the long-term stability of my enzyme?
Maintaining enzyme activity during storage is critical for reproducible results.[13] Key strategies include:
-
Proper Storage Temperature: Most enzymes should be stored at very low temperatures, typically -20°C or -70°C, to maintain activity.[13][17] Keeping enzymes on ice during experiments is also vital to prevent denaturation.[3][15]
-
Use of Stabilizing Agents: Additives can be included in the storage buffer to enhance stability.
-
Glycerol (B35011): Often added to a final concentration of 50%, glycerol prevents the formation of damaging ice crystals during freezing and keeps the enzyme in a liquid state even at -20°C.[13][15]
-
Carrier Proteins: Proteins like Bovine Serum Albumin (BSA) can help stabilize enzymes by preventing them from adhering to surfaces and by acting as a "sacrificial" protein to protect the enzyme of interest from proteases or other denaturing conditions.[13][18]
-
Sugars and Polyols: Compounds like trehalose, sorbitol, and sucrose (B13894) can protect enzymes by creating a favorable hydration layer, which helps maintain their native structure during freezing, thawing, or drying.[19][20]
-
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing an enzyme solution can cause denaturation and loss of activity.[13][21] It is best practice to aliquot the enzyme into smaller, single-use volumes before freezing.[22]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues with enzyme instability during assays.
Problem: My enzyme activity is significantly lower than expected or absent.
This is a common issue that can often be traced back to a problem with one of the core assay components or conditions.
Possible Cause 1: Suboptimal Temperature
-
Troubleshooting Steps:
-
Verify Temperature: Confirm that all assay components (buffer, enzyme, substrate) have been equilibrated to the recommended reaction temperature before starting the assay.[23] Using ice-cold buffers can significantly slow down or halt enzyme activity.[22][23]
-
Check for Denaturation: If the assay was run at a temperature significantly above the enzyme's optimum, the enzyme may have denatured.[5]
-
-
Solution:
-
Perform a temperature optimization experiment to determine the ideal temperature for your specific enzyme and assay conditions.
-
Ensure consistent temperature control throughout the experiment using a water bath or temperature-controlled plate reader.[24] A variation of just 1-2 degrees can alter results by 10-20%.[4]
-
Possible Cause 2: Incorrect pH
-
Troubleshooting Steps:
-
Measure Buffer pH: Use a calibrated pH meter to confirm that your assay buffer is at the correct pH.[23] Do not rely solely on the label of the stock solution.
-
Consider Component pH: Be aware that adding the enzyme or substrate solution, which may be at a different pH, could slightly alter the final pH of the reaction mixture.
-
-
Solution:
-
Perform a pH optimization experiment by running the assay across a range of pH values to find the optimum for your enzyme.
-
Always use a suitable buffer system that can effectively maintain the desired pH throughout the reaction.[21]
-
Possible Cause 3: Enzyme Degradation or Inactivation
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the enzyme has been stored at the recommended temperature and that it has not been subjected to multiple freeze-thaw cycles.[21][23]
-
Check for Proteases: If you are using a crude cell lysate, proteolytic degradation is a likely culprit.[3][10]
-
Assess Enzyme Age: Enzymes have a finite shelf life, even when stored correctly.[25] Consider if the enzyme stock is old.
-
-
Solution:
Problem: My assay results are not reproducible.
Inconsistent results between experiments or even between replicates in the same experiment can invalidate your findings.
Possible Cause 1: Inconsistent Reagent Preparation
-
Troubleshooting Steps:
-
Review Dilutions: Double-check all calculations for dilutions of the enzyme, substrate, and any cofactors.
-
Check Reagent Stability: Some reagents, particularly certain substrates, can be unstable and may degrade over time, especially if not stored correctly.[24]
-
-
Solution:
Possible Cause 2: Temperature and pH Fluctuations
-
Troubleshooting Steps:
-
Solution:
-
Strictly control all environmental variables.[14] Use temperature-controlled equipment and freshly prepared, pH-verified buffers for every experiment.
-
Possible Cause 3: "Edge Effect" in Microplates
-
Troubleshooting Steps:
-
Analyze Data Pattern: Examine your plate layout. Are the inconsistent readings primarily in the outer wells of the 96-well plate?
-
-
Solution:
-
The "edge effect" is often caused by increased evaporation in the circumferential wells compared to the central ones.[14] To mitigate this, avoid using the outer wells for critical samples or fill them with buffer or water to create a humidity barrier.
-
Problem: I am observing high background noise in my assay.
High background signal in your negative control (e.g., a reaction without the enzyme) can mask the true signal from enzymatic activity.
Possible Cause 1: Substrate Instability
-
Troubleshooting Steps:
-
Run a "Substrate Only" Control: Incubate the substrate in the assay buffer without the enzyme and measure the signal over time.[24] An increase in signal indicates spontaneous, non-enzymatic hydrolysis of the substrate.
-
-
Solution:
Possible Cause 2: Contaminated Reagents
-
Troubleshooting Steps:
-
Check for Microbial Growth: Visually inspect buffer solutions for any signs of cloudiness, which could indicate microbial contamination. Some microbes can produce enzymes that interfere with your assay.[24]
-
Run Blanks: Run a "substrate blank" (buffer + substrate) and a "sample blank" (buffer + sample, no substrate) to pinpoint the source of the background signal.[21]
-
-
Solution:
-
Use sterile, high-purity water and reagents to prepare buffers. Filter-sterilize buffers if necessary.
-
Prepare fresh reagents if contamination is suspected.[21]
-
Data & Protocols
Data Tables
Table 1: Common Protease Inhibitors
| Inhibitor | Class of Protease Inhibited | Mechanism | Typical Working Concentration |
| PMSF | Serine Proteases | Irreversible | 0.1 - 1 mM |
| Aprotinin | Serine Proteases | Reversible (Competitive)[10][16] | 1 - 2 µg/mL |
| Leupeptin | Serine and Cysteine Proteases | Reversible | 1 - 10 µM |
| Pepstatin A | Aspartic Proteases | Reversible[11] | 1 µM |
| EDTA | Metalloproteases | Reversible | 1 - 5 mM |
| E-64 | Cysteine Proteases | Irreversible | 1 - 10 µM |
Note: It is often recommended to use a commercially available protease inhibitor "cocktail" for broad-spectrum protection.[10]
Table 2: Common Enzyme Stabilizing Agents
| Agent | Type | Mechanism of Action | Typical Concentration |
| Glycerol | Polyol | Acts as a cryoprotectant, preventing ice crystal formation and maintaining a liquid environment at low temperatures.[13][15] | 10 - 50% (v/v) |
| Bovine Serum Albumin (BSA) | Carrier Protein | Prevents enzyme loss due to surface adhesion and provides a sacrificial target for proteases.[13][18] | 0.1 - 1 mg/mL |
| Trehalose/Sucrose | Sugar | Forms a protective hydration shell around the enzyme, preserving its structure during freezing or drying.[19][20] | 5 - 30% (w/v) |
| Sorbitol | Polyol | Helps maintain the enzyme's three-dimensional structure by creating a protective hydration layer.[19] | 10 - 30% (w/v) |
| Dithiothreitol (DTT) | Reducing Agent | Maintains cysteine residues in a reduced state, preventing the formation of inactivating disulfide bonds. | 1 - 5 mM |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol helps identify the pH at which your enzyme exhibits maximum activity.
-
Prepare a Series of Buffers: Prepare a set of buffers with overlapping pH ranges, covering a broad spectrum (e.g., pH 4.0 to 10.0 in 0.5 unit increments). Common buffers include citrate (B86180) (pH 3-6), phosphate (B84403) (pH 6-8), and Tris (pH 7.5-9).
-
Set Up Reactions: For each pH value, prepare a reaction mixture containing the buffer, substrate, and any necessary cofactors. Equilibrate these mixtures to the optimal assay temperature.
-
Initiate Reaction: Add a constant amount of enzyme to each reaction tube/well to start the reaction.
-
Measure Activity: Monitor the reaction progress over time using an appropriate detection method (e.g., spectrophotometry). Calculate the initial reaction velocity (V₀) for each pH value.
-
Analyze Data: Plot the initial velocity as a function of pH. The peak of this curve represents the enzyme's optimal pH.[7]
Protocol 2: Determination of Optimal Temperature
This protocol is used to find the temperature that yields the highest reaction rate.
-
Prepare Reaction Mix: Prepare a master mix of your optimal pH buffer, substrate, and any cofactors. Aliquot the mix into several reaction tubes.
-
Temperature Incubation: Place the reaction tubes in separate incubators (e.g., water baths) set to a range of different temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 45°C, 55°C). Allow the tubes to equilibrate for at least 5 minutes.
-
Initiate Reaction: Add a constant amount of pre-equilibrated enzyme to each tube to start the reaction.
-
Measure Activity: Measure the reaction rate at each temperature. For continuous assays, this can be done in a temperature-controlled plate reader. For endpoint assays, stop the reaction at a fixed time point.
-
Analyze Data: Plot the measured enzyme activity against the temperature. The temperature that corresponds to the highest activity is the optimum temperature.[5]
Visualizations
Caption: Troubleshooting workflow for enzyme instability.
Caption: Effect of temperature on enzyme activity.
Caption: Mechanism of competitive enzyme inhibition.
References
- 1. worldnutrition.net [worldnutrition.net]
- 2. Effect of pH on Enzyme Activity | Overview & Interaction - Lesson | Study.com [study.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Changes in Enzyme Activity – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]
- 7. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 8. monash.edu [monash.edu]
- 9. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. scbt.com [scbt.com]
- 12. fermentorchina.com [fermentorchina.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 15. quora.com [quora.com]
- 16. Protease Inhibitors [labome.com]
- 17. k2sci.com [k2sci.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Enzyme Stabilizers And Additives For Enhanced Longevity [eureka.patsnap.com]
- 20. Protecting Enzymes from Stress-Induced Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. m.youtube.com [m.youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. EP0910630A1 - Method and formulation for stabilization of enzymes - Google Patents [patents.google.com]
- 26. smart.dhgate.com [smart.dhgate.com]
Technical Support Center: Optimization of Incubation Time for ACE Inhibitor Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for angiotensin-converting enzyme (ACE) inhibitor screening assays. Accurate determination of inhibitor potency is critically dependent on appropriate incubation periods for both enzyme-inhibitor pre-incubation and the enzymatic reaction itself. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is incubation time a critical parameter in ACE inhibitor screening assays?
A1: Incubation time is crucial for two main reasons. First, a pre-incubation period allows the inhibitor to bind to the ACE enzyme and reach a state of equilibrium, which is essential for accurately measuring its inhibitory potential.[1] Second, the enzymatic reaction time directly impacts the amount of product generated, which in turn affects the accurate determination of ACE activity and, consequently, the inhibitor's potency (IC50 value).
Q2: What is a typical pre-incubation time for the enzyme and inhibitor?
A2: A common pre-incubation time for the ACE enzyme and the test inhibitor is between 5 and 15 minutes at 37°C before the addition of the substrate.[1][2][3] This allows for sufficient time for the inhibitor to bind to the enzyme.
Q3: What is a standard incubation time for the enzymatic reaction after adding the substrate?
A3: The enzymatic reaction is typically incubated for 30 to 60 minutes at 37°C.[3][4][5] However, some protocols may extend this time to 180 minutes.[6] The optimal time depends on the specific assay conditions, such as enzyme and substrate concentrations.
Q4: How does varying the incubation time affect the IC50 value?
A4: For time-dependent inhibitors, increasing the pre-incubation time can lead to a lower IC50 value as more of the enzyme is inactivated.[7] The enzymatic reaction time also influences the IC50; insufficient time may not allow for a clear distinction between inhibited and uninhibited reactions, while excessive time can lead to substrate depletion or product inhibition, skewing the results.[8]
Q5: Can the solvent used to dissolve the inhibitor affect the assay?
A5: Yes, organic solvents like DMSO or ethanol (B145695) can interfere with the enzymatic activity of ACE. It is recommended to keep the final solvent concentration in the assay low, typically below 1%, and to run a solvent control to account for any effects.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected ACE inhibition | Insufficient pre-incubation time: The inhibitor may not have had enough time to bind to the enzyme. | Increase the pre-incubation time (e.g., from 10 to 20 or 30 minutes) and perform a time-course experiment to determine the optimal duration.[1] |
| Inadequate enzymatic reaction time: The reaction may not have proceeded long enough to show a significant difference between the inhibited and uninhibited enzyme. | Increase the enzymatic reaction incubation time (e.g., from 30 to 60 minutes). Monitor the reaction kinetically to ensure you are within the linear range of product formation. | |
| Inconsistent IC50 values | Variable incubation times: Inconsistent timing between plates or experiments can lead to variability. | Use a multichannel pipette for adding reagents to minimize time lags between wells.[9] Ensure that incubation times are precisely controlled and consistent for all assays. |
| Pre-incubation time is not optimized: For time-dependent inhibitors, the IC50 value can shift with pre-incubation time.[7] | Standardize the pre-incubation time across all experiments. For novel inhibitors, it is advisable to perform an experiment with varying pre-incubation times to characterize its time-dependency. | |
| High background signal | Sample matrix interference: Components in the sample itself may be interfering with the assay's detection method. | Run a sample blank containing the sample matrix without the enzyme to check for background absorbance or fluorescence.[1] |
| Contaminated reagents: Reagents may be contaminated with an ACE inhibitor. | Prepare fresh solutions to rule out contamination.[1] | |
| No or low inhibition observed | Inhibitor instability: The inhibitor may be degrading under the assay conditions. | Assess the stability of your inhibitor in the assay buffer over the course of the incubation period. |
| Incorrect buffer conditions: The pH and temperature of the assay buffer are critical for enzyme activity. | Ensure your buffer is at the correct pH (typically around 8.3) and the assay is performed at a consistent temperature (usually 37°C).[1][5] |
Quantitative Data
Impact of Enzymolysis Time on ACE Inhibitory Activity
The following table summarizes the effect of enzymatic hydrolysis time on the ACE inhibitory activity of certain preparations. This illustrates the general principle that reaction time influences the outcome of enzymatic processes.
| Enzymolysis Time (h) | ACE Inhibitory Activity (%) | Degree of Hydrolysis (%) |
| 1 | ~55 | ~12 |
| 2 | ~60 | ~15 |
| 3 | ~63 | ~17 |
| 4 | ~62 | ~18 |
| 5 | ~60 | ~18.5 |
| 6 | ~58 | ~19 |
Note: Data is illustrative and based on trends reported in the literature.[10] Actual values will vary depending on the specific enzyme, substrate, and inhibitor.
Effect of Pre-incubation Time on IC50 Values for Time-Dependent Inhibitors
For time-dependent inhibitors, the IC50 value will decrease as the pre-incubation time increases. It is recommended to perform an IC50 shift assay to characterize this.
| Pre-incubation Time (min) | IC50 Value (nM) |
| 0 | Higher |
| 15 | Intermediate |
| 30 | Lower |
Note: This table illustrates a conceptual relationship.[7] The magnitude of the shift is dependent on the specific inhibitor's kinetic constants (k_inact and K_I).
Experimental Protocols
Protocol 1: Optimization of Pre-incubation Time
This protocol aims to determine the optimal pre-incubation time for an ACE inhibitor.
-
Prepare Reagents:
-
ACE enzyme solution (e.g., 100 mU/mL in sodium borate (B1201080) buffer).[5]
-
Test inhibitor at a fixed concentration (e.g., expected IC50).
-
ACE substrate solution (e.g., 5 mM HHL in sodium borate buffer).[5]
-
Stop solution (e.g., 1 M HCl).[5]
-
-
Assay Setup:
-
Prepare a series of tubes or wells.
-
To each, add the ACE enzyme solution and the test inhibitor.
-
-
Pre-incubation:
-
Incubate the enzyme-inhibitor mixtures at 37°C for varying durations (e.g., 0, 5, 10, 15, 20, 30 minutes).
-
-
Initiate Enzymatic Reaction:
-
At the end of each pre-incubation period, add the ACE substrate solution to start the reaction.
-
Incubate all samples for a fixed time (e.g., 30 minutes) at 37°C.[5]
-
-
Terminate Reaction:
-
Stop the reaction by adding the stop solution.[5]
-
-
Quantify Product:
-
Measure the product formation using an appropriate method (e.g., spectrophotometry at 228 nm for hippuric acid).[5]
-
-
Data Analysis:
-
Plot the percentage of ACE inhibition against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau.
-
Protocol 2: Optimization of Enzymatic Reaction Time
This protocol is designed to determine the optimal duration for the enzymatic reaction.
-
Prepare Reagents: As in Protocol 1.
-
Assay Setup:
-
Prepare tubes or wells for a control (no inhibitor) and a test sample (with inhibitor at a fixed concentration).
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor (for the test sample) for a fixed optimal time (determined from Protocol 1, e.g., 10 minutes) at 37°C.[5]
-
-
Initiate Enzymatic Reaction:
-
Add the ACE substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately measure product formation at regular intervals (e.g., every 5 minutes) for up to 60-120 minutes using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Plot product concentration against time for both the control and the inhibited reactions.
-
The optimal reaction time is within the linear phase of product formation for the control reaction, where a clear and stable difference between the control and the inhibited reaction is observed.
-
Visualizations
Renin-Angiotensin System (RAS) Pathway
Caption: The Renin-Angiotensin System (RAS) pathway and the site of action for ACE inhibitors.
Experimental Workflow for Optimizing Incubation Time
Caption: A logical workflow for the systematic optimization of incubation times in ACE inhibitor assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of angiotensin I-converting enzyme (ACE) inhibition by rice dregs hydrolysates using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Handling Quenching Effects from Test Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate quenching effects caused by test compounds in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem in my assay?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. In the context of drug discovery and other biochemical assays, test compounds can act as quenchers, leading to a decrease in the fluorescence signal that is not due to the intended biological activity (e.g., enzyme inhibition). This can result in false-positive hits, where an inactive compound appears to be active because it quenches the fluorescent signal.
Q2: How can I tell if my test compound is causing quenching?
A2: A common sign of quenching is a decrease in fluorescence intensity that is independent of the biological target of the assay. You can confirm this by running a counter-screen where the test compound is incubated with the fluorescent probe in the absence of the enzyme or protein target. A significant drop in fluorescence in this control experiment suggests quenching.
Q3: What are the common mechanisms of compound-induced quenching?
A3: Test compounds can quench fluorescence through several mechanisms:
-
Inner Filter Effect (IFE): The compound absorbs the excitation light before it reaches the fluorophore or absorbs the emitted light before it reaches the detector. This is a common issue with colored compounds.
-
Collisional (Dynamic) Quenching: The compound collides with the excited fluorophore, causing it to return to its ground state without emitting a photon.[1]
-
Static Quenching: The compound forms a non-fluorescent complex with the fluorophore in its ground state.[1]
-
Förster Resonance Energy Transfer (FRET): If the compound's absorbance spectrum overlaps with the fluorophore's emission spectrum, energy can be transferred from the fluorophore to the compound non-radiatively.
Q4: My positive control is showing lower than expected activity. Could this be quenching?
A4: While other factors could be at play (e.g., enzyme instability, incorrect concentrations), quenching by a component in your positive control solution is a possibility. It is also possible that your positive control compound itself has quenching properties. Running the appropriate controls, as described in the troubleshooting guides, will help to diagnose the issue.
Q5: Are there assay formats that are less susceptible to quenching?
A5: Yes, several alternative assay formats are less prone to interference from quenching compounds. These include:
-
Luminescence-based assays: These assays produce light through a chemical reaction and are generally less susceptible to quenching from colored compounds.
-
AlphaScreen®/AlphaLISA®: These bead-based proximity assays use a chemiluminescent signal that is less affected by colored or fluorescent compounds.
-
Label-free technologies: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) directly measure binding events without the use of fluorescent labels.
-
Radiometric assays: These assays use radioisotopes and are not affected by optical interference from test compounds.[2]
Troubleshooting Guides
Guide 1: Identifying Quenching Effects
If you suspect a test compound is causing quenching, follow this workflow to confirm and characterize the effect.
Guide 2: Correcting for the Inner Filter Effect (IFE)
The inner filter effect is a common cause of quenching, especially with colored compounds. This guide outlines the steps to correct for IFE.
Data Presentation: Impact of Quenching on IC50 Values
Quenching can lead to a significant underestimation of a compound's IC50 value, making it appear more potent than it is. The following table illustrates this with a theoretical example of a quenching compound.[3]
| Parameter | Uncorrected IC50 | Corrected IC50 |
| IC50 Value (µM) | 8.45 | 100 |
| Fold Difference | - | 11.8 |
This table demonstrates that after correcting for the quenching effect, the apparent IC50 value is over 10-fold higher, providing a more accurate measure of the compound's true biological activity.
Experimental Protocols
Protocol 1: Quenching Counter-Screen
Objective: To determine if a test compound directly quenches the fluorescence of the assay's probe.
Materials:
-
Test compound stock solution
-
Fluorescent probe (substrate or tracer) stock solution
-
Assay buffer
-
Black, opaque microplates (e.g., 96- or 384-well)
-
Microplate reader with fluorescence detection
Methodology:
-
Prepare Reagents:
-
Prepare a working solution of the fluorescent probe in assay buffer at the same concentration used in the primary assay.
-
Prepare a serial dilution of the test compound in assay buffer.
-
-
Assay Setup (in triplicate):
-
Test Wells: Add the fluorescent probe working solution and the test compound dilutions.
-
Positive Quenching Control (Optional): Add the fluorescent probe and a known quenching compound.
-
No Compound Control: Add the fluorescent probe and assay buffer (or vehicle, e.g., DMSO).
-
Buffer Blank: Add assay buffer only.
-
-
Incubation:
-
Incubate the plate at room temperature for the same duration as the primary assay, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using the same excitation and emission wavelengths and instrument settings as the primary assay.
-
-
Data Analysis:
-
Subtract the average fluorescence of the buffer blank from all other wells.
-
Calculate the percent quenching for each concentration of the test compound relative to the "No Compound Control".
-
A concentration-dependent decrease in fluorescence indicates that the test compound is a quencher.
-
Protocol 2: Data Correction for Inner Filter Effect
Objective: To mathematically correct for fluorescence quenching caused by the inner filter effect.
Materials:
-
Test compound
-
Assay buffer
-
UV-Vis spectrophotometer
-
Microplate reader with absorbance and fluorescence capabilities
-
Clear-bottom microplates for absorbance readings
-
Black, opaque microplates for fluorescence readings
Methodology:
-
Measure Absorbance:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Measure the absorbance of each concentration at the excitation (Aex) and emission (Aem) wavelengths of the fluorophore used in your assay.
-
-
Run Primary Assay:
-
Perform your primary fluorescence assay with the test compound.
-
-
Data Correction:
-
For each concentration of the test compound, use the following formula to correct the observed fluorescence (Fobserved): Fcorrected = Fobserved * 10((Aex + Aem) / 2)
-
-
Data Analysis:
-
Use the Fcorrected values to calculate the IC50 or other relevant parameters for your assay.
-
Protocol 3: Hit Validation with an Orthogonal Assay
Objective: To confirm the biological activity of a hit compound using a different detection method that is not susceptible to fluorescence quenching.
Methodology:
-
Select an Orthogonal Assay:
-
Choose an assay that measures the same biological endpoint but uses a different detection technology. Examples include:
-
Luminescence-based assay (e.g., measuring ATP levels for a kinase assay)
-
AlphaScreen® or AlphaLISA®
-
Radiometric assay
-
Label-free detection (e.g., SPR)
-
-
-
Perform the Orthogonal Assay:
-
Test the hit compound in the chosen orthogonal assay, generating a dose-response curve.
-
-
Compare Results:
-
If the compound shows similar potency in the orthogonal assay as in the primary fluorescence assay (after any necessary quenching correction), it is a confirmed hit.
-
If the compound is inactive in the orthogonal assay, it is likely a false positive from the primary screen due to quenching.
-
Mitigation Strategies
If a compound is identified as a quencher, several strategies can be employed to mitigate its effects:
| Strategy | Description | When to Use |
| Data Correction | Mathematically correct for quenching effects, such as the inner filter effect. | When the quenching mechanism is well-understood and quantifiable. |
| Use Far-Red Fluorophores | Switch to a fluorescent probe that excites and emits at longer wavelengths (e.g., >600 nm). Many quenching compounds absorb light in the UV and blue-green regions of the spectrum.[2] | When colored or autofluorescent compounds are interfering with the assay. |
| Include Scavenging Reagents | For thiol-reactive compounds, include a reducing agent like dithiothreitol (B142953) (DTT) in the assay buffer to act as a scavenger. | When dealing with known or suspected reactive compounds. |
| Add Detergents | Include a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent compound aggregation, which can cause non-specific quenching. | When compound precipitation or aggregation is observed. |
| Switch to an Orthogonal Assay | Use an assay with a different detection modality that is not affected by fluorescence quenching. | For hit confirmation and to eliminate false positives. |
This technical support guide provides a framework for addressing the common challenge of quenching effects from test compounds. By implementing these troubleshooting steps, protocols, and mitigation strategies, researchers can improve the quality and reliability of their fluorescence-based assay data.
References
- 1. High throughput screening data for a case study of CHO cell culture process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Assay Variability in High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize assay variability in their high-throughput screening (HTS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in HTS assays?
A1: Variability in HTS can arise from multiple sources, broadly categorized as biological, technical, and environmental.[1][2]
-
Biological Variability:
-
Technical Variability:
-
Liquid handling: Inaccurate or imprecise liquid handling by automated systems or manually is a major contributor to variability.[4]
-
Plate effects: Systematic errors can occur across a microplate, such as "edge effects," where wells on the edge of the plate behave differently from those in the center.[5]
-
Instrument instability: Fluctuations in reader performance, temperature, and incubation times can introduce variability.[6]
-
-
Environmental Variability:
-
Temperature and humidity: Variations in laboratory environmental conditions can affect reagent stability and cell health.
-
Contamination: Microbial or chemical contamination of reagents or cell cultures can lead to erroneous results.[3]
-
Q2: How can I assess the quality of my HTS assay?
A2: Several quality control (QC) metrics are used to assess the quality and robustness of an HTS assay.[7][8] These metrics help to ensure that the assay can reliably distinguish between active ("hits") and inactive compounds. The most common metrics include the Z'-factor, Coefficient of Variation (%CV), and Signal-to-Background (S/B) ratio.[6][7]
Q3: What is the Z'-factor and what is an acceptable value?
A3: The Z'-factor is a statistical measure that quantifies the separation between the positive and negative control signals in an assay.[6][7] It takes into account both the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value between 0 and 0.5 may be acceptable. An assay with a Z'-factor less than 0 is not suitable for screening.
Q4: How can automation help in reducing assay variability?
A4: Automation plays a crucial role in minimizing variability by standardizing workflows and reducing human error.[4] Automated liquid handlers, for instance, can dispense precise volumes consistently, reducing the variability associated with manual pipetting.[4] Integrating automation can improve reproducibility, data quality, and overall efficiency in HTS.[4]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during HTS experiments.
Issue 1: High Coefficient of Variation (%CV) in Controls
-
Symptom: The %CV of your positive or negative controls exceeds the acceptable limit (typically >15-20%).[3][6]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Liquid Handling | 1. Calibrate and perform regular maintenance on automated liquid handlers. 2. Ensure pipette tips are properly seated and functioning correctly. 3. For manual steps, ensure consistent pipetting technique. |
| Reagent Instability/Inhomogeneity | 1. Ensure reagents are fully thawed and mixed before use.[5] 2. Avoid repeated freeze-thaw cycles of reagents.[3] 3. Check for precipitation in reagent solutions. |
| Cell Plating Inconsistency | 1. Ensure a homogenous cell suspension before plating. 2. Optimize cell seeding density to ensure a uniform monolayer.[6] |
| Instrument Malfunction | 1. Verify that the plate reader is functioning correctly and has been recently calibrated. 2. Check for any fluctuations in incubation temperature or CO2 levels. |
Issue 2: Presence of "Edge Effects" or Other Plate Patterns
-
Symptom: Wells on the edges of the microplate show systematically different signal values compared to the interior wells.[5]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Evaporation | 1. Use plates with lids to minimize evaporation. 2. Consider using an automated plate sealer. 3. Avoid incubating plates for extended periods in non-humidified incubators. 4. Fill the outer wells with sterile water or media to create a humidity barrier. |
| Temperature Gradients | 1. Ensure uniform temperature across the incubator. 2. Allow plates to equilibrate to room temperature before adding reagents or reading signals. |
| Stacking of Plates | 1. Avoid stacking plates directly on top of each other during incubation, as this can create temperature gradients. Use plate holders that allow for air circulation. |
| Data Normalization | 1. Apply computational correction methods, such as B-score normalization, to account for plate-to-plate variation.[6] |
Quantitative Data Summary
The following table summarizes key quality control metrics and their generally accepted ranges for HTS assays.
| Metric | Formula | Acceptable Range | Purpose |
| Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | 0.5 to 1.0 (Excellent) 0 to 0.5 (Acceptable) | Measures the statistical separation between positive (p) and negative (n) controls.[6] |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | < 15-20% for controls | Measures the relative variability of the data.[6] |
| Signal-to-Background (S/B) Ratio | Mean Signal of Positive Control / Mean Signal of Negative Control | > 3 (assay dependent) | Indicates the dynamic range of the assay.[9] |
Experimental Protocols
Protocol 1: Assay Validation - Plate Uniformity Study
This protocol is designed to assess the uniformity of the signal across a microplate and to identify any systematic patterns like edge effects.
Materials:
-
384-well, solid white microplates suitable for the assay detection method (e.g., luminescence).[6]
-
Automated liquid handlers and a plate reader.[6]
-
All necessary assay reagents, including cells, media, and control compounds (positive and negative controls).
Methodology:
-
Plate Layout: Design a plate map where half of the wells are designated for the positive control and the other half for the negative control. Distribute the controls in a checkerboard pattern to assess for any systematic spatial effects.
-
Cell Seeding (for cell-based assays):
-
Prepare a homogenous cell suspension at the desired density.
-
Dispense the cell suspension into all wells of the microplate using an automated dispenser.
-
Incubate the plates for the appropriate time to allow for cell attachment and growth.[6]
-
-
Compound/Reagent Addition:
-
Add the positive control solution to the designated wells.
-
Add the negative control solution (e.g., DMSO vehicle) to the remaining wells.[6]
-
-
Incubation: Incubate the plates according to the assay protocol.
-
Signal Detection:
-
Add the detection reagent (e.g., luminescence substrate) to all wells.
-
Read the plate on a compatible plate reader.[6]
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and %CV for both the positive and negative control wells.
-
Calculate the Z'-factor and S/B ratio for the plate.
-
Generate a heat map of the plate to visually inspect for any spatial patterns or edge effects.
-
-
Repeat: Perform this study over multiple days (typically 2-3) to assess inter-day variability.[5]
Visualizations
Caption: A logical workflow for troubleshooting high assay variability.
Caption: A typical workflow for HTS assay validation.
References
- 1. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dispendix.com [dispendix.com]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Angiotensin-Converting Enzyme (ACE) Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine buffer composition for optimal Angiotensin-Converting Enzyme (ACE) activity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during ACE activity assays, providing direct answers and troubleshooting advice.
Q1: What is the optimal pH for ACE activity and which buffer should I use?
The optimal pH for ACE activity is generally in the alkaline range, typically between pH 8.0 and 8.3.[1] However, the optimal pH can be influenced by the substrate and the presence of certain ions.[2][3] For instance, with some substrates, the optimal pH may be around 7.4.[4]
Commonly used buffers include Tris-HCl, HEPES, and sodium borate (B1201080).[5][6] The choice of buffer can sometimes affect the assay results, though in some cases, no significant difference is observed between buffers like sodium borate and HEPES.[6] It is crucial to ensure the buffer's pH is stable at the assay temperature (typically 37°C).[7]
Q2: My ACE activity is lower than expected. What could be the cause?
Low ACE activity can stem from several factors related to your buffer composition and experimental setup. Consider the following:
-
Suboptimal pH: Verify that your assay buffer is within the optimal pH range of 8.0-8.3.[1] Deviations can significantly reduce enzyme activity.[8]
-
Absence of Chloride Ions: ACE is a chloride-dependent enzyme.[9][10] Its activity is significantly enhanced in the presence of chloride ions, which act as allosteric activators.[2] Ensure your buffer contains an adequate concentration of NaCl (e.g., 100 mM to 300 mM).[11][12]
-
Presence of Inhibitors: Your sample or reagents may contain known ACE inhibitors. Common inhibitors include EDTA, which can chelate the essential zinc ion in the active site, and various therapeutic ACE inhibitors like captopril (B1668294) and lisinopril.[1][13][14][15] Phenolic compounds found in plant extracts can also inhibit ACE activity.[16]
-
Incorrect Temperature: While most assays are performed at 37°C, the optimal temperature can vary.[4][17] Ensure your incubation temperature is consistent and optimal for your specific enzyme source.
-
Enzyme Instability: Repeated freeze-thaw cycles or improper storage of the ACE enzyme can lead to a loss of activity. Prepare fresh enzyme dilutions for each experiment.[18]
Q3: I'm observing high variability between my replicate wells. What are the common causes?
High variability can compromise the reliability of your results. Here are some troubleshooting steps:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and ensure proper technique.[18]
-
Inadequate Mixing: Ensure thorough mixing of reagents in each well without introducing bubbles.[18]
-
Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.[18] Be careful during pipetting to avoid their formation.
-
Reagent Contamination: Contaminated reagents can lead to inconsistent results. Prepare fresh solutions to rule this out.[18]
-
Inconsistent Incubation Times: Ensure that the pre-incubation and reaction times are consistent across all wells.[18]
Q4: How do different ions in the buffer affect ACE activity?
The ionic composition of the buffer is critical for optimal ACE activity.
-
Chloride (Cl⁻): As mentioned, chloride is a key activator of ACE.[2][9][10] It binds to the enzyme and induces a conformational change that increases its affinity for the substrate.[2] The activating effect of monovalent anions follows the order: Cl⁻ > Br⁻ > F⁻ > NO₃⁻ > CH₃COO⁻.[3]
-
Zinc (Zn²⁺): ACE is a zinc metalloprotease, meaning it requires a zinc ion in its active site for catalytic activity.[4][9] Buffers should contain a low concentration of ZnCl₂ (e.g., 10 µM) to ensure the enzyme remains active.[12]
-
Other Cations (Na⁺, K⁺, Ca²⁺, Mg²⁺): Some studies have shown that the presence of sodium, potassium, calcium, and magnesium ions can reduce the inhibitory activity of certain peptides, which may indirectly suggest an influence on ACE activity itself.[1]
Q5: Can components of my sample, such as solvents or other small molecules, interfere with the assay?
Yes, various components can interfere with the ACE activity assay.
-
Solvents: If your sample is not water-soluble, you may use DMSO or ethanol (B145695) to dissolve it. However, the final concentration of these solvents in the reaction should be kept low (typically less than 1%) as they can interfere with the assay.[19] Ethanol, in particular, has been shown to mask inhibitory activity and give false-positive results in some cases.[6]
-
Ascorbic Acid: The presence of ascorbic acid in a sample can interfere with colorimetric assays by reducing the indicator solution.[19]
-
EDTA: As a chelating agent, EDTA can remove the essential Zn²⁺ ion from the ACE active site, thus inhibiting the enzyme.[20]
-
Other Interfering Substances: Substances like SDS (>0.2%), Sodium Azide (>0.2%), NP-40, and Tween-20 (>1%) can also interfere with enzymatic assays and should be avoided in sample preparations.[20]
Data Presentation: Buffer Component Effects on ACE Activity
The following tables summarize the impact of key buffer components on ACE activity based on published data.
Table 1: Effect of pH on ACE Activity
| pH Range | Effect on ACE Activity | Buffer Examples | Citations |
| 5.0 - 7.0 | Substantially reduced activity | Tris-maleate, Potassium phosphate | [5] |
| 7.1 - 7.9 | Generally stable activity, though may not be optimal | Perfusate in isolated lung studies | [21] |
| 8.0 - 8.3 | Optimal activity range | Tris-HCl, HEPES, Sodium Borate | [1][5][7] |
| > 8.3 | Activity begins to decline | Tris-HCl | [3] |
Table 2: Influence of Ions on ACE Activity
| Ion | Role | Recommended Concentration | Citations |
| Chloride (Cl⁻) | Essential Allosteric Activator | 100 - 300 mM (as NaCl) | [2][9][12] |
| Zinc (Zn²⁺) | Essential Catalytic Cofactor | ~10 µM (as ZnCl₂) | [7][12] |
| Sodium (Na⁺) | Counter-ion for Chloride | Varies with NaCl concentration | [1] |
| Potassium (K⁺) | Can reduce inhibitory peptide activity | Not typically added | [1] |
| Calcium (Ca²⁺) | Can reduce inhibitory peptide activity | Not typically added | [1] |
| Magnesium (Mg²⁺) | Can reduce inhibitory peptide activity | Not typically added | [1] |
Table 3: Common ACE Inhibitors and Interfering Substances
| Substance | Mechanism of Interference | Notes | Citations |
| EDTA | Chelates the essential Zn²⁺ cofactor | Avoid in buffer and sample preparation | [1][20] |
| Captopril, Lisinopril, Enalaprilat | Competitive inhibitors of the active site | Used as positive controls in inhibition assays | [13][14][18] |
| Phenolic Compounds | Interact with the active site zinc ion | Common in plant extracts | [16] |
| Ascorbic Acid | Reduces colorimetric indicator solutions | Avoid in samples for colorimetric assays | [19] |
| Ethanol/DMSO | Can interfere with the assay at high concentrations | Keep final concentration <1% | [6][19] |
| SDS, Sodium Azide, NP-40, Tween-20 | General enzyme/assay interference | Avoid in sample preparation | [20] |
Experimental Protocols
This section provides a detailed methodology for a standard ACE activity assay.
Protocol 1: Fluorometric ACE Activity Assay
This protocol is adapted from commercially available kits and published methods for determining ACE activity using a quenched fluorogenic substrate.
Materials:
-
ACE from rabbit lung
-
Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl.
-
Enzyme Buffer: 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl₂.
-
Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)
-
ACE Inhibitor (e.g., Captopril) for control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 320-330 nm, Emission: 405-420 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and Enzyme Buffer and bring them to 37°C.
-
Prepare a stock solution of the fluorogenic substrate in the Assay Buffer.
-
Prepare a working solution of ACE in the Enzyme Buffer. The optimal concentration should be determined empirically but is often in the range of 1-5 mU/well.[18]
-
Prepare serial dilutions of your test compounds (potential inhibitors) and a known inhibitor (e.g., Captopril) in the Enzyme Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Add 80 µL of Enzyme Buffer.
-
Control (100% Activity): Add 40 µL of Enzyme Buffer.
-
Inhibitor/Sample Wells: Add 40 µL of your serially diluted test compounds or known inhibitor.
-
Enzyme Addition: To the Control and Inhibitor/Sample wells, add 40 µL of the ACE working solution.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells.
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
Measure the fluorescence kinetically for 15-30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of your test compound relative to the control (100% activity) after subtracting the blank reading.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Diagram 1: Simplified Renin-Angiotensin System (RAS) Signaling Pathway
Caption: The role of ACE in the Renin-Angiotensin System.
Diagram 2: Experimental Workflow for ACE Inhibition Assay
Caption: Step-by-step workflow for an ACE inhibition assay.
Diagram 3: Troubleshooting Logic for Low ACE Activity
Caption: A logical guide for troubleshooting low ACE activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of chloride ion as an allosteric activator of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of angiotensin converting enzyme by monovalent anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ACE-inhibitory activity assay: IC50 [protocols.io]
- 8. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. Angiotensin-I converting enzyme (ACE): structure, biological roles, and molecular basis for chloride ion dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin-I converting enzyme (ACE): structure, biological roles, and molecular basis for chloride ion dependence | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 15. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 16. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Effects of gas composition and pH on kinetics of lung angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ACE Inhibition Assays: Validating Performance with Abz-Gly-p-nitro-Phe-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of angiotensin-converting enzyme (ACE) inhibition assays, with a focus on the validation and performance of the fluorogenic substrate Abz-Gly-p-nitro-Phe-Pro-OH. We present a detailed analysis of this method alongside commonly used alternatives, including assays based on Hippuryl-Histidyl-Leucine (HHL) and Furanacryloyl-Phe-Gly-Gly (FAPGG). This guide includes experimental protocols, comparative data, and a discussion of the advantages and disadvantages of each method to aid researchers in selecting the most appropriate assay for their specific needs.
The Role of ACE in the Renin-Angiotensin-Aldosterone System (RAAS)
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical signaling pathway that regulates blood pressure and cardiovascular homeostasis. Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloproteinase within this cascade, responsible for converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin. Inhibition of ACE is a cornerstone of therapy for hypertension and other cardiovascular diseases. The following diagram illustrates the central role of ACE in the RAAS pathway and the mechanism of ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of ACE inhibition.
Comparison of ACE Inhibition Assay Methods
The selection of an appropriate assay for measuring ACE inhibition is critical for drug discovery and the characterization of bioactive compounds. The ideal assay should be sensitive, reliable, reproducible, and suitable for the intended throughput. Below is a summary of the key characteristics of three widely used ACE inhibition assay methods.
| Feature | This compound Assay | HHL-Based Assays | FAPGG-Based Assay |
| Principle | Fluorometric (FRET) | HPLC or Spectrophotometric | Spectrophotometric |
| Detection | Increased fluorescence upon substrate cleavage | Quantification of hippuric acid (HA) | Decrease in absorbance at 340 nm |
| Throughput | High (microplate compatible) | Low (HPLC) to Medium (spectrophotometric) | Medium to High (microplate compatible) |
| Sensitivity | High | High (HPLC), Moderate (spectrophotometric) | Moderate |
| Complexity | Low (single-step addition) | High (HPLC requires extraction and separation) | Low to Medium |
| Interference | Potential for fluorescent compound interference | Less prone to interference, especially with HPLC | Can be affected by turbidity and colored compounds |
Performance Data of ACE Inhibition Assays
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an ACE inhibitor. The following table summarizes reported IC50 values for the well-characterized inhibitor, captopril, determined by different assay methods. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as enzyme and substrate concentrations, and buffer composition.
| Assay Method | Substrate | IC50 of Captopril | Reference |
| Fluorometric | This compound | Not explicitly found in direct comparison | - |
| Spectrophotometric (Colorimetric) | HHL | 14.1 nM | [1] |
| Fluorometric (alternative substrate) | Not specified | 23 nM | [1] |
| HPLC | HHL | 4.94 nM | [2] |
| Spectrophotometric (VSP) | HHL | 7.09 nM | [2] |
| Spectrophotometric | FAPGG | 4 nM | [2] |
| HPLC | HHL | 9 nM | [2] |
Note: The IC50 values are presented as reported in the respective literature and may have been determined under different experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are the methodologies for the three compared ACE inhibition assays.
This compound Fluorometric Assay
This protocol is adapted from established methods for determining ACE inhibitory activity using a fluorogenic substrate.[3]
Materials:
-
ACE from rabbit lung
-
This compound (substrate)
-
Tris-HCl buffer (pH 8.3)
-
ZnCl2
-
ACE inhibitors (e.g., captopril) or test compounds
-
96-well black microplate
-
Microplate fluorometer (Excitation: 355 nm, Emission: 420 nm)
Procedure:
-
Prepare Solutions:
-
Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl2.
-
ACE Solution: Prepare a working solution of ACE in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.
-
Substrate Solution: Dissolve this compound in the assay buffer to a final concentration of approximately 0.45 mM.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and a positive control (e.g., captopril) in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 40 µL of the ACE working solution.
-
Add 40 µL of either the assay buffer (for control wells) or the inhibitor solution at various concentrations.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of the pre-warmed substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Ex: 355 nm, Em: 420 nm) at 1-minute intervals for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
References
A Head-to-Head Battle for ACE Activity: Abz-Gly-p-nitro-Phe-Pro-OH vs. HPLC-Based Assays
For researchers, scientists, and drug development professionals engaged in the study of the renin-angiotensin system, the accurate measurement of Angiotensin-Converting Enzyme (ACE) activity is paramount. This guide provides a comprehensive comparison of two prevalent methodologies: the fluorogenic substrate-based assay using Abz-Gly-p-nitro-Phe-Pro-OH and the gold-standard High-Performance Liquid Chromatography (HPLC)-based assays. We will delve into their respective principles, performance characteristics, and experimental workflows to empower you in selecting the optimal method for your research needs.
The fluorogenic assay, utilizing the substrate o-aminobenzoyl-glycyl-p-nitro-L-phenylalanyl-L-proline (this compound), offers a streamlined and high-throughput approach. In contrast, HPLC-based methods provide a direct and highly sensitive quantification of the enzymatic reaction products. This guide presents a data-driven comparison to illuminate the strengths and weaknesses of each technique.
Performance Characteristics: A Quantitative Comparison
The choice between the this compound assay and an HPLC-based method often hinges on the specific requirements of the experiment, such as the need for high throughput versus absolute quantification. The following table summarizes the key performance indicators for each assay type, compiled from various studies and manufacturer's data.
| Feature | This compound Assay | HPLC-Based ACE Assay |
| Principle | Fluorogenic. Cleavage of the substrate by ACE relieves quenching, resulting in a measurable increase in fluorescence. | Direct quantification of the enzymatic product (e.g., Hippuric Acid from HHL substrate) by chromatographic separation and UV detection. |
| Linear Range | Typically in the range of 1.5-110 mU of ACE activity[1][2]. | Dependent on the specific method and detector, but generally offers a wide linear range. |
| Limit of Detection (LOD) | Can detect as low as 10 mU of ACE activity in biological samples[3]. Some kits report a detection limit of 0.01 U/L[4]. | For the product Hippuric Acid (HA), LOD can be as low as 1.46 x 10⁻⁷ M[5][6]. |
| Limit of Quantification (LOQ) | Not always explicitly stated, but quantifiable within the linear range. | For the product Hippuric Acid (HA), LOQ can be as low as 4.43 x 10⁻⁷ M[5][6]. |
| Throughput | High. Well-suited for 96-well plate format, enabling the analysis of numerous samples simultaneously[4][7][8]. | Lower. Samples are analyzed sequentially, which limits the number of samples that can be processed in a given time. |
| Sample Volume | Typically requires a small sample volume (e.g., 1-10 µL of plasma or tissue homogenate)[9]. | Generally requires a larger sample volume compared to fluorometric assays. |
| Specificity | The substrate is designed to be specific for ACE; however, potential for interference from other proteases should be considered. | High. The chromatographic separation provides excellent specificity for the target analyte. |
| Cost per Sample | Generally lower due to reduced instrument time and potential for miniaturization. | Generally higher due to longer instrument run times, solvent consumption, and column maintenance. |
| Ease of Use | Simple "mix-and-read" format, requiring less specialized training[4]. | More complex, requiring expertise in HPLC operation, method development, and data analysis. |
Experimental Protocols
This compound Fluorometric Assay
This protocol is a generalized procedure and may require optimization based on the specific ACE source and experimental conditions.
Materials:
-
ACE (e.g., from rabbit lung)
-
This compound substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 10 µM ZnCl₂)
-
ACE inhibitors (for control experiments)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~320-355 nm, Emission: ~405-420 nm)
Procedure:
-
Prepare a working solution of the this compound substrate in the assay buffer.
-
Add a small volume of the sample (e.g., 10 µL of diluted plasma or tissue homogenate) to the wells of the 96-well plate.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over time at 37°C.
-
The rate of the reaction is proportional to the ACE activity in the sample.
HPLC-Based ACE Assay
This protocol describes a common method using Hippuryl-Histidyl-Leucine (HHL) as the substrate.
Materials:
-
ACE (e.g., from rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL)
-
Assay Buffer (e.g., 100 mM Borate buffer, pH 8.3, containing 300 mM NaCl)
-
Reaction termination solution (e.g., 1 M HCl)
-
Hippuric Acid (HA) standard
-
HPLC system with a C18 column and UV detector (e.g., 228 nm)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
Procedure:
-
Prepare solutions of HHL and ACE in the assay buffer.
-
In a microcentrifuge tube, combine the sample containing ACE with the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the termination solution (e.g., 1 M HCl).
-
Centrifuge the samples to pellet any precipitate.
-
Inject a specific volume of the supernatant into the HPLC system.
-
Separate the product (Hippuric Acid) from the substrate (HHL) on the C18 column using a suitable gradient.
-
Quantify the amount of Hippuric Acid produced by comparing its peak area to a standard curve of known HA concentrations.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological pathway, the following diagrams have been generated.
Caption: The Angiotensin-Converting Enzyme (ACE) signaling pathway.
Caption: Experimental workflows for the two ACE assay methods.
Conclusion: Selecting the Right Tool for the Job
Both the this compound fluorometric assay and HPLC-based methods are valuable tools for measuring ACE activity. The choice between them is dictated by the specific research question and available resources.
-
The this compound assay is the method of choice for high-throughput screening of ACE inhibitors, for studies involving a large number of samples, and when rapid results are a priority. Its simplicity and lower cost per sample make it an attractive option for initial screenings and routine assays.
-
HPLC-based assays are indispensable when high precision, accuracy, and specificity are paramount. They are ideal for kinetic studies, for the definitive quantification of ACE activity in complex biological matrices, and for validating hits from high-throughput screens.
By understanding the performance characteristics and experimental demands of each method, researchers can confidently select the most appropriate assay to advance their investigations into the critical role of ACE in health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 血管紧张素 I 转换酶(ACE)活性测试试剂盒(荧光) sufficient for 200 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 3. ACE Assay Kit (Angiotensin I Converting Enzyme) (ab239703) | Abcam [abcam.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A high-throughput fluorimetric assay for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
A Head-to-Head Comparison of ACE Substrates: Abz-Gly-p-nitro-Phe-Pro-OH vs. FAPGG
For researchers, scientists, and drug development professionals navigating the landscape of angiotensin-converting enzyme (ACE) activity assays, the choice of substrate is a critical determinant of experimental success. This guide provides a comprehensive comparison of two commonly employed ACE substrates: the fluorogenic Abz-Gly-p-nitro-Phe-Pro-OH and the chromogenic N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).
This objective overview, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to select the most suitable substrate for their specific research needs, whether for high-throughput screening of ACE inhibitors or fundamental kinetic studies.
Principles of Detection
The fundamental difference between these two substrates lies in their method of signal generation upon cleavage by ACE.
This compound is a fluorogenic substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The o-aminobenzoyl (Abz) group at the N-terminus serves as a fluorophore, while the p-nitro-phenylalanine (p-nitro-Phe) residue acts as a quencher. In the intact peptide, the close proximity of the quencher to the fluorophore suppresses fluorescence. Upon hydrolysis of the Gly-p-nitro-Phe bond by ACE, the Abz-containing fragment is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity. This method allows for continuous monitoring of enzyme activity.[1][2]
FAPGG , on the other hand, is a chromogenic substrate. The hydrolysis of the peptide bond between phenylalanine and glycine (B1666218) by ACE results in the formation of N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and glycyl-glycine. This enzymatic cleavage leads to a decrease in absorbance at approximately 340 nm, which can be monitored spectrophotometrically to determine ACE activity.[3][4]
Performance Characteristics
One study that compared an "ABZ method" using a different fluorogenic substrate (o-aminobenzoic acid-FRK-(Dnp)P-OH) with the FAPGG method found poor agreement between the two, highlighting that results from different assay types may not be interchangeable.[5] The FAPGG method, in this particular study, showed a lower coefficient of variation (2.8%) compared to the ABZ method (13.6%), suggesting higher precision under the tested conditions.[5]
| Parameter | This compound | FAPGG | Citation |
| Assay Type | Fluorogenic (FRET) | Chromogenic (Spectrophotometric) | [1][3] |
| Detection Principle | Increase in fluorescence upon cleavage | Decrease in absorbance upon hydrolysis | [4] |
| Excitation Wavelength | ~350-355 nm | N/A | [6] |
| Emission Wavelength | ~405-420 nm | N/A | [6] |
| Measurement Wavelength | N/A | ~340 nm | [3] |
| Reported Km Value | Not explicitly found for this specific substrate. | 0.282 mM (newt serum), 0.337 mM (frog serum), 1.305 mM (swine serum) | |
| Assay Sensitivity | Generally considered high | Can be limited by low signal, especially for samples with low ACE activity. | |
| Linearity Range | Assay dependent | 1-120 U/L and 5-200 U/L reported in different studies. | [3] |
| Advantages | High sensitivity, continuous monitoring suitable for kinetic studies. | Well-established, simpler equipment requirements (spectrophotometer). | |
| Disadvantages | Requires a fluorometer, potential for interference from fluorescent compounds. | Lower sensitivity compared to fluorogenic methods, potential for interference from compounds that absorb at 340 nm. |
Experimental Protocols
Detailed methodologies for performing ACE activity assays using both substrates are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
ACE Activity Assay using this compound
This protocol is adapted from established fluorescence-based ACE inhibition assays.[1]
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
This compound substrate
-
Tris-HCl buffer (e.g., 150 mM, pH 8.3)
-
NaCl
-
ZnCl2
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Prepare the Assay Buffer: Prepare a 150 mM Tris-HCl buffer (pH 8.3) containing 1.125 M NaCl and 0.1 mM ZnCl2.
-
Prepare the ACE Solution: Dissolve ACE in the assay buffer to the desired concentration.
-
Prepare the Substrate Solution: Dissolve this compound in the assay buffer. The final concentration in the assay will typically be in the low micromolar range.
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the ACE solution.
-
To initiate the reaction, add the substrate solution to each well.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
-
Immediately place the microplate in a fluorometer pre-set to 37°C.
-
-
Measurement:
-
Monitor the increase in fluorescence intensity over time.
-
Set the excitation wavelength to ~350 nm and the emission wavelength to ~420 nm.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
ACE Activity Assay using FAPGG
This protocol is based on common spectrophotometric methods for ACE activity.[7]
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
FAPGG substrate
-
HEPES or Tris-HCl buffer (e.g., 50-100 mM, pH 7.5-8.3)
-
NaCl (e.g., 300 mM)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer with temperature control
Procedure:
-
Prepare the Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing 300 mM NaCl.
-
Prepare the ACE Solution: Dilute the ACE stock solution in the assay buffer to the desired activity level.
-
Prepare the Substrate Solution: Dissolve FAPGG in the assay buffer to a final concentration of approximately 0.5-1.0 mM.
-
Assay Protocol:
-
Add the assay buffer and the ACE solution to a microplate well or cuvette.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
To initiate the reaction, add the FAPGG substrate solution and mix.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer set to 37°C.
-
The rate of FAPGG hydrolysis is calculated from the linear portion of the absorbance versus time curve.
-
Visualizing the Mechanisms
To further clarify the processes described, the following diagrams illustrate the enzymatic reactions and a typical experimental workflow.
Caption: Enzymatic cleavage of this compound by ACE.
Caption: Enzymatic cleavage of FAPGG by ACE.
Caption: Generalized workflow for an ACE inhibition assay.
Conclusion
Both this compound and FAPGG are valuable tools for the study of ACE. The choice between them hinges on the specific requirements of the experiment.
-
This compound is the substrate of choice for high-sensitivity applications, detailed kinetic studies, and high-throughput screening where its continuous and robust signal is advantageous.
-
FAPGG remains a reliable and cost-effective option for routine ACE activity measurements, particularly when a fluorometer is not available. Its simpler detection method and well-established protocols make it an accessible choice for many laboratories.
Researchers should carefully consider the trade-offs between sensitivity, equipment availability, and potential interferences when selecting the optimal substrate for their ACE-related research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diasys-diagnostics.com [diasys-diagnostics.com]
- 5. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shop.bachem.com [shop.bachem.com]
A Researcher's Guide to Angiotensin-Converting Enzyme (ACE) Assay Methods: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate measurement of Angiotensin-Converting Enzyme (ACE) activity is crucial for screening potential inhibitors and understanding their therapeutic potential. A variety of assay methods are available, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common ACE assay methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The primary methods for determining ACE activity and inhibition include High-Performance Liquid Chromatography (HPLC), spectrophotometry, and fluorometry. The choice of method often depends on factors such as sensitivity, throughput, cost, and the nature of the samples being analyzed.
Comparative Performance of ACE Assay Methods
The performance of different ACE assay methods can be evaluated based on several key parameters, including the half-maximal inhibitory concentration (IC50) of known inhibitors like captopril, sensitivity, and precision. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Assay Method | Substrate | Detection Principle | IC50 Captopril | Key Performance Characteristics |
| HPLC | Hippuryl-Histidyl-Leucine (HHL) | UV detection of hippuric acid (HA) | 0.852 µM[1], 4.94 nM[2] | High sensitivity and precision, considered a gold standard method.[1][2] Allows for the separation of interfering compounds. |
| Spectrophotometry (VSP) | Hippuryl-Histidyl-Leucine (HHL) | Colorimetric reaction with the product | 7.09 nM[2], 1.1 ± 0.05 x 10⁻⁹ M[3] | Simple, suitable for simultaneous measurement of multiple samples.[2][3] Can be automated for high-throughput screening.[4] |
| Fluorometry | o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline | Measurement of fluorescent product | Not explicitly found in searches | High precision and sensitivity.[5] Involves a one-step reagent addition, making it easy to carry out and suitable for a large number of samples in a shorter time.[5] |
One study validating an open-channel assay for serum ACE on a Cobas® Pro analyzer, a type of spectrophotometric method, demonstrated an excellent correlation (R² = 0.974) with a previously established method on a c502 analyzer over a concentration range of 10 – 157 U/L.[4] This indicates a high degree of agreement between the two spectrophotometric platforms.[4] Generally, HPLC methods are lauded for their high sensitivity and precision, making them suitable for assaying ACE inhibition activity of potent antihypertensive peptides.[1][2] In contrast, visible spectrophotometric (VSP) methods offer the advantage of simpler operation and the ability to measure several samples simultaneously, which is ideal for screening a large number of samples, such as food protein enzymatic hydrolysates.[2] Fluorometric assays also provide high precision and sensitivity and are amenable to high-throughput screening.[5]
The Renin-Angiotensin System (RAS) Signaling Pathway
Angiotensin-Converting Enzyme (ACE) is a key player in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.[6][7] Understanding this pathway is fundamental to interpreting the results of ACE inhibition assays.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the three main types of ACE assays.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on the quantification of hippuric acid (HA), the product of HHL hydrolysis by ACE.
-
Reagent Preparation :
-
Prepare a 100 mM sodium borate (B1201080) buffer (pH 8.3) containing 300 mM NaCl.[8]
-
Dissolve Hippuryl-Histidyl-Leucine (HHL) in the borate buffer to a final concentration of 5 mM.[8]
-
Dissolve rabbit lung ACE in the borate buffer to a final concentration of 0.1 U/mL.[8]
-
Prepare inhibitor solutions at various concentrations.
-
-
Assay Procedure :
-
HPLC Analysis :
-
Inject 10 µL of the reaction mixture into the HPLC system.[8]
-
Use a C18 column and a mobile phase consisting of a 7:3 ratio of 0.05% TFA and 0.05% triethylamine (B128534) in water (solvent A) to 100% acetonitrile (B52724) (solvent B).[8]
-
Set the flow rate to 0.5 mL/min.[8]
-
Detect the hippuric acid peak by UV absorbance at 226.5 nm.[8]
-
-
Calculation :
-
Calculate the percent inhibition using the formula: I% = [(A - B) / A] * 100, where A is the peak area of HA without the inhibitor and B is the peak area of HA with the inhibitor.[8]
-
Spectrophotometric Method
This method also relies on the detection of a product from the enzymatic reaction, often with a colorimetric reagent.
-
Reagent Preparation :
-
Prepare a 0.05 M sodium borate buffer (pH 8.2) containing 0.3 M NaCl.[3]
-
Dissolve HHL in the borate buffer to a concentration of 5 mM.[3]
-
Prepare an ACE solution from rabbit lung.
-
Prepare inhibitor solutions at various concentrations.
-
Prepare a solution of pyridine (B92270) and benzene (B151609) sulfonyl chloride for the colorimetric reaction.[3]
-
-
Assay Procedure :
-
Measurement :
-
Measure the absorbance of the resulting yellow color at 410 nm.[3]
-
-
Calculation :
-
The absorbance is directly proportional to the amount of hippuric acid released.[3] Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Fluorometric Method
This assay utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by ACE.
-
Reagent Preparation :
-
Prepare an assay buffer.
-
Dilute the fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline) 100-fold in the assay buffer.
-
Prepare ACE positive control and inhibitor solutions.
-
-
Assay Procedure :
-
In a 96-well plate, add 50 µL of the sample or control.
-
Bring the plate and reagents to 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate to each well for a final volume of 100 µL.
-
-
Measurement :
-
Immediately measure the fluorescence using a multiwell plate reader with excitation at 320 nm and emission at 405 nm. The measurement should be kinetic.
-
-
Calculation :
-
The measured fluorescence is directly proportional to the ACE activity. Calculate the percentage of inhibition by comparing the fluorescence in the presence and absence of the inhibitor.
-
Logical Comparison of Assay Methods
The selection of an appropriate ACE assay method is a critical decision in the research and development of ACE inhibitors. The choice depends on a balance of factors including the required sensitivity, sample throughput, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of a Classic Protease Substrate: A Comparative Guide to the Cross-Reactivity of Abz-Gly-p-nitro-Phe-Pro-OH
For researchers, scientists, and drug development professionals, understanding the precise interactions between a substrate and a protease is paramount. This guide provides a comprehensive analysis of the fluorogenic substrate Abz-Gly-p-nitro-Phe-Pro-OH, primarily known for its use in assaying Angiotensin-Converting Enzyme (ACE). Here, we delve into its known specificity, explore its potential for cross-reactivity with other proteases, and offer a framework for experimental validation.
While this compound is a widely utilized and commercially available substrate for ACE, a thorough understanding of its behavior with other proteases is crucial for accurate data interpretation and the development of specific assays. This guide aims to provide a clear comparison of its performance, supported by available data and detailed experimental protocols.
Performance Comparison: this compound and Alternative Substrates
The primary application of this compound lies in the measurement of ACE activity. Upon cleavage of the peptide bond between the p-nitro-phenylalanine and proline residues by ACE, the quenching of the N-terminal 2-aminobenzoyl (Abz) group's fluorescence by the C-terminal p-nitro-phenylalanine (pNA) is relieved, resulting in a measurable increase in fluorescence.
Table 1: Quantitative Data for this compound with Angiotensin-Converting Enzyme (ACE)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Angiotensin-Converting Enzyme (ACE) | This compound | Data not available | Data not available | Data not available |
Note: Specific kinetic parameters for this compound with ACE are not consistently reported across publicly available sources. Researchers are advised to determine these values empirically under their specific assay conditions.
Table 2: Potential for Cross-Reactivity with Other Proteases
| Protease Class | Example Protease | Structural Rationale for Potential Cross-Reactivity | Expected Activity |
| Metalloproteases | Thermolysin | Thermolysin cleaves on the N-terminal side of hydrophobic residues. The Phe residue in the substrate could be a target. | Possible |
| Neutral Endopeptidase (NEP) | NEP has a preference for cleaving on the N-terminal side of hydrophobic residues, similar to Thermolysin. | Possible | |
| Aspartic Proteases | Pepsin | Pepsin generally cleaves after hydrophobic and aromatic residues, making the Phe residue a potential cleavage site. | Possible |
| Serine Proteases | Prolyl Endopeptidase (PEP) | PEP specifically cleaves C-terminal to proline residues. The Pro residue in the substrate is a clear potential target. | Highly Possible |
| Cysteine Proteases | Papain | Papain has broad specificity but can cleave at various peptide bonds, including those involving hydrophobic residues. | Possible |
This table is based on theoretical analysis of substrate sequence and known protease specificities. Experimental verification is essential.
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a standardized protease activity assay should be performed with a panel of purified proteases.
Experimental Protocol: Protease Activity Assay for Cross-Reactivity Screening
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- Purified proteases (e.g., ACE, Thermolysin, Pepsin, Prolyl Endopeptidase, Papain) at known concentrations
- Assay buffers specific for each protease (optimized for pH and ionic strength)
- 96-well black microplates
- Fluorescence microplate reader (Excitation: ~320-340 nm, Emission: ~400-420 nm)
2. Method:
- Prepare a working solution of this compound in the appropriate assay buffer. A final concentration in the range of 10-100 µM is a common starting point.
- In the wells of the microplate, add the assay buffer.
- Add the purified protease to the designated wells. Include a negative control with no enzyme.
- Pre-incubate the plate at the optimal temperature for the respective protease for 5-10 minutes.
- Initiate the reaction by adding the this compound working solution to all wells.
- Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Collect data at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
- Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
- Compare the reaction velocities obtained with different proteases to that of ACE to determine the relative cross-reactivity.
For a more in-depth analysis, determine the kinetic parameters (Km and kcat) for each protease that shows significant activity:
Experimental Protocol: Determination of Kinetic Parameters (Km and kcat)
1. Method:
- Follow the general protease activity assay protocol.
- For each protease, perform the assay with a range of substrate concentrations (e.g., from 0.1 x Km to 10 x Km, if Km is estimated).
- Measure the initial reaction velocity (V₀) for each substrate concentration.
- Plot the initial velocity (V₀) against the substrate concentration ([S]).
- Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
- Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
Visualizing the Concepts
To better illustrate the underlying principles, the following diagrams are provided.
Caption: Workflow for assessing protease cross-reactivity.
Caption: Mechanism of fluorescence generation upon substrate cleavage.
Conclusion
Performance Evaluation of an Angiotensin-Converting Enzyme (ACE) Assay on the Cobas Analyzer: A Guide to Linearity and Precision
For researchers, scientists, and professionals in drug development, accurate and reliable measurement of Angiotensin-Converting Enzyme (ACE) activity is crucial for various applications, including disease diagnosis, monitoring, and the evaluation of potential therapeutic inhibitors. This guide provides a comprehensive overview of the establishment of linearity and precision for an ACE assay on the widely used Cobas series of clinical chemistry analyzers. The data and protocols presented herein are compiled from various studies to offer an objective comparison and a detailed procedural framework.
Comparative Performance Data
The performance of ACE assays on Cobas analyzers has been a subject of several validation studies. The following tables summarize key quantitative data on the linearity and precision of these assays, providing a basis for comparison with other analytical platforms.
| Parameter | Cobas c503 Analyzer (Open-Channel Assay) | Cobas 6000 c501 (BÜHLMANN ACE kinetic) | Cobas Fara Analyzer (Automated Assay) |
| Linearity Range | 4 - 140 U/L[1][2] | 6.8 - 534.9 U/L[3] | Extends to 110 U/L[4] |
| Correlation (R²) vs. other methods | 0.974 (vs. Cobas c502)[1][2] | Not specified | 0.983 (vs. Cushman's modified method)[4] |
Table 1: Linearity and Correlation of ACE Assays on Various Cobas Analyzers.
| Parameter | Cobas c503 Analyzer (Open-Channel Assay) | Cobas 6000 c501 (BÜHLMANN ACE kinetic) | Cobas Fara Analyzer (Automated Assay) |
| Total Imprecision (CV%) | <6%[1][2] | Within-Laboratory: 1.7 - 3.7%[3] | Between-run: 4.0%[4] |
| Repeatability (CV%) | Not specified | 0.8 - 3.0%[3] | Within-run: 1.7%[4] |
Table 2: Precision of ACE Assays on Various Cobas Analyzers.
Alternative Methodologies
While Cobas analyzers offer automated and efficient ACE activity measurement, other methods are also employed, particularly in research settings. High-Performance Liquid Chromatography (HPLC) is a notable alternative.[5][6] A comparison between a visible spectrophotometric (VSP) method, similar to that used in automated analyzers, and an HPLC method revealed that HPLC demonstrated higher sensitivity and precision.[5][6] However, the VSP method allows for the simultaneous measurement of multiple samples with simpler operation.[5][6]
Experimental Protocols
The establishment of linearity and precision for an ACE assay on a Cobas analyzer should follow standardized guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][7][8][9][10][11]
Linearity Study Protocol
The objective of a linearity study is to verify that the measured results are directly proportional to the concentration of the analyte within a given range.[9]
Materials:
-
High-concentration and low-concentration patient serum pools or commercially available linearity standards.
-
Cobas analyzer and the specific ACE assay reagents.
Procedure:
-
Preparation of Samples: Prepare a series of dilutions by mixing the high and low concentration samples in varying proportions to create at least five levels spanning the expected analytical measurement range.
-
Measurement: Analyze each dilution level in replicate (typically 2-4 replicates) on the Cobas analyzer.
-
Data Analysis: Plot the mean measured concentration against the expected concentration for each level. Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²). The deviation from linearity should be within predefined acceptance criteria (e.g., ±10%).[1][3]
Precision Study Protocol
A precision study evaluates the random error of a measurement method and is typically assessed at different levels: repeatability (within-run precision) and intermediate precision (between-run, between-day, or within-laboratory precision).
Materials:
-
At least two levels of quality control materials (e.g., normal and pathological).
-
Cobas analyzer and the specific ACE assay reagents.
Procedure (based on CLSI EP05-A3):
-
Repeatability (Within-Run Precision): Analyze multiple replicates (e.g., n=20) of each quality control level in a single analytical run.
-
Intermediate Precision: Analyze each quality control level in duplicate in two separate runs per day for a period of at least 20 days.
-
Data Analysis: Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for both repeatability and intermediate precision for each control level. The CV% should be within the laboratory's established acceptable limits.
Signaling Pathway and Experimental Workflow
The enzymatic reaction underlying most commercial ACE assays, including those for Cobas analyzers, involves the cleavage of a synthetic substrate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. buhlmannlabs.ch [buhlmannlabs.ch]
- 4. Automated determination of angiotensin-converting enzyme in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP06 | Evaluation of Linearity of Quantitative Measurement Procedures [clsi.org]
- 8. scribd.com [scribd.com]
- 9. Linearity in Laboratory Testing | CLSI [clsi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
A Comparative Guide to Alternative Fluorogenic Substrates for Angiotensin-Converting Enzyme
For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is critical for the accurate and efficient measurement of angiotensin-converting enzyme (ACE) activity. This guide provides a detailed comparison of alternative fluorogenic substrates, offering insights into their performance based on experimental data. We present a comprehensive overview of their kinetic parameters, detailed experimental protocols, and the underlying enzymatic pathways to facilitate informed decisions in your research endeavors.
Performance Comparison of Fluorogenic ACE Substrates
The efficiency of a fluorogenic substrate is primarily determined by its kinetic parameters, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Kₘ represents the overall catalytic efficiency of the enzyme for a given substrate. The table below summarizes the available quantitative data for several alternative fluorogenic ACE substrates.
| Substrate | Enzyme/Domain | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) |
| Abz-FRK(Dnp)P-OH | Rabbit Lung ACE | 11.92 - 12.40 | 4.5 - 6.0 | ~0.38 - 0.48 |
| Abz-SDK(Dnp)P-OH | ACE N-domain | 50.6 | N/A | N/A |
| Abz-LFK(Dnp)-OH | ACE C-domain | 3.43 | N/A | N/A |
| Nma-Phe-His-Lys(Dnp) | rh-ACE | 30.4 | 487 | 16.0 |
| Nma-His-Pro-Phe-Lys(Dnp)-Pro | rh-ACE | 6.3 | 46.6 | 7.36 |
| o-Aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline | N/A | N/A | N/A | N/A |
| Bz-Gly-His-Leu (Hip-His-Leu variant) | rh-ACE | 1670 | 509 | 0.30 |
Note: "N/A" indicates that the data was not available in the searched literature under comparable conditions. The kinetic parameters can vary depending on the specific experimental conditions (e.g., enzyme source, buffer composition, pH, temperature).
Signaling Pathway and Experimental Workflow
To understand the context of ACE activity measurement, it is essential to consider the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. ACE plays a central role in this pathway by converting angiotensin I to the potent vasoconstrictor angiotensin II.
Caption: Simplified diagram of the Renin-Angiotensin System.
The in vitro measurement of ACE activity using fluorogenic substrates follows a standardized workflow. The fundamental principle involves the enzymatic cleavage of a substrate, which separates a fluorophore from a quencher, resulting in a detectable fluorescent signal.
Caption: General experimental workflow for an ACE activity assay.
Experimental Protocols
Below are detailed methodologies for performing ACE activity assays using internally quenched fluorogenic substrates. These protocols can be adapted for the specific substrates listed in the comparison table.
General Protocol for ACE Activity Assay using Abz-based Substrates
This protocol is based on the principles described for substrates like Abz-FRK(Dnp)P-OH.[1]
1. Materials and Reagents:
-
Purified ACE (e.g., from rabbit lung)
-
Fluorogenic substrate (e.g., Abz-FRK(Dnp)P-OH, Abz-SDK(Dnp)P-OH, or Abz-LFK(Dnp)-OH)
-
Assay Buffer: 50 mM HEPES, pH 6.8, containing 200 mM NaCl and 10 µM ZnCl₂.[1]
-
ACE inhibitors (e.g., captopril (B1668294) or lisinopril) for control experiments.
-
96-well black microplates.
-
Fluorescence microplate reader with temperature control.
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentration in the Assay Buffer.
-
Prepare a working solution of purified ACE in the Assay Buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the ACE working solution and Assay Buffer to a final volume of 100 µL.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C before adding the substrate.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 100 µL of the pre-warmed substrate solution to each well.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Determine the initial velocity (v₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
To determine Kₘ and Vmax, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Protocol for ACE Activity Assay using o-Aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline
This protocol describes a fluorescent assay for measuring ACE activity using the internally quenched substrate o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline.
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
o-Aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline
-
Tris buffer (0.15 M, pH 8.3) containing 1.125 M NaCl.
-
Zinc Chloride (ZnCl₂) solution (1 mM).
-
Glycerol (B35011) solution (50% in ultrapure water).
-
Black 96-well microplate.
-
Fluorescence microplate reader.
2. Procedure:
-
Reagent Preparation:
-
ACE Stock Solution (1 U/mL): Dissolve ACE in a 50% glycerol solution to a final concentration of 1 U/mL. Aliquot and store at -20°C.
-
Enzyme Buffer: Prepare a 0.15 M Tris buffer (pH 8.3) containing 0.1 mM ZnCl₂.
-
ACE Working Solution: Dilute the ACE stock solution 1:24 with the Enzyme Buffer. Prepare this solution fresh daily.
-
Substrate Solution: Dissolve o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline in the Tris buffer with NaCl.
-
-
Assay Setup:
-
Add 40 µL of ultrapure water (for blanks) or ACE working solution to the wells of the microplate.
-
Add 40 µL of sample (or buffer for control) to the respective wells.
-
-
Initiation and Incubation:
-
Start the reaction by adding 160 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at excitation and emission wavelengths of 350 nm and 420 nm, respectively.
-
-
Data Analysis:
-
Calculate the ACE activity based on the difference in fluorescence between the sample and the blank. For inhibitor screening, calculate the IC₅₀ value from a dose-response curve.
-
Conclusion
The selection of a fluorogenic substrate for ACE activity assays should be guided by the specific requirements of the experiment, including the desired sensitivity, the specific ACE domain of interest, and the available instrumentation. Internally quenched substrates, such as those based on Abz-Dnp/EDDnp and Nma-Dnp pairs, offer significant advantages in terms of sensitivity and suitability for continuous monitoring in high-throughput screening formats. The kinetic data and detailed protocols provided in this guide aim to equip researchers with the necessary information to choose the most appropriate substrate and methodology for their studies on angiotensin-converting enzyme.
References
A Comparative Guide to FRET Pairs for Angiotensin-Converting Enzyme (ACE) Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of different Förster Resonance Energy Transfer (FRET) pairs commonly utilized in the design of substrates for Angiotensin-Converting Enzyme (ACE). Understanding the characteristics of these FRET pairs is crucial for the development of sensitive and specific assays for high-throughput screening of ACE inhibitors and for studying the enzyme's activity in various physiological and pathological contexts.
Introduction to FRET-Based ACE Assays
Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin System (RAS), playing a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. FRET-based assays offer a continuous and sensitive method for measuring ACE activity. These assays employ synthetic peptide substrates that are dually labeled with a fluorescent donor and a quencher molecule. In the intact substrate, the close proximity of the donor and quencher leads to the quenching of the donor's fluorescence. Upon cleavage of the peptide backbone by ACE, the donor and quencher are separated, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Comparative Analysis of FRET Pairs
The choice of a FRET pair significantly impacts the performance of an ACE substrate. Key parameters for comparison include spectral properties, Förster distance (R₀), and the kinetic parameters of ACE catalysis for specific peptide sequences. This section details the properties of three commonly used FRET pairs: Abz/Dnp, EDANS/DABCYL, and Mca/Dnp.
Data Presentation
The following tables summarize the quantitative data for the different FRET pairs and their use in specific ACE substrates.
Table 1: Spectral and FRET Properties of Common FRET Pairs
| Donor | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Acceptor (Quencher) | Absorption Max (nm) | FRET Pair | Förster Distance (R₀) (Å) |
| Abz (o-aminobenzoic acid) | 320 | 420 | Not explicitly found | Dnp (2,4-dinitrophenyl) | 365 | Abz/Dnp | N/A |
| EDANS | 336-341 | 471-490 | High | DABCYL | 453-472 | EDANS/DABCYL | 33-41[1] |
| Mca ((7-Methoxycoumarin-4-yl)acetyl) | 325 | 392-393 | 0.49 | Dnp (2,4-dinitrophenyl) | 363 | Mca/Dnp | 36.5[2] |
Table 2: Kinetic Parameters of FRET Substrates for Angiotensin-Converting Enzyme (ACE)
| FRET Pair | Peptide Substrate | ACE Domain Selectivity | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Abz/Dnp | Abz-FRK(Dnp)P-OH | Somatic ACE | 13 | 1110 | 85.4 |
| Abz/Dnp | Abz-SDK(Dnp)P-OH | N-domain | 25 | 2.5 | 0.1 |
| Abz/Dnp | Abz-LFK(Dnp)-OH | C-domain | 12 | 560 | 46.7 |
| Mca/Dnp | Mca-ASDK-Dpa | N-domain & C-domain | ~13-14 | ~13-16 | ~1.0 |
| EDANS/DABCYL | Data not available for ACE | - | - | - | - |
Note: Kinetic data for ACE substrates utilizing the EDANS/DABCYL FRET pair were not found in the reviewed literature. The provided data for Mca/Dnp with the Mca-ASDK-Dpa substrate shows similar kinetics for both N- and C-domains of ACE.[4] The kinetic parameters for the Abz/Dnp substrates demonstrate their selectivity for different ACE domains.
Signaling Pathways and Experimental Workflows
To visualize the principles and processes involved in FRET-based ACE assays, the following diagrams are provided.
Caption: Mechanism of a FRET-based ACE assay.
Caption: Experimental workflow for FRET-based ACE substrate analysis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a FRET Substrate
This protocol outlines the general steps for synthesizing a FRET peptide, such as Abz-FRK(Dnp)P-OH, using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Abz (o-aminobenzoic acid)
-
Fmoc-Lys(Dnp)-OH
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM, ether)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Proline in Abz-FRK(Dnp)P-OH) by activating it with HBTU/HOBt and DIPEA in DMF and adding it to the resin.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Phenylalanine, Arginine, Lysine(Dnp)). For incorporating the Dnp quencher, use Fmoc-Lys(Dnp)-OH during the corresponding coupling step.
-
N-terminal Labeling: After coupling the final amino acid, deprotect the N-terminal Fmoc group and couple Abz to the N-terminus.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, dissolve the pellet, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
ACE Activity Assay using a FRET Substrate
This protocol describes a typical procedure for measuring ACE activity in a 96-well plate format.
Materials:
-
Purified ACE enzyme
-
Synthesized FRET substrate stock solution (e.g., in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the ACE enzyme and the FRET substrate in assay buffer.
-
Reaction Setup: In each well of the microplate, add a specific volume of assay buffer.
-
Enzyme Addition: Add the ACE enzyme solution to the wells.
-
Initiate Reaction: Start the reaction by adding the FRET substrate solution to each well. The final volume should be consistent across all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair and to the reaction temperature (typically 37°C).
-
Data Acquisition: Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Determination of Kinetic Parameters (Km and kcat)
Procedure:
-
Vary Substrate Concentration: Perform the ACE activity assay as described above, but with a fixed concentration of ACE and varying concentrations of the FRET substrate.
-
Measure Initial Velocities: Calculate the initial velocity (V₀) for each substrate concentration.
-
Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine Km and Vmax: Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Calculate kcat: Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the molar concentration of the active enzyme.
-
Calculate Catalytic Efficiency: The catalytic efficiency of the enzyme for the substrate is determined by the ratio kcat/Km.
Conclusion
References
- 1. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent properties of antioxidant cysteine ABZ analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validating ACE Assay Performance with the Known Inhibitor Captopril: A Comparative Guide
For researchers and scientists engaged in the discovery of novel antihypertensive agents, the validation of an angiotensin-converting enzyme (ACE) inhibition assay is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of assay performance using captopril (B1668294), a well-characterized ACE inhibitor, as a positive control. Detailed experimental protocols, comparative data, and visual workflows are presented to support drug development professionals in this essential validation process.
The Renin-Angiotensin System (RAS) is a crucial regulator of blood pressure, and ACE is a key enzyme within this pathway.[1][2] ACE converts angiotensin I to the potent vasoconstrictor angiotensin II, leading to an increase in blood pressure.[1][2][3][4][5] ACE inhibitors, therefore, play a significant role in the management of hypertension and other cardiovascular disorders.[1][3] Captopril was the first orally active ACE inhibitor developed and serves as a benchmark for the validation of ACE inhibition assays.[6][7]
Mechanism of Action of Captopril
Captopril inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II.[3][4][6][8] This inhibition leads to vasodilation (relaxation of blood vessels), reduced secretion of aldosterone, and consequently, a decrease in sodium and water retention, all of which contribute to lowering blood pressure.[3][4] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[5][7] By inhibiting ACE, captopril also potentiates the hypotensive effects of bradykinin.[5] The thiol moiety of the captopril molecule binds to the active site of the ACE enzyme, preventing angiotensin I from binding.[6]
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol outlines a common spectrophotometric method for determining ACE inhibitory activity using Hippuryl-Histidyl-Leucine (HHL) as a substrate. The principle of this assay is that ACE cleaves HHL to release hippuric acid (HA). The amount of HA produced is quantified by measuring its absorbance at 228 nm after extraction.[1]
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Captopril (positive control)
-
50 mM Sodium Borate (B1201080) Buffer (pH 8.3) containing 300 mM NaCl
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
Microcentrifuge tubes
-
UV-Vis Spectrophotometer or microplate reader
Preparation of Reagents
-
50 mM Sodium Borate Buffer (pH 8.3) with 300 mM NaCl: Dissolve the appropriate amounts of sodium borate and NaCl in deionized water. Adjust the pH to 8.3 and bring to the final volume.
-
ACE Solution (100 mU/mL): Prepare the ACE solution in cold sodium borate buffer.[1][9]
-
Substrate Solution (5 mM HHL): Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.[1]
-
Captopril Working Solutions: Prepare a stock solution of captopril in deionized water and perform serial dilutions to obtain a range of concentrations for IC50 determination.
Assay Procedure
-
Assay Setup: In microcentrifuge tubes, set up reactions for the control, blank, and test samples (various concentrations of captopril).
-
Pre-incubation:
-
To the test sample tubes, add 20 µL of the captopril working solutions.
-
To the control tube, add 20 µL of deionized water.
-
Add 20 µL of the ACE solution to all tubes except the blank.
-
To the blank tube, add 40 µL of deionized water.
-
Pre-incubate all tubes at 37°C for 10 minutes.[1]
-
-
Initiation of Reaction: Add 50 µL of the 5 mM HHL substrate solution to all tubes to start the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.
-
Termination of Reaction: Stop the reaction by adding 250 µL of 1 M HCl.
-
Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to each tube, vortex thoroughly, and centrifuge to separate the layers.
-
Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube. Evaporate the ethyl acetate and redissolve the hippuric acid residue in deionized water. Measure the absorbance at 228 nm.
Calculation of ACE Inhibition
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100 [1]
Where:
-
A_control is the absorbance of the control (ACE + substrate, no inhibitor).
-
A_sample is the absorbance of the reaction with the inhibitor (captopril).
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Comparative Data Presentation
The inhibitory potency of ACE inhibitors is quantified by the half-maximal inhibitory concentration (IC50).[10] A lower IC50 value indicates greater potency. The IC50 value for captopril can vary depending on the specific assay conditions and the substrate used.[10][11] For instance, when synthetic substrates like HHL are used, the IC50 of captopril is in the nanomolar range, whereas with the natural substrate angiotensin I, it is in the micromolar range.[11]
The following table summarizes the in vitro IC50 values for captopril and provides a comparison with other ACE inhibitors.
| ACE Inhibitor | Active Metabolite | In Vitro IC50 for ACE (nM) |
| Captopril | - | 1.79 - 35 [10] |
| Enalapril | Enalaprilat | 1.0 - 5.2[10] |
| Ramipril | Ramiprilat | 1.5 - 4.2[10] |
| Perindopril | Perindoprilat | 2.4[10] |
| Quinapril | Quinaprilat | 3[10] |
| Fosinopril | Fosinoprilat | 11[10] |
| Lisinopril | - | 24 (relative potency)[10] |
| Zofenopril | Zofenoprilat | 20 (relative potency)[10] |
Note: Some values are presented as relative potencies from comparative studies. The IC50 values for captopril have been reported in various studies to be in the range of 1-20 nM, with specific values such as 6 nM and 20 nM being determined under particular experimental conditions.[12][13]
Conclusion
Validating an ACE inhibition assay with a known inhibitor like captopril is fundamental for ensuring the accuracy and reproducibility of results when screening for novel antihypertensive compounds. By following a detailed experimental protocol and comparing the obtained IC50 values with established literature data, researchers can have confidence in their assay's performance. This guide provides the necessary framework, including a standardized protocol, comparative data, and clear visual representations of the underlying biological pathway and experimental workflow, to support robust and reliable drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Captopril? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. Captopril - Wikipedia [en.wikipedia.org]
- 7. Captopril - Proteopedia, life in 3D [proteopedia.org]
- 8. Captopril (Capoten): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of Angiotensin-Converting Enzyme (ACE) Activity Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and challenges associated with the inter-laboratory comparison of Angiotensin-Converting Enzyme (ACE) activity measurements. Ensuring the reproducibility and comparability of ACE activity data across different laboratories is crucial for advancing research in areas such as hypertension, cardiovascular disease, and drug development. This document outlines common experimental protocols, highlights key sources of variability, and presents a framework for interpreting comparative data.
The Renin-Angiotensin System (RAS) and ACE
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this pathway is Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Due to its central role in blood pressure regulation, ACE is a major therapeutic target for the management of hypertension and other cardiovascular disorders.
Below is a diagram illustrating the core signaling pathway of the Renin-Angiotensin System.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
The Importance of Inter-laboratory Comparison
Accurate and consistent measurement of ACE activity is paramount for both clinical diagnostics and pharmaceutical research. Inter-laboratory comparison studies, also known as proficiency testing or round-robin studies, are essential for:
-
Assessing the performance of different assay methods and laboratories.
-
Identifying sources of analytical variability.
-
Ensuring the reliability and comparability of data generated across different research sites.
-
Establishing standardized protocols and reference materials.
External Quality Assessment (EQA) and Proficiency Testing (PT) schemes are operated by various organizations to allow laboratories to benchmark their performance against others.[1][2][3][4] These programs distribute identical samples to participating laboratories and compile the results to assess accuracy and precision.
Experimental Protocols for ACE Activity Measurement
Several methods are commonly employed to measure ACE activity, each with its own advantages and limitations. The choice of method can significantly impact the results and is a major source of inter-laboratory variability.
Spectrophotometric Assays
Spectrophotometric methods are widely used due to their simplicity and adaptability to high-throughput screening.[5] These assays typically utilize a synthetic substrate that releases a chromogenic product upon cleavage by ACE.
Common Substrate: Hippuryl-Histidyl-Leucine (HHL)
Principle: ACE cleaves HHL to release hippuric acid and His-Leu. The hippuric acid is then extracted and its absorbance is measured, typically at 228 nm.
General Protocol:
-
Sample Preparation: Serum or plasma samples are collected and stored under appropriate conditions. It is crucial to avoid EDTA plasma as EDTA inhibits ACE activity.[2]
-
Reaction Mixture: The sample is incubated with the HHL substrate in a suitable buffer (e.g., borate (B1201080) buffer) at a controlled temperature (typically 37°C).[6]
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of an acid.
-
Extraction: Hippuric acid is extracted using an organic solvent (e.g., ethyl acetate).
-
Measurement: The absorbance of the extracted hippuric acid is measured using a spectrophotometer.
-
Calculation: ACE activity is calculated based on the rate of hippuric acid formation.
Fluorometric Assays
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods and are also amenable to high-throughput formats.[6][7] These assays employ a fluorogenic substrate that is internally quenched. Cleavage by ACE separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Common Substrate: o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline
Principle: ACE cleaves the substrate, leading to the release of a fluorescent product that can be monitored in real-time.
General Protocol:
-
Sample and Reagent Preparation: Serum, plasma, or tissue homogenates are prepared. A working solution of the fluorogenic substrate is made in an appropriate assay buffer.
-
Reaction Setup: Samples, standards, and controls are added to a microplate.
-
Initiation of Reaction: The substrate solution is added to all wells to start the reaction.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader, and the increase in fluorescence is measured kinetically over a set period at specific excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm).[8]
-
Data Analysis: The rate of the reaction (change in fluorescence over time) is used to determine the ACE activity.
High-Performance Liquid Chromatography (HPLC) Based Assays
HPLC-based methods provide high specificity and can directly measure the product of the enzymatic reaction. While more labor-intensive, they are often considered a reference method.
Principle: Similar to the spectrophotometric method using HHL, but the hippuric acid product is separated and quantified by reverse-phase HPLC with UV detection.
General Protocol:
-
Enzymatic Reaction: The incubation of the sample with the substrate is performed as in the spectrophotometric method.
-
Sample Preparation for HPLC: After stopping the reaction, the sample is prepared for injection into the HPLC system. This may involve protein precipitation and filtration.
-
HPLC Analysis: The sample is injected onto a reverse-phase HPLC column, and the hippuric acid is separated from other components.
-
Detection and Quantification: The hippuric acid is detected by a UV detector, and its peak area is used to quantify its concentration against a standard curve.
-
Calculation: ACE activity is calculated from the amount of hippuric acid produced over time.
Inter-laboratory Comparison Workflow
A typical workflow for an inter-laboratory comparison of ACE activity measurements is depicted in the diagram below.
Caption: Workflow for an inter-laboratory comparison study.
Data Presentation: A Framework for Comparison
While specific quantitative data from a comprehensive, publicly available inter-laboratory comparison study on ACE activity is not readily accessible in published literature, this section provides a template for how such data should be structured for clear comparison. Data from proficiency testing schemes are often proprietary to the organizing body and participating laboratories.
The following table illustrates a hypothetical comparison of ACE activity measurements for two different samples across multiple laboratories using various methods.
| Sample ID | Laboratory | Assay Method | Reported ACE Activity (U/L) | Deviation from Mean (%) |
| Sample 1 | Lab A | Spectrophotometric (HHL) | 45.2 | +5.1 |
| Lab B | Fluorometric | 42.8 | -0.5 | |
| Lab C | HPLC | 43.5 | +1.2 | |
| Lab D | Spectrophotometric (HHL) | 40.1 | -6.7 | |
| All Lab Mean | 42.9 | |||
| Method Mean (Spectro) | 42.7 | |||
| Sample 2 | Lab A | Spectrophotometric (HHL) | 88.9 | +2.8 |
| Lab B | Fluorometric | 85.1 | -1.6 | |
| Lab C | HPLC | 86.7 | +0.2 | |
| Lab D | Spectrophotometric (HHL) | 87.5 | +1.2 | |
| All Lab Mean | 87.1 | |||
| Method Mean (Spectro) | 88.2 |
Note: This table is for illustrative purposes only.
Key Considerations for Inter-laboratory Comparisons
Several factors can contribute to variability in ACE activity measurements between laboratories:
-
Methodology: As demonstrated, different assay principles (spectrophotometric, fluorometric, HPLC) will yield different results. Even within the same method type, variations in reagents, substrate concentrations, and instrumentation can lead to discrepancies.
-
Sample Handling and Storage: The stability of ACE can be affected by storage temperature and duration. Freeze-thaw cycles can also impact enzyme activity.
-
Presence of Inhibitors: Patient samples may contain ACE inhibitors, which are commonly prescribed for hypertension. These drugs will lead to falsely low ACE activity measurements.[6][9] It is crucial to have information on the patient's medication status.
-
Data Analysis and Standardization: Differences in how results are calculated and reported can introduce variability. The use of common standards and reference materials is essential for harmonization.
-
Personnel Training and Technique: Variations in operator technique can contribute to imprecision.
Conclusion
The inter-laboratory comparison of ACE activity measurements is a critical component of quality assurance in both clinical and research settings. While various analytical methods are available, significant variability can exist between them and between different laboratories. Adherence to standardized protocols, participation in external quality assessment schemes, and a thorough understanding of the sources of analytical error are essential for generating reliable and comparable data. This guide provides a framework for researchers and professionals to navigate the complexities of ACE activity measurement and to work towards greater harmonization of results in the field.
References
- 1. aurevia.com [aurevia.com]
- 2. ANGIOTENSIN CONVERTING ENZYME-ACE [estore.cap.org]
- 3. Angiotensin Converting Enzyme [birminghamquality.org.uk]
- 4. aurevia.com [aurevia.com]
- 5. Measurement of converting enzyme activity by antibody-trapping of generated angiotensin II. Comparison with two other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardization of a fluorimetric assay for the determination of tissue angiotensin-converting enzyme activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin-converting enzyme determination in plasma during therapy with converting enzyme inhibitor: two methods compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 9. Birmingham Quality [birminghamquality.org.uk]
A Head-to-Head Battle: Fluorometric vs. Colorimetric Assays for ACE Inhibition
For researchers in hypertension, cardiovascular disease, and drug discovery, the accurate measurement of Angiotensin-Converting Enzyme (ACE) activity is paramount. The choice of assay methodology can significantly impact experimental outcomes, particularly when screening for novel ACE inhibitors. This guide provides a comprehensive comparison of the two most common methods: fluorometric and colorimetric assays, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their needs.
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. At its core, ACE, a zinc-dependent metalloproteinase, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a cornerstone of therapy for hypertension and heart failure. Consequently, the development of robust and reliable assays to identify and characterize ACE inhibitors is a key focus in pharmaceutical research.
At a Glance: Key Differences Between Fluorometric and Colorimetric ACE Assays
Fluorometric and colorimetric assays are the workhorses of ACE inhibitor screening. While both serve the same fundamental purpose, they differ significantly in their underlying principles, sensitivity, and suitability for high-throughput applications.
| Feature | Fluorometric Assay | Colorimetric Assay |
| Principle | Measures the increase in fluorescence upon cleavage of a quenched fluorogenic substrate. | Measures the change in absorbance of a chromogenic substrate or a product of the enzymatic reaction. |
| Sensitivity | High | Moderate to Low |
| Dynamic Range | Wide | Narrow |
| High-Throughput Screening (HTS) Suitability | Excellent | Good |
| Cost | Generally higher (reagents and instrumentation) | Generally lower |
| Interference | Potential for interference from fluorescent compounds in test samples. | Potential for interference from colored compounds or compounds that absorb at the detection wavelength. |
| Typical Substrate | o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline (Abz-Gly-Phe(NO2)-Pro) | Hippuryl-His-Leu (HHL), Hippuryl-Gly-Gly (HGG) |
| Detection | Fluorescence Plate Reader (e.g., Ex/Em = 320/405 nm) | Spectrophotometer or Plate Reader (e.g., 228 nm for HHL, 415 nm for HGG with derivatization) |
Performance Showdown: A Quantitative Comparison
The superior sensitivity of fluorometric assays often translates to lower IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for known inhibitors. One study directly comparing the two methods for the well-characterized ACE inhibitor, captopril (B1668294), highlights this difference.
| Assay Method | Inhibitor | Reported IC50 |
| Colorimetric | Captopril | 14.1 nmol/l |
| Fluorometric | Captopril | 23 nmol/l (as reported in a comparative context) |
Note: While the fluorometric assay in this specific comparison showed a higher IC50, fluorometric assays are generally considered more sensitive. The discrepancy could be due to different experimental conditions in the original studies being compared. Another study using a colorimetric method reported an IC50 for captopril of 1.1 +/- 0.05 x 10-9 M (1.1 nM). This highlights that while general trends exist, the specific protocol and reagents used can significantly influence the outcome.
The Angiotensin-Converting Enzyme (ACE) Signaling Pathway
The following diagram illustrates the central role of ACE in the Renin-Angiotensin System (RAS).
Caption: The Renin-Angiotensin System (RAS) cascade leading to vasoconstriction.
Experimental Workflows: A Visual Guide
The following diagrams illustrate the generalized workflows for fluorometric and colorimetric ACE inhibition assays.
Fluorometric ACE Assay Workflow
Caption: Generalized workflow for a fluorometric ACE inhibition assay.
Colorimetric ACE Assay Workflow
Caption: Generalized workflow for a colorimetric ACE inhibition assay.
Detailed Experimental Protocols
The following are representative protocols for fluorometric and colorimetric ACE inhibition assays. Researchers should optimize these protocols based on their specific enzyme source, substrate, and instrumentation.
Fluorometric ACE Inhibition Assay Protocol
This protocol is based on the use of an internally quenched fluorescent substrate.
Materials:
-
ACE (from rabbit lung or other sources)
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 10 µM ZnCl2)
-
Test inhibitors and a positive control (e.g., Captopril)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve ACE in assay buffer to the desired concentration.
-
Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare a serial dilution of the test inhibitors and the positive control in assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add:
-
20 µL of test inhibitor or buffer (for control wells).
-
20 µL of ACE solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of the pre-warmed fluorogenic substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Colorimetric ACE Inhibition Assay Protocol
This protocol is based on the cleavage of Hippuryl-Glycyl-Glycine (HGG) and subsequent reaction with trinitrobenzenesulfonic acid (TNBS).
Materials:
-
ACE (e.g., from rabbit lung)
-
Substrate solution (Hippuryl-Glycyl-Glycine)
-
Assay Buffer (e.g., 50 mmol/l HEPES with 300 mmol/l NaCl and 400 mmol/l Na2SO4, pH 8.15)
-
Test inhibitors and a positive control (e.g., Captopril)
-
Trinitrobenzenesulfonic acid (TNBS) solution
-
Phosphate (B84403) buffer (100 mmol/l, pH 8.5)
-
Sodium tungstate (B81510) and sulfuric acid solutions (for stopping the reaction)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the ACE solution from rabbit lung.
-
Prepare the substrate and inhibitor solutions in the assay buffer.
-
-
Enzymatic Reaction:
-
In an Eppendorf tube, mix:
-
10 µL of the test inhibitor solution (or buffer for control).
-
10 µL of the ACE solution.
-
-
Pre-incubate for 5 minutes at 37°C.
-
Start the reaction by adding 60 µL of the assay buffer and 30 µL of the substrate solution.
-
Incubate for 35 minutes at 37°C.
-
-
Stopping the Reaction and Derivatization:
-
Stop the reaction by adding solutions of sodium tungstate and sulfuric acid.
-
Centrifuge the mixture.
-
Transfer 75 µL of the supernatant to a 96-well plate.
-
Add 100 µL of phosphate buffer and 5 µL of TNBS solution to each well.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Measurement:
-
Read the absorbance at 415 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion: Making the Right Choice
The choice between a fluorometric and a colorimetric ACE assay ultimately depends on the specific research question, available resources, and desired throughput.
-
For high-throughput screening (HTS) of large compound libraries and for studies requiring the highest sensitivity to detect weakly potent inhibitors, fluorometric assays are the superior choice. Their one-step, mix-and-read format is highly amenable to automation.
-
For smaller-scale studies, routine analysis, or laboratories with limited access to a fluorescence plate reader, colorimetric assays provide a reliable and cost-effective alternative. While generally less sensitive, they can still provide accurate and reproducible data, particularly for potent inhibitors.
By carefully considering the advantages and limitations of each method, researchers can confidently select the most appropriate ACE assay to advance their research in the critical area of cardiovascular drug discovery.
A Comparative Guide to Fluorogenic ACE Substrates: Abz-FRK(Dnp)P-OH vs. Abz-Gly-p-nitro-Phe-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two fluorogenic substrates used for the measurement of Angiotensin-Converting Enzyme (ACE) activity: Abz-FRK(Dnp)P-OH and Abz-Gly-p-nitro-Phe-Pro-OH. The selection of an appropriate substrate is critical for the accurate assessment of ACE activity in both basic research and high-throughput screening for potential inhibitors. This document outlines the substrate specificities, kinetic parameters, and experimental considerations for each, supported by experimental data.
Overview of Substrates
Abz-FRK(Dnp)P-OH is an internally quenched fluorogenic substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[1] The ortho-aminobenzoic acid (Abz) group acts as the fluorophore, and the 2,4-dinitrophenyl (Dnp) group serves as the quencher. In the intact peptide, the close proximity of the Dnp group to the Abz group quenches the fluorescence. Upon cleavage of the peptide by ACE, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
This compound is also a fluorogenic substrate for ACE. It was one of the first internally quenched fluorescent peptides developed for this purpose.[1] In this molecule, the fluorescence of the N-terminal Abz group is quenched by the p-nitro-phenylalanine residue. Enzymatic cleavage by ACE separates the Abz-containing fragment from the quencher, resulting in increased fluorescence.
Quantitative Performance Comparison
The efficiency of an enzyme substrate is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of kcat/Km represents the catalytic efficiency of the enzyme for that substrate.
| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Cleavage Site |
| Abz-FRK(Dnp)P-OH | Angiotensin-Converting Enzyme (somatic ACE) | Not explicitly stated | Not explicitly stated | 52.6[1] | Arg-Lys[1] |
| This compound | Angiotensin-Converting Enzyme | Not available | Not available | Not available | Gly-(p-nitro-Phe) |
Note: Specific Km and kcat values for Abz-FRK(Dnp)P-OH were not found in the provided search results, but the catalytic efficiency (kcat/Km) was reported. Kinetic parameters for this compound were not available in the search results.
Specificity and Mechanism
Abz-FRK(Dnp)P-OH is a substrate for somatic ACE, which has two active domains: the N-domain and the C-domain. Abz-FRK(Dnp)P-OH is considered a non-site-specific substrate, meaning it is cleaved by both domains. However, variants of this substrate, such as Abz-SDK(Dnp)P-OH and Abz-LFK(Dnp)-OH, have been developed for selective measurement of the N-domain and C-domain activity, respectively.[1]
The cleavage of This compound by ACE results in the fluorescent product Abz-Gly, indicating that the peptide bond between Glycine and p-nitro-Phenylalanine is hydrolyzed.
Experimental Protocols
Detailed methodologies for using both substrates in ACE activity assays are crucial for obtaining reliable and reproducible results.
Assay Protocol for Abz-FRK(Dnp)P-OH
This protocol is adapted from established methods for measuring ACE activity using FRET substrates.
Materials:
-
Abz-FRK(Dnp)P-OH substrate
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂
-
ACE inhibitors (e.g., captopril (B1668294) or lisinopril) for control experiments
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Prepare a stock solution of Abz-FRK(Dnp)P-OH in a suitable solvent (e.g., DMSO).
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Add 5 µL of the sample (e.g., plasma) to a well of the 96-well plate.
-
For inhibitor controls, pre-incubate the sample with the inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the diluted substrate solution to each well to a final volume of 200 µL.
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
Monitor the increase in fluorescence continuously over a set period (e.g., 15-30 minutes).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
Assay Protocol for this compound
This protocol is designed for determining the IC50 of ACE inhibitors.
Materials:
-
This compound substrate
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Enzyme Buffer: 0.15 M Tris-HCl, pH 8.3, containing 0.1 mM ZnCl₂
-
Substrate Buffer: 0.15 M Tris-HCl, pH 8.3, containing 1.125 M NaCl
-
ACE stock solution (e.g., 1 U/mL)
-
Test compounds (potential ACE inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-355 nm, Emission: 405-420 nm)
Procedure:
-
Prepare a working solution of ACE by diluting the stock solution in Enzyme Buffer.
-
Dissolve the this compound substrate in the Substrate Buffer.
-
In the wells of the microplate, add 40 µL of the ACE working solution to the control and sample wells. Add 40 µL of ultrapure water to the sample blank wells.
-
Add 40 µL of the test compound dilutions to the sample wells and 40 µL of ultrapure water to the control and sample blank wells.
-
Initiate the reaction by adding 160 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence at the appropriate wavelengths.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
Visualizing the Workflow and Principles
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: FRET mechanism of Abz-FRK(Dnp)P-OH cleavage by ACE.
Caption: General experimental workflow for ACE activity assays.
References
A Comparative Guide: Abz-Gly-p-nitro-Phe-Pro-OH versus Radiolabeled Substrates for Endopeptidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is critical for the accurate and efficient measurement of endopeptidase activity. This guide provides a detailed comparison of the fluorogenic quenched peptide substrate, Abz-Gly-p-nitro-Phe-Pro-OH, and radiolabeled substrates, focusing on their application in assays for Angiotensin-Converting Enzyme (ACE), a key metalloendopeptidase in the renin-angiotensin system.
Principle of Detection
This compound , a FRET (Förster Resonance Energy Transfer) substrate, relies on the principle of intramolecular fluorescence quenching. The peptide contains a fluorescent donor group, 2-aminobenzoyl (Abz), and a quenching acceptor group, p-nitrophenylalanine (pNA). In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher by an endopeptidase such as ACE, the two are separated, leading to a measurable increase in fluorescence.[1][2] This allows for the continuous, real-time monitoring of enzyme activity.[3][4]
Radiolabeled substrates , on the other hand, utilize the detection of radioactivity to measure enzyme activity. A peptide substrate, such as hippuryl-L-histidyl-L-leucine (HHL), is synthesized with a radioactive isotope, commonly tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).[5][6] The enzyme cleaves the substrate, releasing a smaller, radiolabeled fragment. The enzymatic reaction is stopped, and the radiolabeled product is separated from the unreacted substrate. The amount of radioactivity in the product fraction is then quantified using a scintillation counter, which is proportional to the enzyme's activity.[7]
Performance Comparison
The choice between a fluorogenic and a radiolabeled substrate often depends on the specific requirements of the experiment, such as the need for high sensitivity, continuous monitoring, or high-throughput screening capabilities.
| Feature | This compound (Fluorogenic) | Radiolabeled Substrates (e.g., [³H]HHL) |
| Detection Method | Fluorescence (Increase in signal) | Radioactivity (Quantification of labeled product) |
| Assay Format | Continuous, real-time | End-point |
| Sensitivity | High, with reported detection limits as low as 10 mU for ACE1.[8] | Very high, with a reported limit of detection for an ACE radiometric assay of 0.04 U/L.[9] |
| Throughput | High-throughput screening adaptable (e.g., 96-well plates).[3][4] | Generally lower throughput due to the separation step. |
| Safety | Non-radioactive, fewer safety concerns. | Requires handling of radioactive materials and appropriate disposal. |
| Cost | Substrate can be expensive.[10][11] | Can be costly due to radiolabeled compound synthesis and disposal. |
| Interference | Potential for interference from fluorescent compounds in the sample. | Less prone to interference from colored or fluorescent compounds. |
| Kinetic Analysis | Well-suited for detailed kinetic studies (Km, kcat). | Can be used for kinetic analysis, but may be more cumbersome. |
Experimental Protocols
This compound Based Fluorometric Assay for ACE Activity
This protocol is adapted from methodologies for determining ACE inhibitory activity.[12][13]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound substrate
-
Tris buffer (0.150 M, pH 8.3)
-
NaCl (1.125 M)
-
ZnCl₂ (0.1 mM)
-
96-well black microplate
-
Microplate fluorometer (Excitation: 350 nm, Emission: 420 nm)[14]
Procedure:
-
Prepare Reagents:
-
Enzyme Buffer: 0.150 M Tris buffer (pH 8.3) containing 0.1 mM ZnCl₂.
-
Substrate Buffer: 0.150 M Tris buffer (pH 8.3) containing 1.125 M NaCl.
-
ACE Working Solution: Dilute ACE stock solution in Enzyme Buffer. The final concentration should be optimized for the specific assay conditions.
-
Substrate Solution: Dissolve this compound in Substrate Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the components in the following order:
-
40 µL of sample or control.
-
40 µL of ACE working solution.
-
-
Initiate the reaction by adding 160 µL of the substrate solution to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate fluorometer with excitation at 350 nm and emission at 420 nm.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence per unit of time).
-
The ACE activity is proportional to the rate of hydrolysis of the substrate.
-
Radiometric Assay for ACE Activity using [³H]Hippuryl-L-Histidyl-L-Leucine
This protocol is based on the principles described for radiometric ACE assays.[5][7]
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
[³H]Hippuryl-L-Histidyl-L-Leucine ([³H]HHL) substrate
-
HEPES buffer (pH 7.0)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the sample containing ACE with the HEPES buffer.
-
Initiate the reaction by adding the [³H]HHL substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding an acid (e.g., HCl).
-
The liberated [³H]hippuric acid is selectively extracted into an organic solvent (e.g., ethyl acetate). This step separates the product from the unreacted substrate.
-
-
Quantification:
-
An aliquot of the organic phase containing the [³H]hippuric acid is mixed with a scintillation cocktail.
-
The radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of [³H]hippuric acid is calculated based on the measured radioactivity and the specific activity of the [³H]HHL substrate.
-
ACE activity is expressed as the amount of product formed per unit of time.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reaction and the general workflows for both assay types.
References
- 1. scielo.br [scielo.br]
- 2. bachem.com [bachem.com]
- 3. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A radioassay for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabelled substrates for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct determination of angiotensin-converting enzyme inhibitors in plasma by radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACE Assay Kit (Angiotensin I Converting Enzyme) (ab239703) | Abcam [abcam.com]
- 9. Comparison between radiometry and spectrophotometry for the determination of angiotensin-converting enzyme activity in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. ACE-inhibitory activity assay: IC50 [protocols.io]
- 13. protocols.io [protocols.io]
- 14. medchemexpress.com [medchemexpress.com]
Validating ACE Inhibition: A Guide to Orthogonal Confirmation Methods
For researchers, scientists, and drug development professionals, confirming the inhibition of Angiotensin-Converting Enzyme (ACE) is a critical step in the development of novel therapeutics for hypertension and other cardiovascular diseases. Relying on a single assay can be misleading due to potential compound interference or off-target effects. This guide provides a comparative overview of robust orthogonal methods to validate ACE inhibition, complete with experimental data and detailed protocols to ensure confidence in your findings.
The Renin-Angiotensin System (RAS) is a crucial signaling pathway in the regulation of blood pressure. Angiotensin-Converting Enzyme (ACE) plays a key role in this system by converting angiotensin I to the potent vasoconstrictor, angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for managing hypertension. This guide explores various methods to confirm the activity of potential ACE inhibitors, moving from initial in vitro screening to more physiologically relevant models.
Comparison of Orthogonal Methods for ACE Inhibition Confirmation
To ensure the robust validation of potential ACE inhibitors, a multi-pronged approach employing orthogonal methods is recommended. These methods should ideally measure different aspects of the ACE inhibition event, from direct enzyme activity to the downstream consequences on angiotensin peptide levels. The following table summarizes key quantitative parameters for commonly used assays.
| Assay Type | Method Principle | Substrate | Measured Product/Signal | Key Parameter | Example IC50 Values | Advantages | Disadvantages |
| Biochemical (Spectrophotometric) | Colorimetric | Hippuryl-Histidyl-Leucine (HHL) | Hippuric Acid (HA) | IC50 | Captopril: ~0.002 µg/mL[1] | Simple, rapid, and cost-effective for high-throughput screening.[2][3] | Potential for interference from colored or UV-absorbing compounds. Requires organic extraction.[4] |
| Biochemical (Spectrophotometric) | Colorimetric | Furanacryloyl-Phe-Gly-Gly (FAPGG) | Decrease in absorbance upon cleavage | IC50 | Captopril: IC50 corresponds well with literature data.[5] | No extraction step required, suitable for high-throughput screening.[5] | Less sensitive than fluorometric or HPLC-based methods. |
| Biochemical (Fluorometric) | Fluorescence | o-aminobenzoyl glycyl-p-nitrophenylalanilproline | o-aminobenzoyl glycyl (fluorescent) | IC50 | - | High sensitivity and suitable for large sample numbers in a short time.[2] | Potential for interference from fluorescent compounds. |
| HPLC-Based Assay | Chromatography | Hippuryl-Histidyl-Leucine (HHL) | Hippuric Acid (HA) | IC50, Ki | Captopril: Ki = 4.94 nM[1] | High sensitivity, precision, and specificity. Separates product from substrate and interfering compounds.[1][4] | Lower throughput, requires specialized equipment and expertise. |
| LC-MS/MS | Mass Spectrometry | Angiotensin I (endogenous or spiked) | Angiotensin II and other angiotensin peptides | Angiotensin II levels | - | Highly sensitive and specific for quantifying multiple angiotensin peptides simultaneously.[6][7][8][9][10] | Requires expensive instrumentation and complex method development. |
| Cell-Based Assays | Cellular Activity | - | Downstream signaling events (e.g., calcium mobilization, gene expression) | EC50 | - | Provides data in a more physiologically relevant context. | More complex to develop and perform than biochemical assays. |
| In Vivo Models | Animal Models | - | Blood pressure reduction, changes in plasma angiotensin levels | ED50 | Fosinopril: 50 mg/kg/day in rats showed significant ACE inhibition.[11] | Provides efficacy data in a whole-organism context, considering pharmacokinetics and metabolism.[11][12] | Expensive, time-consuming, and subject to ethical considerations. |
Visualizing the Confirmation Strategy
A logical workflow is essential for efficiently confirming ACE inhibition. The following diagram illustrates a typical progression from initial high-throughput screening to in vivo validation.
The Renin-Angiotensin Signaling Pathway
Understanding the underlying biological pathway is crucial for interpreting experimental results. The diagram below outlines the key components of the Renin-Angiotensin System (RAS) and the central role of ACE.
Experimental Protocols
Detailed and reproducible protocols are the foundation of reliable experimental data.
In Vitro ACE Inhibition Assay (HHL Substrate via HPLC)
This method offers high sensitivity and specificity for quantifying ACE activity.[13]
1. Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-leucine (HHL)
-
Sodium borate (B1201080) buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Test compound (potential ACE inhibitor)
-
Captopril (positive control)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection
2. Procedure:
-
Prepare Solutions:
-
Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of ACE in a suitable buffer.
-
Prepare serial dilutions of the test compound and captopril.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the sodium borate buffer, HHL solution, and the test compound solution (or control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the ACE solution.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1 M HCl.
-
Add ethyl acetate to extract the hippuric acid (HA) product.
-
Vortex and centrifuge to separate the layers.
-
-
Sample Analysis:
-
Transfer a known volume of the upper ethyl acetate layer to a new tube and evaporate to dryness.
-
Reconstitute the dried HA in the HPLC mobile phase.
-
Inject the sample onto the RP-HPLC column and quantify the HA peak area at 228 nm.
-
3. Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound: % Inhibition = [ (AUC_control - AUC_sample) / AUC_control ] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
LC-MS/MS Method for Angiotensin Peptide Quantification
This highly sensitive method allows for the direct measurement of angiotensin I and angiotensin II levels in biological samples.[6][7][8][9][10]
1. Sample Preparation:
-
Collect biological samples (e.g., plasma, tissue homogenates) in the presence of protease inhibitors.
-
Perform solid-phase extraction (SPE) using C18 cartridges to isolate the angiotensin peptides.
-
Elute the peptides and dry them under vacuum.
-
Reconstitute the peptide extract in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Separate the angiotensin peptides using a reverse-phase C18 column with a linear acetonitrile (B52724) gradient.
-
Detect and quantify the peptides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for angiotensin I and angiotensin II should be used.
-
Use stable isotope-labeled internal standards for accurate quantification.
3. Data Analysis:
-
Construct calibration curves using known concentrations of angiotensin I and angiotensin II standards.
-
Determine the concentration of angiotensin peptides in the samples by comparing their peak area ratios to the internal standard against the calibration curves.
-
A decrease in the Angiotensin II / Angiotensin I ratio in the presence of the inhibitor confirms ACE inhibition.
The following diagram illustrates the general workflow for this method.
By employing a combination of these orthogonal methods, researchers can confidently validate the efficacy and mechanism of action of novel ACE inhibitors, paving the way for the development of next-generation cardiovascular therapeutics.
References
- 1. Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. ahajournals.org [ahajournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Abz-Gly-p-nitro-Phe-Pro-OH
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While Abz-Gly-p-nitro-Phe-Pro-OH is a valuable tool as a fluorogenic substrate for angiotensin I-converting enzyme (ACE), its proper disposal is crucial to ensure a safe and compliant laboratory. This guide provides a comprehensive, step-by-step approach to the handling and disposal of this compound, aligning with general best practices for peptide waste management.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Procedures
The proper method for disposing of this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash , as this can pose environmental and health risks.[2][3] All peptide waste should be treated as laboratory chemical waste.[2]
Liquid Waste Disposal
Liquid waste includes solutions containing this compound, such as experimental buffers, reaction mixtures, and reconstituted solutions.
Experimental Protocol for Liquid Waste Management:
-
Collection: Collect all liquid waste containing the peptide in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name of the peptide ("this compound"), and any other chemical constituents of the solution.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1]
Solid Waste Disposal
Solid waste contaminated with this compound includes items like pipette tips, gloves, empty vials, and other contaminated labware.
Experimental Protocol for Solid Waste Management:
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[4]
-
Labeling: The container should be labeled as "Hazardous Waste" and list the contaminant ("this compound").[4]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area.[4] Contact your institution's EH&S department for pickup and disposal.[4]
Data Presentation: Waste Segregation and Disposal Summary
| Waste Type | Container Type | Labeling Requirements | Disposal Route |
| Liquid Peptide Waste | Leak-proof, chemically compatible container | "Hazardous Waste," "this compound," and other constituents | Institutional EH&S or licensed hazardous waste contractor.[1] |
| Solid Peptide Waste | Leak-proof, puncture-resistant container | "Hazardous Waste," "this compound" | Institutional EH&S or licensed hazardous waste contractor.[4] |
| Contaminated Sharps | Puncture-resistant sharps container | "Biohazardous and Chemically Contaminated Sharps" | Institutional biohazardous waste stream (typically autoclaving and incineration).[5] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with institutional and regulatory standards, ultimately protecting yourself, your colleagues, and the integrity of your research.
References
Personal protective equipment for handling Abz-Gly-p-nitro-Phe-Pro-OH
Essential Safety and Handling Guide for Abz-Gly-p-nitro-Phe-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of this compound, a fluorogenic substrate for angiotensin I-converting enzyme (ACE). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of this research material.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately upon contact. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory | Respirator | Recommended when handling the powder outside of a fume hood to avoid inhalation. |
| Footwear | Closed-toe Shoes | To protect against spills. |
Safe Handling and Operational Plan
Engineering Controls:
-
Fume Hood: All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of the powder.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent bench paper.
-
Weighing: Carefully weigh the required amount of this compound powder in the fume hood. Avoid creating dust.
-
Solubilization: Dissolve the peptide in the appropriate solvent as per the experimental protocol. A common procedure involves dissolving 3.6 mg of the substrate in 16 mL of a substrate buffer.[1] Once in solution, the risk of inhalation is significantly reduced.
-
Use in Assays: Follow the specific experimental protocol for the ACE activity assay.[1][2] This typically involves adding the substrate solution to a reaction mixture in a 96-well plate.[1]
-
Post-Handling: After use, decontaminate all surfaces and equipment. Dispose of all contaminated materials as hazardous waste.
Storage and Stability
Proper storage is crucial to maintain the stability and activity of this compound.
Storage Conditions
| Form | Storage Temperature | Duration | Special Precautions |
| Lyophilized Powder | -20°C | Up to 1 year | Keep container tightly closed in a dry place. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[3] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[3] |
Disposal Plan
Waste containing this compound must be treated as hazardous chemical waste due to the presence of the nitroaromatic compound.
Waste Segregation and Disposal:
-
Solid Waste: All disposables contaminated with the powder (e.g., weighing paper, pipette tips, gloves) should be collected in a dedicated, lined, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and experimental waste should be collected in a sealed, labeled hazardous waste container. Do not dispose of this material down the drain.
-
Sharps: Needles or other sharps used in handling should be disposed of in a designated sharps container for hazardous materials.
-
Decontamination: All glassware and equipment should be decontaminated. If rinsing, the rinsate should be collected as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Collect all spill cleanup materials as hazardous waste.
Experimental Protocol: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity Assay
This protocol is a summary of a common method for determining ACE inhibitory activity using this compound.[1]
Materials:
-
This compound substrate
-
ACE from rabbit lung
-
Tris buffer (0.150 M, pH 8.3)
-
NaCl (1.125 M in Tris buffer)
-
ZnCl₂ solution (0.1 mM in Tris buffer)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 405 nm)
Procedure:
-
Prepare Reagents:
-
Assay Protocol:
-
Pipette the enzyme solution and the test inhibitor into the wells of the 96-well plate.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over time.
-
-
Data Analysis:
-
The rate of the reaction is proportional to the ACE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound to determine the IC₅₀ value.
-
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
